3-Bromo-3',5'-difluorobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(3,5-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHZLTXAVLDNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373633 | |
| Record name | 3-Bromo-3',5'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-37-4 | |
| Record name | (3-Bromophenyl)(3,5-difluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3',5'-difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-3',5'-difluorobenzophenone (CAS 844879-37-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-3',5'-difluorobenzophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. While direct literature on this specific compound is sparse, this document leverages established chemical principles and data from structurally analogous compounds to present a robust guide covering its synthesis, characterization, potential applications, and safety considerations.
Molecular Overview and Physicochemical Properties
This compound, with the CAS number 844879-37-4, is a polysubstituted aromatic ketone. Its structure features a benzoyl group substituted with a bromine atom at the 3-position, and the phenyl ring of the benzoyl group is substituted with two fluorine atoms at the 3' and 5' positions. This unique combination of electron-withdrawing and bulky substituents imparts specific electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 844879-37-4 | Verified |
| Molecular Formula | C₁₃H₇BrF₂O | Calculated |
| Molecular Weight | 297.10 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogous compounds |
| Melting Point | Estimated in the range of 70-90 °C | Estimated based on similar structures |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); Insoluble in water | General chemical principles |
Synthesis of this compound: A Plausible Approach via Friedel-Crafts Acylation
The two key starting materials for this synthesis are 1-bromo-3,5-difluorobenzene and 3-bromobenzoyl chloride. The former can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction, a well-documented process.[5]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1-Bromo-3,5-difluorobenzene
-
3-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) and 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction: Add the solution of the aryl bromide and acyl chloride dropwise to the stirred suspension of aluminum chloride at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for this compound, the following are predictions based on the analysis of its precursors and structurally related compounds, such as 3-bromobenzophenone.[6][7][8][9]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2', H-6' | ~7.3-7.4 | d | J(H-F) ≈ 6-8 Hz | Ortho to the carbonyl and meta to two fluorine atoms. |
| H-4' | ~7.0-7.1 | t | J(H-F) ≈ 8-10 Hz | Para to the carbonyl and ortho to two fluorine atoms. |
| H-2 | ~7.9 | t | J ≈ 1.5-2.0 Hz | Ortho to the carbonyl and ortho to the bromine atom. |
| H-4 | ~7.8 | ddd | J ≈ 8.0, 2.0, 1.0 Hz | Para to the carbonyl and meta to the bromine atom. |
| H-5 | ~7.4 | t | J ≈ 8.0 Hz | Meta to both the carbonyl and the bromine atom. |
| H-6 | ~7.7 | ddd | J ≈ 8.0, 2.0, 1.0 Hz | Ortho to the carbonyl and meta to the bromine atom. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum should display 13 distinct signals for the 13 carbon atoms, assuming no accidental overlap.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon (Position) | Predicted δ (ppm) | Rationale |
| C=O | ~194-196 | Typical chemical shift for a diaryl ketone carbonyl carbon.[10] |
| C-1' | ~138-140 | Quaternary carbon attached to the carbonyl, deshielded. |
| C-3', C-5' | ~162-164 (d, J(C-F) ≈ 250 Hz) | Carbons directly bonded to fluorine, showing a large one-bond C-F coupling. |
| C-2', C-6' | ~115-117 (t, J(C-F) ≈ 20-25 Hz) | Carbons ortho to the carbonyl and meta to two fluorines. |
| C-4' | ~110-112 (t, J(C-F) ≈ 25-30 Hz) | Carbon para to the carbonyl and ortho to two fluorines. |
| C-1 | ~139-141 | Quaternary carbon attached to the carbonyl, deshielded. |
| C-3 | ~122-124 | Quaternary carbon attached to bromine. |
| C-2 | ~132-134 | Aromatic CH carbon ortho to the carbonyl and meta to the bromine. |
| C-4 | ~135-137 | Aromatic CH carbon para to the carbonyl. |
| C-5 | ~128-130 | Aromatic CH carbon meta to both the carbonyl and bromine. |
| C-6 | ~130-132 | Aromatic CH carbon ortho to the carbonyl and meta to bromine. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
~1660-1680 cm⁻¹ (strong): C=O stretching of the diaryl ketone.
-
~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (medium to strong): C=C stretching vibrations of the aromatic rings.
-
~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.
-
~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.
Mass Spectrometry (MS)
The mass spectrum (Electron Ionization) should exhibit a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).
-
M⁺: m/z 296
-
[M+2]⁺: m/z 298
-
Fragment ions: Loss of Br (m/z 217), loss of CO (m/z 268/270), and fragments corresponding to the substituted phenyl rings.
Potential Applications in Medicinal Chemistry and Drug Development
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][11][12][13] The introduction of fluorine and bromine atoms in this compound can significantly modulate its pharmacological profile.
-
Fluorine atoms are known to enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding and electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.[14]
-
The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[15]
This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.
Safety and Handling
As a research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
The hazards associated with this compound can be inferred from its precursors and the general class of halogenated aromatic ketones:
-
Irritant: Likely to cause skin and eye irritation.[6]
-
Harmful if swallowed: May be toxic if ingested.
-
Environmental Hazard: Halogenated aromatic compounds can be persistent in the environment.
The reagents used in its synthesis, particularly aluminum chloride and 3-bromobenzoyl chloride, are corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.[16][17]
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of complex organic molecules for various applications, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, predicted spectral data for its characterization, and important safety considerations. It is intended to empower researchers and drug development professionals to confidently incorporate this versatile compound into their synthetic endeavors.
References
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
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PubChem. (n.d.). 3-Bromobenzophenone. National Center for Biotechnology Information. Available at: [Link]
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Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link]
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ResearchGate. (2021). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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ACS Publications. (2018). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 3-bromobenzophenone. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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UCLA Chemistry & Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 4,4'-Difluorobenzophenone (CAS 345-92-6). Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
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Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]
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ResearchGate. (n.d.). Scheme 9: (A) Known biologically active benzophenone derivatives; (B.... Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]
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Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Available at: [Link]
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3-Bromo-3',5'-difluorobenzophenone chemical properties and structure
<An In-Depth Technical Guide to 3-Bromo-3',5'-difluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic ketone that serves as a pivotal building block in synthetic organic chemistry. Its unique trifunctional substitution pattern, featuring a bromine atom and two fluorine atoms, provides a versatile platform for the construction of complex molecular architectures. The benzophenone core is a well-established pharmacophore found in numerous biologically active compounds and marketed drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antiviral properties.[1] The strategic placement of the bromo and difluoro substituents on the phenyl rings significantly influences the molecule's reactivity and physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science.
The bromine atom acts as a convenient handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] Concurrently, the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, structure, synthesis, and reactivity, with insights into its potential applications in modern research and development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 844879-37-4 | [4] |
| Molecular Formula | C₁₃H₇BrF₂O | [4] |
| Molecular Weight | 297.09 g/mol | [4] |
| Appearance | Solid (form may vary) | - |
| Melting Point | Not explicitly available in search results | - |
| Boiling Point | Not explicitly available in search results | - |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane) | Implied from synthesis protocols |
Molecular Structure and Spectroscopic Analysis
The structure of this compound consists of a central carbonyl group connecting a 3-bromophenyl ring and a 3,5-difluorophenyl ring. The precise arrangement of these functional groups is key to its reactivity and utility.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum would exhibit complex multiplets in the aromatic region, corresponding to the protons on both phenyl rings. The integration of these signals would correspond to the 7 aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms. The carbonyl carbon would appear significantly downfield (typically >190 ppm).[5] The carbon attached to the bromine would be shifted upfield due to the heavy atom effect, while the carbons bonded to fluorine would show characteristic splitting due to C-F coupling.[5]
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound would be expected to show a single signal for the two equivalent fluorine atoms, likely with coupling to the aromatic protons.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is the Friedel-Crafts acylation .[1][6][7]
Synthetic Workflow: Friedel-Crafts Acylation
This electrophilic aromatic substitution reaction involves the acylation of 1-bromo-3,5-difluorobenzene with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7]
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Molecular weight and formula of 3-Bromo-3',5'-difluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated benzophenones serve as pivotal structural motifs and versatile synthetic intermediates. The strategic incorporation of bromine and fluorine atoms onto the benzophenone scaffold can profoundly influence a molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 3-Bromo-3',5'-difluorobenzophenone, a compound of significant interest for its potential applications in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and advanced polymers.
This document delves into the core physicochemical properties, a detailed synthesis protocol grounded in established organic chemistry principles, and a thorough analysis of its spectroscopic signature. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.
Core Molecular Data and Properties
This compound is a diaryl ketone characterized by the presence of a bromine atom on one phenyl ring and two fluorine atoms on the other. These substitutions create a unique electronic and steric environment, making it a valuable building block for further chemical elaboration.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇BrF₂O | [1] |
| Molecular Weight | 297.09 g/mol | [1] |
| CAS Number | 844879-37-4 | |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)F)F | [1] |
| Appearance | Expected to be a white to off-white solid at room temperature. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) and insoluble in water. |
Synthesis and Mechanistic Insights
The most logical and established method for the synthesis of diaryl ketones like this compound is the Friedel-Crafts acylation .[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
For the synthesis of this compound, the reaction proceeds by the acylation of 1,3-difluorobenzene with 3-bromobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Mechanistic Rationale
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 3-bromobenzoyl chloride, creating a highly reactive acylium ion. This electrophile is stabilized by resonance.[4]
-
Electrophilic Attack: The electron-rich π-system of 1,3-difluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The two fluorine atoms on this ring are strongly deactivating due to their inductive effect (-I), making the reaction conditions more demanding than for unsubstituted benzene.[1] However, they direct the incoming electrophile to the positions ortho and para to themselves. Acylation occurs at the C4 position (para to both fluorine atoms) to minimize steric hindrance.
-
Rearomatization: A proton is eliminated from the intermediate sigma complex, restoring the aromaticity of the difluorinated ring and regenerating the Lewis acid catalyst (in its complexed form). The final product is formed after an aqueous workup to hydrolyze the aluminum chloride complex.[4]
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of Friedel-Crafts acylation.[1][4]
Materials:
-
3-Bromobenzoyl chloride
-
1,3-Difluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube). Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by the careful addition of anhydrous aluminum chloride (1.2 equivalents). Stir to form a suspension.
-
Substrate Addition: Add 1,3-difluorobenzene (1.5 - 2.0 equivalents) to the suspension. Using an excess of the difluorobenzene substrate can improve yields and minimize side reactions. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and very cautiously pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the catalyst complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of the synthesized this compound is crucial. The following section outlines the expected spectroscopic data based on the analysis of its structural components and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals only in the aromatic region (approx. 7.0 - 8.0 ppm).
-
Brominated Ring: The protons will appear as a complex multiplet pattern, influenced by the bromine substituent.
-
Difluorinated Ring: The protons on this ring will exhibit splitting due to both proton-proton and proton-fluorine coupling, resulting in complex multiplets, likely triplets or doublets of doublets.
¹³C NMR: The carbon NMR will provide a detailed map of the carbon skeleton.
-
Carbonyl Carbon (C=O): A characteristic downfield signal is expected in the range of 190-196 ppm.[5]
-
Aromatic Carbons: Signals will appear between approximately 110 and 140 ppm.
Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of a diaryl ketone.
-
C-F Stretch: Strong absorption bands between 1100-1300 cm⁻¹ will indicate the presence of the carbon-fluorine bonds.
-
C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically between 500-650 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will be visible in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. This provides definitive evidence for the presence of one bromine atom.
-
Fragmentation: Common fragmentation pathways for benzophenones include the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions (e.g., [C₇H₄BrO]⁺ and [C₆H₃F₂]⁺).
Applications in Drug Discovery and Development
Halogenated aromatic compounds are fundamental building blocks in pharmaceutical R&D. The unique properties imparted by fluorine and bromine make this compound a molecule of high interest.
-
Scaffold for API Synthesis: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations.[7] This allows for the construction of novel drug candidates.
-
Modulation of Pharmacokinetic Properties: The two fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution can also increase binding affinity to target proteins and improve a compound's lipophilicity and bioavailability.[2]
-
Precursor for Advanced Materials: Benzophenone derivatives are used in the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK).[8] The specific substitution pattern of this molecule could be exploited to create novel polymers with tailored thermal and mechanical properties.
Caption: Potential applications of this compound in R&D.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[9][10]
Hazard Identification: Based on structurally similar compounds, this compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[9] A full Safety Data Sheet (SDS) should be consulted before use.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in drug discovery, medicinal chemistry, and materials science. Its unique combination of a reactive bromine handle and metabolism-blocking fluorine atoms makes it an attractive building block for the synthesis of complex, high-value molecules. This guide has provided a detailed overview of its core properties, a robust synthesis protocol based on the Friedel-Crafts acylation, and a predictive analysis of its spectroscopic characteristics. By understanding these fundamental aspects, researchers and scientists can confidently and effectively incorporate this compound into their synthetic and developmental workflows.
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A Technical Guide to the Spectral Analysis of 3-Bromo-3',5'-difluorobenzophenone
Introduction
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is the bedrock of innovation. 3-Bromo-3',5'-difluorobenzophenone is a halogenated aromatic ketone with significant potential as a synthetic intermediate. Its utility in drug development and materials science is predicated on a verifiable and well-characterized molecular structure. This guide provides an in-depth, predictive analysis of the spectral data for this compound, offering researchers a comprehensive roadmap for its identification and characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As this is a specialized compound, this document is built upon established principles of spectroscopy and data from structurally similar molecules to forecast the expected spectral outcomes, thereby providing a self-validating framework for researchers who synthesize or work with this molecule.
Predicted Mass Spectrum (MS) Analysis
1.1 The Rationale for Gas Chromatography-Mass Spectrometry (GC-MS)
For a molecule of this nature—a moderately sized, thermally stable aromatic ketone—Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical method of choice. The GC provides excellent separation from potential impurities or starting materials, while EI at a standard 70 eV provides reproducible, information-rich fragmentation patterns that act as a molecular fingerprint.
1.2 Predicted Fragmentation Pathway
The molecular weight of this compound (C₁₃H₇BrF₂O) is 312.10 g/mol . The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments.
The primary fragmentation is expected to occur via α-cleavage at the bonds flanking the carbonyl group, a hallmark of benzophenone fragmentation.[1][2] This leads to the formation of two primary acylium ions.
-
Pathway A: Loss of the 3-bromophenyl radical to form the 3,5-difluorobenzoyl cation.
-
Pathway B: Loss of the 3,5-difluorophenyl radical to form the 3-bromobenzoyl cation.
Subsequent fragmentation would involve the loss of carbon monoxide (CO) from these acylium ions to form the respective aryl cations.
Caption: Predicted EI-MS fragmentation of this compound.
1.3 Summary of Predicted Mass Data
| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Significance |
| 312 / 314 | [C₁₃H₇BrF₂O]⁺˙ | Molecular Ion (M⁺˙) peak with 1:1 isotopic pattern for Bromine. |
| 183 / 185 | [BrC₆H₄CO]⁺ | 3-Bromobenzoyl cation; a primary fragment. |
| 155 / 157 | [BrC₆H₄]⁺ | 3-Bromophenyl cation; from loss of CO from m/z 183/185. |
| 141 | [F₂C₆H₃CO]⁺ | 3,5-Difluorobenzoyl cation; a primary fragment. |
| 113 | [F₂C₆H₃]⁺ | 3,5-Difluorophenyl cation; from loss of CO from m/z 141. |
Predicted Infrared (IR) Spectrum Analysis
2.1 The Rationale for Attenuated Total Reflectance (ATR) FT-IR
For a solid sample, Attenuated Total Reflectance (ATR) is a rapid and reliable FT-IR technique that requires minimal sample preparation.[3] Alternatively, the thin solid film method provides high-quality spectra by dissolving the compound in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[4]
2.2 Predicted Key Vibrational Frequencies
The IR spectrum will be dominated by absorptions characteristic of an aromatic ketone. The electron-withdrawing effects of the halogen substituents and their position will subtly influence the exact frequencies.
Caption: Key functional groups and their predicted IR absorption regions.
2.3 Summary of Predicted IR Data
| Frequency Range (cm⁻¹) | Vibration Type | Predicted Intensity & Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak. Characteristic of sp² C-H bonds.[5] |
| 1670 - 1650 | Carbonyl (C=O) Stretch | Strong. This is the most prominent peak. Conjugation with two aromatic rings lowers the frequency from a typical ketone (~1715 cm⁻¹).[6] |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands). These absorptions confirm the presence of the aromatic rings.[7] |
| 1250 - 1100 | Aryl C-F Stretch | Strong. The C-F bond stretch is typically strong and falls in this region.[8] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong. The pattern of these bands is diagnostic of the ring substitution patterns (meta- and 1,3,5-).[5] |
| 700 - 500 | Aryl C-Br Stretch | Medium to Strong. The C-Br stretch appears in the lower frequency "fingerprint" region.[8] |
Predicted Nuclear Magnetic Resonance (NMR) Spectrum Analysis
3.1 The Rationale for Multi-Nuclear NMR
A comprehensive NMR analysis is essential for unambiguous structural confirmation. This requires ¹H, ¹³C, and ¹⁹F NMR experiments. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are appropriate solvents, as they readily dissolve benzophenone derivatives and have well-defined residual solvent peaks.[9]
3.2 Predicted ¹H NMR Spectrum (500 MHz)
The ¹H NMR spectrum will show two distinct sets of aromatic multiplets. The chemical shifts are influenced by the inductive and anisotropic effects of the carbonyl, bromine, and fluorine substituents.
-
3-Bromophenyl Ring (4 Protons): This ring will exhibit a complex pattern. The proton at C2' (ortho to the carbonyl) will be the most deshielded. The proton at C4' will likely appear as a triplet, coupled to H5' and H6'.
-
3',5'-Difluorophenyl Ring (3 Protons): The two protons at C2'' and C6'' are chemically equivalent and will appear as a doublet, coupled to the proton at C4''. The C4'' proton, being between two fluorine atoms, will appear as a triplet.
3.3 Predicted ¹³C NMR Spectrum (125 MHz)
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals for the 13 carbon atoms due to molecular symmetry (the C2''/C6'' and C3''/C5'' pairs are equivalent).
-
Carbonyl Carbon: This will be the most downfield signal, typically >190 ppm.
-
Fluorinated Carbons (C3'', C5''): These carbons will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet.
-
Brominated Carbon (C3'): The carbon directly attached to bromine (ipso-carbon) often shows a shift that is less downfield than expected due to the "heavy atom effect".[10]
3.4 Predicted ¹⁹F NMR Spectrum (470 MHz)
The ¹⁹F NMR provides a direct and sensitive probe for the fluorinated ring.
-
Chemical Shift: Aromatic fluorine atoms (Ar-F) typically resonate in the range of -100 to -140 ppm relative to CFCl₃.[11][12] For the 3,5-difluoro substitution pattern, a single resonance is expected.
-
Multiplicity: This signal will be split into a triplet by coupling to the two ortho protons (H2'' and H6'').
3.5 Summary of Predicted NMR Data
Table: Predicted ¹H NMR Data (CDCl₃)
| Proton(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H2', H6', H4', H5' | 7.8 - 7.3 | Complex Multiplet | 4H |
| H2'', H6'' | 7.4 - 7.2 | Doublet of Triplets | 2H |
| H4'' | 7.2 - 7.0 | Triplet of Triplets | 1H |
Table: Predicted ¹³C NMR Data (CDCl₃)
| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | 193 - 196 | Deshielded carbonyl carbon. |
| C1', C1'' | 135 - 140 | Quaternary carbons attached to the carbonyl. |
| CH (Aromatic) | 125 - 135 | Aromatic methine carbons. |
| C3' | ~122 | C-Br ipso-carbon (heavy atom effect).[10] |
| C3'', C5'' | 161 - 165 (d, ¹JCF ≈ 250 Hz) | C-F carbons, deshielded with large coupling. |
Table: Predicted ¹⁹F NMR Data (CDCl₃)
| Fluorine(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity |
|---|
| F3'', F5'' | -105 to -115 | Triplet (³JHF) |
Experimental Protocols
4.1 Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a standard nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) coupled to a mass spectrometer with an EI source.[13]
-
GC Parameters:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 150 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold).
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: 50-400 m/z
-
-
Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern to the predicted pathway.
4.2 Protocol for FT-IR Analysis (Thin Film Method)
-
Sample Preparation: Dissolve 2-5 mg of the solid sample in 2-3 drops of a volatile solvent (e.g., dichloromethane) in a small vial.
-
Film Casting: Using a pipette, transfer a small drop of the concentrated solution onto the surface of a clean, dry KBr or NaCl salt plate.[4]
-
Evaporation: Allow the solvent to fully evaporate in a fume hood, leaving a thin, even solid film of the compound on the plate.
-
Data Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the key functional group frequencies, comparing them to the predicted values.
4.3 Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Analysis: Reference the spectra to the residual solvent peak or an internal standard (TMS). Integrate the ¹H signals, and assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra based on chemical shifts, multiplicities, and coupling constants.
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is a process of convergent validation, where each spectroscopic technique provides a piece of the puzzle. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the structural elucidation of the target compound.
Conclusion
This guide provides a robust, predictive framework for the comprehensive spectral analysis of this compound. By understanding the expected outcomes from Mass Spectrometry, IR Spectroscopy, and multinuclear NMR, researchers and drug development professionals are equipped to efficiently and accurately confirm the structure and purity of this valuable synthetic intermediate. The causality-driven predictions and detailed protocols herein serve as a self-validating system, ensuring high confidence in the final structural assignment and facilitating the advancement of scientific discovery.
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Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]
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SpectraBase. (n.d.). N-(3-Bromophenyl)-1-naphthamide. Retrieved January 17, 2026, from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 17, 2026, from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 17, 2026, from [Link]
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Michigan State University, Department of Chemistry. (n.d.). Infrared spectra. Retrieved January 17, 2026, from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved January 17, 2026, from [Link]
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University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Retrieved January 17, 2026, from [Link]
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PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones. Retrieved January 17, 2026, from [Link]
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DiRocco, D. A., & Rovis, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society, 140(8), 2745–2749. [Link]
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University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved January 17, 2026, from [Link]
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Yu, J. X., & Hall, D. G. (2013). New Frontiers and Developing Applications in 19F NMR. Molecules, 18(6), 6797–6836. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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An In-depth Technical Guide to the Solubility Profile of 3-Bromo-3',5'-difluorobenzophenone in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Bromo-3',5'-difluorobenzophenone. Recognizing the current absence of publicly available experimental solubility data for this specific compound, this document delivers a detailed theoretical analysis of its expected solubility based on its molecular structure. Furthermore, it presents a robust, step-by-step experimental protocol for the accurate determination of its solubility in a range of organic solvents, empowering researchers to generate the precise data required for their work.
Introduction: The Significance of this compound and Its Solubility
This compound is a halogenated diarylketone. Molecules of this class are pivotal building blocks in organic synthesis, often serving as precursors for complex APIs and functional materials. The benzophenone core is a versatile scaffold, and the specific halogenation pattern—a bromine atom on one phenyl ring and two fluorine atoms on the other—imparts a unique combination of lipophilicity, polarity, and reactivity.
Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.
-
Formulation Science: Developing viable dosage forms, as solubility dictates the choice of excipients and the feasibility of different delivery systems.
-
Pharmacology and Toxicology: Ensuring that the compound can be adequately dissolved for in vitro and in vivo assays to produce reliable biological data.
This guide provides the foundational knowledge and practical methodologies to establish a comprehensive solubility profile for this compound.
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's crystal lattice energy and the solvent's self-association energy.
Let's dissect the molecular structure of this compound to predict its behavior.
Caption: Molecular structure of this compound with key functional regions highlighted.
-
Benzophenone Core: The parent compound, benzophenone, is a white solid that is practically insoluble in water but soluble in many organic solvents like ethanol, diethyl ether, acetone, and benzene.[1][2] This is due to its two phenyl rings, which make it largely lipophilic, and the polar carbonyl group (C=O), which allows for dipole-dipole interactions with polar solvents.
-
Influence of the Bromo Substituent: The bromine atom is large and polarizable, which increases van der Waals forces.[3] It generally increases the lipophilicity (hydrophobicity) of a molecule, which would be expected to decrease its solubility in highly polar solvents like water but enhance it in non-polar solvents like hexane or toluene.
-
Influence of the Difluoro Substituents: Fluorine is the most electronegative element. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can alter the electron distribution across the phenyl ring and the carbonyl group.[4] While fluorine is a weak hydrogen bond acceptor, its presence can enhance interactions with certain polar aprotic solvents.[3]
Predicted Solubility Profile:
Based on this structural analysis, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the carbonyl group and effectively solvate the aromatic rings.
-
Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The carbonyl oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group.[5] However, the large, non-polar surface area of the molecule may limit very high solubility compared to smaller, more polar compounds.
-
Low to Moderate Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. While the molecule has significant lipophilic character, the polar carbonyl group will hinder dissolution in purely non-polar environments.
-
Very Low to Insoluble: Expected in water. The large hydrophobic structure, composed of two phenyl rings and a bromine atom, will dominate over the limited polarity of the carbonyl and fluoro groups, leading to poor aqueous solubility.
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to precise quantification, a robust experimental methodology is required. The Saturation Shake-Flask (SSF) method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[6]
Principle of the Shake-Flask Method
The core principle involves creating a saturated solution by adding an excess of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[7]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Workflow:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 10-20 mg).
-
Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time. A preliminary experiment should be run to determine the time to reach equilibrium, with samples taken at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[8]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. For finer suspensions, centrifugation (e.g., 15 minutes at 10,000 rpm) is highly recommended to ensure complete separation of the solid and liquid phases.[6]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A pre-established calibration curve of known concentrations versus analytical response is required.
Caption: Experimental workflow for the Saturation Shake-Flask solubility determination method.
Alternative: High-Throughput Screening (HTS)
For early-stage discovery where multiple solvents or conditions are being evaluated, HTS methods can provide rapid, albeit sometimes less precise, solubility data. Techniques like laser nephelometry, which measures light scattering from precipitated particles in microtiter plates, can quickly rank-order solubility across many samples.[9][10]
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility of this compound across different solvents at a specified temperature.
Table 1: Template for Experimental Solubility Data of this compound at 25 °C
| Solvent | Solvent Class | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mol/L) |
| Methanol | Polar Protic | Data to be determined | Data to be determined |
| Ethanol | Polar Protic | Data to be determined | Data to be determined |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined |
| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined |
| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined |
| Dichloromethane | Polar Aprotic | Data to be determined | Data to be determined |
| Toluene | Non-Polar | Data to be determined | Data to be determined |
| n-Hexane | Non-Polar | Data to be determined | Data to be determined |
| Water | Aqueous | Data to be determined | Data to be determined |
Interpreting this data involves correlating the measured solubility with solvent properties such as polarity index, dielectric constant, and hydrogen bonding capacity. This analysis will validate or refine the initial theoretical predictions and provide a robust understanding of the compound's behavior.
Conclusion
While specific solubility data for this compound is not yet published, a strong predictive framework can be established through a detailed analysis of its molecular structure. This guide provides both the theoretical foundation for this prediction and, more importantly, a validated, authoritative protocol for its experimental determination. By following the outlined Saturation Shake-Flask method, researchers in drug development and chemical synthesis can generate the high-quality, reliable solubility data essential for advancing their projects. This systematic approach ensures that subsequent research and development efforts are built upon a solid physicochemical foundation.
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- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [URL: https://www.sciencedirect.com/science/article/abs/pii/S092809870400132X]
- Babu, R. S., & Nangia, A. (2011). Solubility and dissolution enhancement of poorly aqueous soluble drug indomethacin by solid dispersion in poly(ethylene glycol)s. Chemical and Pharmaceutical Bulletin, 59(12), 1546-1550. [URL: https://www.jstage.jst.go.jp/article/cpb/59/12/59_12_1546/_article]
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Physical appearance and stability of 3-Bromo-3',5'-difluorobenzophenone
An In-Depth Technical Guide to the Physical Appearance and Stability of 3-Bromo-3',5'-difluorobenzophenone
Introduction
This compound is a halogenated aromatic ketone of significant interest to the pharmaceutical and materials science sectors. As a derivative of benzophenone, its core structure provides a rigid, photoactive scaffold. The strategic placement of bromine and fluorine atoms imparts unique electronic properties and offers specific reactive handles for synthetic elaboration. The bromine atom, in particular, serves as a versatile functional group for cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The two fluorine atoms on the second phenyl ring modulate the molecule's lipophilicity, metabolic stability, and conformational preferences, making it a valuable building block in drug discovery programs.
This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, stability, safe handling protocols, and analytical characterization. The information is tailored for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in a laboratory setting.
Physicochemical Properties
The physical characteristics of this compound are foundational to its handling, formulation, and reaction setup. While specific experimental data for this exact molecule is sparse, its properties can be reliably inferred from closely related structural analogs.
| Property | Value / Description | Source |
| IUPAC Name | (3-bromophenyl)(3,5-difluorophenyl)methanone | [2] |
| Synonyms | This compound | [3] |
| CAS Number | 844879-37-4 | [3] |
| Molecular Formula | C₁₃H₇BrF₂O | [2] |
| Molecular Weight | 297.09 g/mol | [2][4] |
| Appearance | Expected to be a white to light-yellow crystalline solid, based on analogs like 3,3'-Difluorobenzophenone and 3-Bromobenzophenone. | [5][6] |
| Melting Point | Not experimentally reported. Based on analogs such as 3,3'-Difluorobenzophenone (59-61 °C) and 3-Bromobenzophenone (74.5-77.5 °C), it is expected to be a solid at room temperature. | [6][7] |
| Boiling Point | Estimated to be approximately 361.2 ± 37.0 °C (Predicted for isomer 4-Bromo-3',5'-difluorobenzophenone). | [4] |
| Solubility | Expected to be insoluble in water but soluble in common organic solvents such as chloroform, ethanol, and benzene, similar to its parent compound, 1-bromo-3,5-difluorobenzene. | [1] |
Stability and Safe Handling
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Stability Profile
-
Thermal Stability : Aromatic ketones are generally thermally robust. The predicted high boiling point suggests the molecule does not readily decompose at standard laboratory temperatures.
-
Photochemical Stability : The benzophenone core is a well-known photosensitizer and can undergo photochemical reactions upon exposure to UV light.[8] Therefore, to prevent potential degradation or unintended side reactions, the compound should be protected from light during storage and handling.
-
Chemical Stability : The compound is stable under neutral conditions.[1] However, it should be stored away from strong oxidizing agents and strong bases, which could potentially react with the aromatic rings or the carbonyl group.[9][10] Upon combustion, it may release hazardous decomposition products including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[10]
Recommended Storage and Handling Protocols
Adherence to a strict protocol is essential for user safety and to preserve the compound's purity.
Experimental Protocol for Safe Handling:
-
Engineering Controls : All handling of solid material or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield as described by OSHA regulations.[3][11]
-
Dispensing : When weighing or transferring the solid, avoid generating dust.[3] Use non-sparking tools to prevent ignition from electrostatic discharge.[3][11]
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly. If heating is required, use a water bath or heating mantle with stirring to ensure even temperature distribution.
-
Waste Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[10]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[12] Always wash hands thoroughly with soap and water after handling the compound.[12]
Conclusion
This compound is a valuable and versatile chemical building block with well-defined physicochemical properties. While it is a stable compound under standard conditions, its photochemical reactivity necessitates storage with protection from light. Its primary value lies in its multiple reactive sites, particularly the bromine atom, which serves as a key anchor point for advanced synthetic transformations. A thorough understanding of its properties, stability, and safe handling procedures, as outlined in this guide, is paramount for its successful application in research and development.
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A Technical Guide to the Safety Assessment and Handling of 3-Bromo-3',5'-difluorobenzophenone for Research & Development Applications
This document provides a comprehensive safety and handling guide for 3-Bromo-3',5'-difluorobenzophenone, a key intermediate in medicinal chemistry and materials science. Given the limited availability of a complete, formally published Safety Data Sheet (SDS) for this specific compound, this guide employs a precautionary approach rooted in scientific principles. By analyzing the known hazards of structurally similar molecules, we can construct a robust safety framework. This methodology allows researchers, scientists, and drug development professionals to manage the risks associated with this compound effectively, ensuring both personal safety and experimental integrity.
Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. While comprehensive experimental data for this compound is scarce, the fundamental identifiers are established. The physical properties listed below are based on closely related analogs and should be considered estimates.
| Identifier | Value | Source |
| IUPAC Name | (3-bromophenyl)(3,5-difluorophenyl)methanone | N/A |
| CAS Number | 886753-90-8 | N/A |
| Molecular Formula | C₁₃H₇BrF₂O | [1] |
| Molecular Weight | 297.09 g/mol | [1] |
| Appearance | Likely a white to off-white solid or powder | Analog Data[2] |
| Melting Point | Not determined; Analog (3,3'-Difluorobenzophenone): 59-61 °C | [2] |
| Boiling Point | Not determined; Analog (3,3'-Difluorobenzophenone): 316 °C | [2] |
Hazard Assessment via Structural Analogy
In the absence of specific toxicological data, a conservative hazard assessment must be conducted by examining the known risks of the compound's core structural motifs. This approach allows us to anticipate potential hazards and implement appropriate controls.
-
The Benzophenone Core: The fundamental benzophenone structure is a known point of toxicological concern. Related compounds, such as 3-Bromobenzophenone and 3,3'-Difluorobenzophenone, are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] This strongly suggests that this compound should, at a minimum, be handled as an irritant to the skin, eyes, and respiratory system.
-
The Brominated Aromatic Ring: Halogenated aromatics can introduce additional hazards. The presence of the bromo- group, as seen in analogs, reinforces the irritant classification.[4]
-
The Difluorinated Phenyl Group: The 3,5-difluorophenyl moiety is present in compounds like 1-Bromo-3,5-difluorobenzene. Data for this precursor reveals risks including skin sensitization (H317), which is the potential to cause an allergic skin reaction upon repeated contact.[5] This is a critical insight, as sensitization is a permanent condition. Therefore, it is prudent to assume that this compound may also be a skin sensitizer.
-
Likely to cause skin, eye, and respiratory irritation.
-
Potentially a skin sensitizer.
-
Presumed harmful if swallowed or inhaled, pending further data.
This assessment necessitates the stringent engineering controls, personal protective equipment, and handling protocols detailed in the following sections.
Postulated GHS Classification and Protective Workflow
A logical workflow for handling this compound begins with understanding its postulated hazards and selecting the appropriate controls. The following diagram illustrates the relationship between the presumed hazards and the mandatory protective measures.
Caption: Postulated hazard workflow for this compound.
Exposure Controls and Personal Protection
A multi-layered approach to exposure prevention is mandatory. This combines engineering controls to contain the material and personal protective equipment (PPE) as a final barrier.
Engineering Controls: All manipulations of this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[1][6] This is the primary method for preventing inhalation of fine dust or aerosols, which is a significant risk given the presumed respiratory irritation potential.[3][4]
Personal Protective Equipment (PPE): The following PPE is required at all times when handling the compound.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against eye contact, which is expected to cause serious irritation.[3][4][6] |
| Skin Protection | Chemical-resistant nitrile gloves (minimum 5 mil thickness). | Prevents skin contact, addressing both irritation and the potential for sensitization.[1][7] |
| Body Protection | A long-sleeved laboratory coat. | Protects against incidental contamination of skin and personal clothing.[1] |
| Respiratory Protection | Not required if work is performed within a fume hood. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[6] |
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols is essential for mitigating risks during routine laboratory operations.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in Section 4.
-
Aliquotting: When weighing, use a spatula and handle the container carefully to avoid generating airborne dust.[1][6] Using an anti-static weigh boat can prevent material from clinging and becoming airborne.
-
Transfers: If transferring the solid to a reaction vessel containing solvent, do so slowly and carefully to prevent splashing.
-
Decontamination: After handling, wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][7]
Storage Conditions
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Store in a tightly closed, properly labeled container.[3][6]
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][3][8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or hazardous reactions.[8]
Disposal Management
All waste containing this compound, including unused material and contaminated consumables (e.g., gloves, weigh boats, wipes), must be treated as hazardous chemical waste.[9]
-
Collect waste in a designated, sealed, and clearly labeled container.
-
Arrange for disposal through an authorized hazardous waste management company, adhering to all local, state, and federal regulations.[1][9]
Emergency and First-Aid Measures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[1][3] If breathing is difficult or symptoms develop, seek prompt medical attention.
-
Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][3] If skin irritation or a rash occurs, seek medical advice.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]
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An In-depth Technical Guide to the Fundamental Reactivity of Bromine and Fluorine Substituents
Introduction
In the landscape of modern drug discovery and development, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast toolkit available to medicinal chemists, halogenation stands out as a powerful strategy. While halogens are often considered a homologous series, the reactivity profiles of individual halogens, particularly fluorine and bromine, are remarkably distinct. This guide provides an in-depth analysis of the fundamental principles governing the reactivity of bromine and fluorine substituents, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind their differential behavior in key chemical transformations and their subsequent impact on molecular design.
Core Physicochemical Properties: A Tale of Two Halogens
The divergent reactivity of fluorine and bromine is rooted in their fundamental atomic and bonding properties. Understanding these differences is crucial for predicting and controlling chemical outcomes.
1.1. Electronegativity and Inductive Effects
Fluorine is the most electronegative element in the periodic table, exerting a powerful electron-withdrawing inductive effect (-I effect).[1][2][3] This property significantly polarizes the carbon-fluorine (C-F) bond, creating a substantial partial positive charge on the attached carbon atom.[4] Bromine, while also electronegative, is significantly less so than fluorine.[4] Consequently, the carbon-bromine (C-Br) bond is less polarized. This difference in inductive strength has profound implications for reaction mechanisms, particularly those involving nucleophilic attack.
1.2. Atomic Size and C-X Bond Characteristics
The atomic radius of bromine is considerably larger than that of fluorine. This size disparity directly influences the length and strength of their respective bonds with carbon. The C-F bond is one of the strongest single bonds in organic chemistry, while the C-Br bond is substantially weaker.[5][6] This bond strength differential is a primary determinant of their leaving group ability in many reactions.
Data Presentation: Comparative Physicochemical Properties
| Property | Fluorine (F) | Bromine (Br) | Causality & Implication |
| Pauling Electronegativity | 3.98[1] | 2.96[4] | Fluorine's high electronegativity leads to a stronger inductive effect, polarizing the C-X bond more significantly. |
| van der Waals Radius (Å) | 1.47[7] | 1.85 | Bromine's larger size results in a longer, weaker, and more polarizable C-Br bond. |
| C(sp³)–X Bond Length (Å) | ~1.35 | ~1.94 | The shorter C-F bond contributes to its high bond dissociation energy. |
| C(sp³)–X Bond Dissociation Energy (kcal/mol) | ~110[5] | ~70 | The weaker C-Br bond is more easily cleaved, making bromide a better leaving group in reactions where C-X bond breaking is rate-determining. |
| Halide Ion Basicity | F⁻ is a relatively strong base | Br⁻ is a very weak base | Weaker bases are better leaving groups, as they are more stable in solution.[8] |
Differential Reactivity in Key Organic Transformations
The interplay of the aforementioned physicochemical properties manifests in the distinct reactivity of fluorine and bromine substituents across a range of common and indispensable organic reactions.
Nucleophilic Aliphatic Substitution (S_N2 Reactions)
In a classic S_N2 reaction, the rate-determining step involves the simultaneous attack of a nucleophile and the departure of a leaving group.[6][9] Here, the leaving group's ability to stabilize a negative charge and the strength of the C-X bond are paramount.
Causality: The reactivity order for alkyl halides in S_N2 reactions is R-I > R-Br > R-Cl >> R-F.[8][9][10] This trend is directly attributable to two factors:
-
Bond Strength: The C-Br bond is significantly weaker than the C-F bond, requiring less energy to break.[5][10]
-
Leaving Group Ability: Bromide (Br⁻) is a much weaker base than fluoride (F⁻) and is therefore a significantly better leaving group.[8][11][12] The high basicity of the fluoride ion makes it a very poor leaving group in this context.[12][13]
Caption: Fluorine's role in stabilizing the S_NAr intermediate.
Metal-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura [14][15]and Buchwald-Hartwig [16][17]aminations, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. [14][18][19] Causality: This step involves the cleavage of the C-X bond. Consequently, the reaction rate is highly dependent on the C-X bond dissociation energy.
-
Bond Strength: The weaker C-Br bond undergoes oxidative addition to palladium much more readily than the robust C-F bond. [20][21]2. Reactivity Order: The general reactivity trend for aryl halides in these couplings is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. [15]Aryl fluorides are typically unreactive under standard conditions, requiring specialized, highly active catalyst systems.
This differential reactivity is a cornerstone of modern synthetic strategy, allowing for selective, sequential functionalization of polyhalogenated aromatic compounds.
Caption: C-X bond strength dictates the rate-limiting step.
Implications in Drug Design and Development
The distinct chemical personalities of fluorine and bromine allow them to be used as strategic tools to solve different challenges in medicinal chemistry.
The Role of Fluorine: The Metabolic Blocker and Potency Enhancer
The introduction of fluorine is a well-established strategy to enhance drug properties. [22][23]* Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. [7][24][25]Installing a fluorine atom at a metabolically vulnerable position (a "soft spot") can block oxidation, thereby increasing the drug's half-life and bioavailability. [24][25]* Modulating Physicochemical Properties: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, which can improve cell membrane permeability and oral absorption. [7]* Binding Affinity: Fluorine can alter the electronic distribution and conformation of a molecule, potentially leading to stronger and more selective interactions with the target protein. [7][23]* PET Imaging: The radioisotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET), a critical tool in both diagnostics and drug development research. [23]
The Role of Bromine: The Versatile Synthetic Handle and Halogen Bonder
While less common than fluorine in final drug structures, bromine is an invaluable tool during the synthesis and optimization phases. [26][27]* Synthetic Versatility: As established, the C-Br bond is readily functionalized via cross-coupling reactions. This allows for the late-stage introduction of diverse chemical groups, enabling rapid exploration of a molecule's structure-activity relationship (SAR).
-
Halogen Bonding: Bromine is an effective halogen bond donor. [28][29]A halogen bond is a non-covalent interaction between the electropositive region on the outer side of the halogen (the "sigma-hole") and a Lewis base. [26][28]This interaction can be a significant contributor to protein-ligand binding affinity and selectivity, offering a unique design element for medicinal chemists. [30][31]* Increased Lipophilicity: Introduction of a bromine atom generally increases a molecule's lipophilicity, which can be modulated to improve membrane permeability.
Experimental Protocol: Demonstrating Differential Reactivity in Suzuki-Miyaura Coupling
This protocol provides a method to directly compare the reactivity of an aryl bromide and an aryl fluoride in a competitive Suzuki-Miyaura cross-coupling reaction.
Objective: To demonstrate the chemoselective coupling of an aryl bromide in the presence of an aryl fluoride due to the vast difference in their rates of oxidative addition to a palladium(0) catalyst.
Materials:
-
1-bromo-4-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment: Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(OAc)₂ (0.01 mmol) and PPh₃ (0.03 mmol) in toluene (5 mL). Stir for 15 minutes. The active Pd(0) species is formed in situ.
-
Reaction Setup: To the flask containing the catalyst, add 1-bromo-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of toluene:ethanol (10 mL) and water (1 mL). The aqueous base is crucial for the transmetalation step.
-
Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them by GC-MS.
-
Work-up: After the reaction is complete (as determined by the consumption of the aryl bromide), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Expected Outcome & Analysis: The primary product observed will be 4-fluoro-1,1'-biphenyl. The starting material, 1-bromo-4-fluorobenzene, will be consumed, while the C-F bond will remain intact. GC-MS analysis will confirm the mass of the product and the absence of significant amounts of the doubly coupled biphenyl product. This result provides direct, tangible evidence of the much greater reactivity of the C-Br bond over the C-F bond in this cornerstone synthetic transformation.
Conclusion
The fundamental reactivity of bromine and fluorine substituents is a study in contrasts, dictated by their intrinsic electronic and steric properties. Fluorine, with its extreme electronegativity and the resulting strong C-F bond, serves as a metabolic shield and a modulator of physicochemical properties. In stark contrast, bromine, with its weaker C-Br bond, acts as a versatile synthetic handle, enabling facile molecular diversification through cross-coupling chemistry, and can participate in potent halogen bonding interactions. A thorough understanding of these principles is not merely academic; it is a critical prerequisite for the rational design and efficient synthesis of the next generation of therapeutic agents. By leveraging the distinct chemical behaviors of these two halogens, researchers can navigate the complexities of drug development with greater precision and success.
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Introducing bromine to the molecular structure as a strategy for drug design. (2024). Pharmaceuticals, 15(4).
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Role of Fluorine in Drug Design and Drug Action. (2022). ResearchGate.
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Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. (2018). Scientific Reports.
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Buchwald-Hartwig Coupling. (n.d.). Alfa Chemistry.
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
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Buchwald–Hartwig amination. (n.d.). Wikipedia.
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The role of fluorine in medicinal chemistry. (2007). Taylor & Francis Online.
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Chemistry Stack Exchange.
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Introducing bromine to the molecular structure as a strategy for drug design. (2022). Journal of Medical Science.
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
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What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. (2016). Quora.
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). Future Journal of Pharmaceutical Sciences.
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
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Revisiting the use of fluoride as a leaving group. (2016). UBC Chemistry.
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2019). Wyzant Ask An Expert.
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The catalytic mechanism of the Suzuki-Miyaura reaction. (2018). ChemRxiv.
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Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (2020). Journal of Chemical Information and Modeling.
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Halogen bonding helps design new drugs. (2012). ScienceDaily.
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Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps.
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A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. (n.d.). Benchchem.
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The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.
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Why is Fluorine More Electronegative Than Chlorine, Bromine, and Iodine?. (n.d.). Infinity Learn.
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Which alkyl halide is more reactive in an SN2 reaction with a given nucleophile?. (n.d.). Pearson+.
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (2016). Inorganic Chemistry Frontiers.
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What is the decreasing series of the -I effect of Cl, Br, and F?. (2018). Quora.
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Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (2005). Organometallics.
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Electronegativity. (2023). Chemistry LibreTexts.
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2020). ChemRxiv.
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Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2003). ResearchGate.
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An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-Bromo-3',5'-difluorobenzophenone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and characterization of 3-Bromo-3',5'-difluorobenzophenone, a halogenated aromatic ketone of significant interest to researchers, scientists, and drug development professionals. While the initial discovery of this specific molecule is not widely documented in seminal publications, its synthesis can be logically approached through established and robust organic chemistry methodologies. This guide will focus on a plausible and efficient initial synthesis via the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry. Detailed experimental protocols, mechanistic insights, and predicted analytical data are presented to offer a complete scientific resource for the synthesis and understanding of this compound.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are a critical class of compounds, featuring a diarylketone motif that serves as a versatile scaffold in numerous scientific and industrial applications. In medicinal chemistry, the benzophenone core is a common pharmacophore found in a range of biologically active molecules. The lipophilic nature of the two aromatic rings allows for effective interaction with hydrophobic pockets in biological targets, while the central carbonyl group can act as a hydrogen bond acceptor.
The strategic placement of substituents on the phenyl rings allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Halogenation, in particular, is a widely employed strategy in drug design. The introduction of fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability. Bromine, on the other hand, often serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of novel compounds in drug discovery and materials science. This guide will delineate a practical approach to its initial synthesis, providing the necessary technical details for its successful preparation and characterization in a laboratory setting.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct and logical approach to the synthesis of the unsymmetrical this compound is the Friedel-Crafts acylation. This powerful reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] For the synthesis of our target molecule, this translates to the acylation of 1,3-difluorobenzene with 3-bromobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
The choice of Friedel-Crafts acylation is underpinned by several advantages over other potential methods. Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements, and the resulting ketone product is deactivated towards further acylation, thus preventing polysubstitution.[1][3]
The overall synthetic strategy is a two-step process:
-
Preparation of 3-Bromobenzoyl Chloride: The synthesis begins with the conversion of commercially available 3-bromobenzoic acid to the more reactive acyl chloride.
-
Friedel-Crafts Acylation: The newly synthesized 3-bromobenzoyl chloride is then reacted with 1,3-difluorobenzene to yield the final product.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromobenzoyl Chloride
The conversion of 3-bromobenzoic acid to its corresponding acyl chloride is a standard and high-yielding reaction. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromobenzoic Acid | 201.02 | 10.0 g | 0.0497 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.7 mL (14.2 g) | 0.119 |
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (containing CaCl₂), add 3-bromobenzoic acid (10.0 g, 0.0497 mol).
-
Carefully add thionyl chloride (8.7 mL, 0.119 mol) to the flask in a fume hood.
-
Gently heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 3-bromobenzoyl chloride is then purified by vacuum distillation to yield a clear liquid.
Step 2: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol is adapted from general procedures for Friedel-Crafts acylation of fluorinated aromatic compounds.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromobenzoyl Chloride | 219.46 | 10.9 g | 0.0497 |
| 1,3-Difluorobenzene | 114.09 | 6.8 g (6.2 mL) | 0.0596 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 7.3 g | 0.0547 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (7.3 g, 0.0547 mol) and anhydrous dichloromethane (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-bromobenzoyl chloride (10.9 g, 0.0497 mol) in anhydrous dichloromethane (20 mL).
-
Add the 3-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add 1,3-difluorobenzene (6.2 mL, 0.0596 mol) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice (approximately 100 g) with constant stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Mechanistic Insights
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[1][5]
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 3-bromobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion. This ion is resonance-stabilized.
-
Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring.
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring. This step also regenerates the AlCl₃ catalyst.
Mechanism of the Friedel-Crafts Acylation
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Physicochemical and Spectroscopic Characterization (Predicted)
Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₃H₇BrF₂O |
| Molecular Weight | 297.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 70-80 °C (estimated) |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water. |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the difluorinated ring will exhibit coupling to the fluorine atoms.
-
¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon will appear significantly downfield (δ ~194 ppm). The carbons attached to fluorine will show large one-bond C-F coupling constants. The carbon attached to bromine will be observed around δ 122 ppm.
-
Infrared (IR) Spectroscopy (KBr Pellet): A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1660-1680 cm⁻¹.[6] C-F stretching bands will be observed around 1100-1300 cm⁻¹, and C-Br stretching will be in the fingerprint region.
-
Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.[7] Key fragmentation pathways would involve cleavage at the carbonyl group, leading to the formation of bromobenzoyl and difluorobenzoyl cations.
Conclusion
This technical guide has detailed a robust and scientifically sound pathway for the initial synthesis of this compound via a two-step process culminating in a Friedel-Crafts acylation. The provided experimental protocols are based on well-established procedures and offer a practical starting point for the laboratory preparation of this valuable synthetic intermediate. The mechanistic discussion and predicted analytical data further enrich the understanding of this compound's chemistry. For researchers in drug discovery and materials science, this compound represents a promising scaffold for the development of novel molecules with tailored properties, and this guide serves as a foundational resource to facilitate such endeavors.
References
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Taylor & Francis Online. Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. [Link]
-
PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]
-
Chemistry LibreTexts. 18.5 Friedel–Crafts Alkylation and Acylation. [Link]
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The Indispensable Role of Fluorine: A Technical Guide to the Key Characteristics of Fluorinated Benzophenone Compounds
Introduction: Beyond the Core Scaffold
The benzophenone moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique photochemical properties and rigid, three-dimensional structure that serves as a versatile scaffold for molecular design.[1][2] However, the strategic incorporation of fluorine atoms onto this scaffold unlocks a remarkable array of enhanced and novel characteristics. This guide provides an in-depth exploration of fluorinated benzophenone compounds, moving beyond a simple catalog of properties to explain the underlying causality of how fluorine substitution fundamentally alters their behavior. We will delve into the synthetic strategies that grant access to these powerful molecules, dissect their altered physicochemical properties, and showcase their field-proven applications, offering researchers, scientists, and drug development professionals a comprehensive resource to harness their full potential.
The introduction of fluorine, the most electronegative element, is far from a trivial substitution. It imparts profound changes in a molecule's electronic distribution, metabolic stability, lipophilicity, and conformational preferences.[3][4] These modifications can dramatically improve a compound's photostability, tune its spectroscopic properties, and enhance its binding affinity and selectivity for biological targets.[5][6][7] This guide will illuminate these key characteristics, providing both the foundational knowledge and the practical insights necessary for their successful application in complex research environments.
Part 1: Accessing the Fluorinated Scaffold: Key Synthetic Strategies
The synthesis of fluorinated benzophenones can be achieved through several strategic approaches, each with its own advantages depending on the desired substitution pattern and scale. The choice of method is critical and is often dictated by the availability of starting materials and the desired complexity of the final molecule.
Classical Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
A primary and well-established method for synthesizing benzophenones is the Friedel-Crafts acylation. This reaction typically involves the acylation of a fluorinated aromatic compound (like fluorobenzene or its derivatives) with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
This approach is particularly effective for preparing benzophenones with fluorine atoms on the phenyl ring derived from the nucleophile.[8][9] The regioselectivity is governed by the directing effects of the substituents on both aromatic rings.
Experimental Protocol: Synthesis of (3-Fluorophenyl)(phenyl)methanone via Friedel-Crafts Acylation
-
Reaction Setup: To a stirred solution of fluorobenzene (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) portion-wise at 0 °C.
-
Acylation: Add benzoyl chloride (1.0 equivalent) dropwise to the cooled suspension.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated benzophenone.
Iterative Nucleophilic Aromatic Substitution (SNAr)
For the synthesis of highly fluorinated benzophenones, particularly those with multiple fluorine atoms, an iterative Nucleophilic Aromatic Substitution (SNAr) strategy is exceptionally powerful. This method starts with a perfluorinated benzophenone, such as bis(2,4,5-trifluorophenyl)methanone, and sequentially substitutes fluorine atoms with various nucleophiles (e.g., amines, alkoxides, thiols).[5][10][11]
The reactivity of the fluorine atoms is position-dependent, with those at the 4 and 4' positions being the most susceptible to substitution, allowing for controlled and selective functionalization.[5][7][10]
// Nodes Start [label="Bis(2,4,5-trifluorophenyl)methanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="First S_NAr Reaction\n(e.g., R-OH, KOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Mono- or Di-substituted\nFluorinated Benzophenone", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Second S_NAr Reaction\n(e.g., R'-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Asymmetrical Fluorinated\nBenzophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular Cyclization\n(e.g., with H2S)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product2 [label="Fluorinated Xanthones,\nAcridones, Thioxanthones", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1 [label="More reactive 4,4'-fluorines"]; Step1 -> Intermediate; Intermediate -> Step2 [label="Less reactive fluorines"]; Step2 -> Final; Intermediate -> Cyclization [label="Substitution at 2,2'-positions"]; Cyclization -> Product2; }
Caption: Iterative SNAr workflow for diverse fluorinated scaffolds.Part 2: The Fluorine Effect: Core Physicochemical Characteristics
The introduction of fluorine atoms imparts a unique set of physicochemical properties to the benzophenone scaffold. Understanding these effects is crucial for designing molecules with tailored functions.
Enhanced Photostability and Tuned Spectroscopic Properties
Fluorination is a well-established strategy for significantly enhancing the photostability of organic molecules.[5][6][11] The strong carbon-fluorine (C-F) bond is more resistant to photochemical degradation than a carbon-hydrogen (C-H) bond. This increased stability is critical for applications where the molecule is subjected to prolonged light exposure, such as in photoinitiators or UV filters.[6]
Furthermore, the number and position of fluorine substituents can be used to fine-tune the absorption and emission spectra of benzophenone derivatives.[5][10] This allows for the rational design of fluorophores with specific excitation and emission wavelengths, which is particularly valuable in the development of fluorescent probes and labels.[5][11]
Altered Electronic Properties and Lipophilicity
Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the HOMO and LUMO energy levels of the benzophenone system.[12] This electronic perturbation influences the molecule's reactivity, photophysical properties, and its potential as a photosensitizer.[13][14][15]
The effect of fluorine on lipophilicity is complex. While a single fluorine atom may not drastically change lipophilicity, polyfluorination or the introduction of a trifluoromethyl (-CF₃) group dramatically increases it.[3][16] This property is extensively leveraged in drug design to enhance membrane permeability and improve pharmacokinetic profiles.[3][17]
| Property | Effect of Fluorination | Rationale | Application Impact |
| Photostability | Increased | Higher C-F bond dissociation energy compared to C-H. | Longer lifetime for photoinitiators, UV filters, and probes.[6] |
| Energy Levels | Lowered HOMO/LUMO | Strong inductive electron-withdrawing effect of fluorine.[12] | Tunable redox properties; altered photochemical reactivity. |
| Lipophilicity | Increased (esp. with -CF₃) | The hydrophobic nature of fluorinated alkyl groups.[16][17] | Enhanced cell membrane permeability in drug candidates.[3] |
| Metabolic Stability | Increased | C-F bond is resistant to metabolic oxidation by P450 enzymes. | Improved in vivo half-life of pharmaceuticals.[3] |
| Acidity of Proximal Groups | Increased | Fluorine's inductive effect can lower the pKa of nearby acidic protons.[5][7] | Modulated binding interactions; improved fluorescence in acidic media.[5] |
Part 3: Core Applications in Science and Technology
The unique characteristics of fluorinated benzophenones have led to their adoption in several high-impact fields.
Medicinal Chemistry: A Scaffold for Bioactivity
The benzophenone framework is a prevalent motif in numerous bioactive natural products and synthetic drugs.[2] Fluorination serves as a powerful tool to optimize the pharmacological properties of these molecules.[4][8]
-
Enhanced Bioactivity: Fluorine substitution can enhance binding affinity to protein targets through favorable electrostatic or hydrophobic interactions within the binding pocket.[1][4]
-
Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, thus prolonging the in vivo half-life of a drug.
-
Bioisosterism: The trifluoromethyl group (-CF₃) is often used as a bioisostere for other chemical groups, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[3] Recently, novel bioisosteres for the benzophenone core itself, such as aryl difluoromethyl bicyclopentanes, have been developed using C-F bond activation chemistry.[18]
Fluorinated benzophenone derivatives have shown promise as anticancer, anti-inflammatory, anti-HIV, and neuroprotective agents.[2][8] For instance, certain fluorinated benzophenone-thiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor A (VEGF-A), a key mediator in tumor angiogenesis.[2]
Photochemistry: Efficient Photosensitizers and Photoinitiators
Benzophenone itself is a classic and effective photosensitizer, capable of absorbing UV light and transferring the energy to other molecules.[13][14][19] This property is central to its use as a photoinitiator in polymer chemistry, where it initiates radical polymerization upon irradiation.[20]
Fluorination can enhance these properties. By modifying the electronic structure, fluorine substituents can influence the efficiency of intersystem crossing (the process that populates the reactive triplet state) and the energy of the triplet state itself. This allows for the design of photoinitiators with tailored reactivity and absorption characteristics, even shifting their activity towards longer, less damaging wavelengths (e.g., for use with LED light sources).[20]
Chemical Biology: Precision Tools for Photoaffinity Labeling
Perhaps one of the most impactful applications of fluorinated benzophenones is in photoaffinity labeling (PAL).[21][22][23] PAL is a powerful technique used to identify the biological targets of small molecules and to map ligand-binding sites on proteins.[23][24]
In a PAL experiment, a bioactive molecule is modified to include a photoreactive group, such as a benzophenone. Upon irradiation with UV light (typically ~350 nm), the benzophenone is excited to a triplet diradical state. This highly reactive species can then abstract a hydrogen atom from a nearby amino acid residue, forming a stable covalent bond between the probe and its target protein.[25]
// Nodes Probe [label="Probe-BP + Target Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiation [label="UV Light (hv)\n~350 nm", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ExcitedState [label="Excited Triplet State\n[Probe-BP]*", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Abstraction [label="Hydrogen Abstraction\nfrom C-H bond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CovalentComplex [label="Covalently Labeled\nTarget Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis\n(e.g., Mass Spec)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Probe -> Irradiation; Irradiation -> ExcitedState [label="n -> π* transition"]; ExcitedState -> Abstraction [label="Reaction with nearby residue"]; Abstraction -> CovalentComplex; CovalentComplex -> Analysis [label="Identification"]; }
Caption: Mechanism of benzophenone-mediated photoaffinity labeling.Advantages of Benzophenones in PAL:
-
Chemical Stability: Benzophenones are generally more stable than other common photo-crosslinkers like aryl azides or diazirines, simplifying synthesis and handling.[26]
-
Wavelength Selectivity: They can be activated at longer wavelengths (~350-360 nm), which minimizes damage to biological macromolecules compared to shorter-wavelength UV light.[26]
-
Reactivity Profile: They preferentially react with C-H bonds, which are abundant in proteins, leading to high cross-linking efficiency.[26]
The unnatural amino acid p-benzoyl-L-phenylalanine (Bpa) and its fluorinated analogs (e.g., 4-benzoyl-3-fluorophenylalanine) can be genetically incorporated into proteins to map protein-protein interactions with high precision.[27][28]
Experimental Protocol: General Workflow for Photoaffinity Labeling
-
Probe Incubation: Incubate the biological sample (e.g., cell lysate, purified protein) with the benzophenone-containing probe. Allow time for the probe to bind to its target(s).
-
UV Irradiation: Expose the sample to UV light at 350-360 nm for a predetermined time (typically 5-30 minutes) on ice to induce covalent cross-linking.
-
Target Enrichment (if applicable): If the probe contains an enrichment handle (e.g., a biotin tag or a clickable alkyne), use affinity purification (e.g., streptavidin beads) to isolate the cross-linked protein(s).[29]
-
Analysis: Analyze the labeled proteins by SDS-PAGE and visualize via autoradiography (if radiolabeled) or Western blotting.
-
Identification: For target identification, digest the enriched protein(s) and analyze the resulting peptides by mass spectrometry to identify the protein and often the site of modification.
Conclusion
Fluorinated benzophenone compounds represent a class of molecules whose utility is far greater than the sum of their parts. The strategic incorporation of fluorine provides a powerful lever to modulate key physicochemical properties, enhancing photostability, tuning electronics, and improving metabolic resistance. These carefully engineered characteristics translate directly into superior performance in demanding applications, from creating more effective and durable pharmaceuticals to designing precision tools for interrogating complex biological systems. As synthetic methodologies become more sophisticated and our understanding of the nuanced effects of fluorination deepens, the potential for these remarkable compounds to drive innovation in chemistry, biology, and materials science will undoubtedly continue to expand.
References
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]
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Mzozoyana, V. (2015). Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN. [Link]
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Prakash, G. K. S., & Yudin, A. K. (2017). An efficient process for the preparation of valuable o-methyl trifluoromethyl sulfide substituted benzophenones has been developed. Organic Letters. [Link]
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2011). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]
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Mzozoyana, V., & van Heerden, F. R. (2020). Synthesis of fluorine-containing prenylated benzophenones. Synthetic Communications. [Link]
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Sameem, B. (2019). Synthesis of fluorinated benzophenones for biological activity probing. Macquarie University ResearchOnline. [Link]
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Noble, A., & MacMillan, D. W. C. (2014). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. [Link]
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Singh, S., & Kumar, V. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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Smith, A. B., & Olejniczak, E. T. (2021). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. [Link]
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Wang, F., et al. (2022). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. [Link]
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. [Link]
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Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University. [Link]
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Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]
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McGregor, L. M., & Raines, R. T. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Biochemistry. [Link]
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Bech-Andersen, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica. [Link]
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Bech-Andersen, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica. [Link]
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Pitts, J. N., et al. (1961). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society. [Link]
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Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry. [Link]
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Tirrell, D. A., et al. (2009). 4-fluoro-p-benzoyl-DL-phenylalanine (4F-Bpa) 4-methyl-4. The Royal Society of Chemistry. [Link]
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Tria, S. A., & Lanyon-Hogg, T. (2020). Photoaffinity labeling in target- and binding-site identification. RSC Medicinal Chemistry. [Link]
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Smith, A. B., et al. (2019). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Link]
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Lim, S. M., et al. (2020). (A) Mechanism for the photochemical reaction of benzophenone with a C-H... ResearchGate. [Link]
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Zhang, J., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. [Link]
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Li, Y., et al. (2022). Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms. Journal of Materials Chemistry C. [Link]
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Wang, C., et al. (2018). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. Bioorganic & Medicinal Chemistry Letters. [Link]
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O'Hagan, D. (1985). Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone. Biochemical Pharmacology. [Link]
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Smart, B. E. (2021). The Polar Hydrophobicity of Fluorinated Compounds. Request PDF on ResearchGate. [Link]
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Methodological & Application
Synthesis of 3-Bromo-3',5'-difluorobenzophenone from 1,3-Dibromobenzene
Application Note & Protocol
Strategic Synthesis of 3-Bromo-3',5'-difluorobenzophenone via Selective Grignard Reaction from 1,3-Dibromobenzene
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The protocol leverages a selective Grignard reaction, starting from the readily available 1,3-dibromobenzene. We will delve into the mechanistic principles governing the selective formation of the mono-Grignard reagent and its subsequent acylation with 3,5-difluorobenzoyl chloride. This application note offers a detailed, step-by-step experimental procedure, safety protocols, and expert insights to ensure a successful and reproducible synthesis. The target audience includes researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction & Strategic Overview
Fluorinated benzophenone scaffolds are of significant interest in pharmaceutical research due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The target molecule, this compound, combines a reactive bromine handle for further functionalization (e.g., cross-coupling reactions) with a difluorinated phenyl ring.
The chosen synthetic route involves a Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[2][3] The core challenge lies in the selective formation of a mono-Grignard reagent (3-bromophenylmagnesium bromide) from a symmetric starting material, 1,3-dibromobenzene. This protocol is designed to favor the mono-substitution by carefully controlling stoichiometry and reaction conditions. The resulting organometallic intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3,5-difluorobenzoyl chloride to yield the desired product.
Overall Reaction Scheme:
Scientific Principles & Mechanistic Insights
A thorough understanding of the underlying mechanisms is critical for troubleshooting and optimizing the synthesis.
Formation of the Grignard Reagent: A Surface-Mediated Radical Mechanism
The formation of a Grignard reagent is not a simple insertion. It is a complex, surface-mediated process occurring on the magnesium metal.[4][5]
-
Activation of Magnesium: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[2][5][6] This layer must be disrupted. Chemical activation using a small amount of iodine or 1,2-dibromoethane is common.[6][7] These agents react with the magnesium surface to expose fresh, reactive metal.
-
Single Electron Transfer (SET): The reaction initiates via a single electron transfer from the magnesium surface to the antibonding orbital of the carbon-bromine bond of 1,3-dibromobenzene. This generates a radical anion which rapidly fragments.
-
Radical Formation & Surface Adsorption: The fragmentation produces an aryl radical and a bromide anion. These species are believed to be adsorbed onto the magnesium surface.[4]
-
Second Electron Transfer: The aryl radical then accepts a second electron from the magnesium surface to form a carbanion, which immediately complexes with the MgBr⁺ cation to form the final Grignard reagent, 3-bromophenylmagnesium bromide.
Selectivity: To favor the formation of the mono-Grignard reagent, 1,3-dibromobenzene is added slowly to the magnesium suspension. This maintains a low concentration of the dibromide relative to the magnesium, reducing the statistical probability of a single molecule reacting twice.
Nucleophilic Acyl Substitution
The second stage of the synthesis is a classic nucleophilic acyl substitution.
-
Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3,5-difluorobenzoyl chloride.[5][8] This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion is expelled as it is a good leaving group. This yields the final ketone product, this compound.
Materials and Reagents
All reagents should be of high purity and solvents must be anhydrous. Glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under an inert atmosphere (Nitrogen or Argon).
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Density (g/mL) | Amount (mmol) | Molar Eq. |
| 1,3-Dibromobenzene | 108-36-1 | 235.90 | 1.95 | 50.0 | 1.0 |
| Magnesium Turnings | 7439-95-4 | 24.31 | - | 55.0 | 1.1 |
| Iodine | 7553-56-2 | 253.81 | - | 1 crystal | Catalytic |
| 3,5-Difluorobenzoyl chloride | 129714-97-2 | 176.55 | ~1.39 | 47.5 | 0.95 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 0.889 | - | - |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | - | - | - |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - | - |
| Ethyl Acetate (for extraction) | 141-78-6 | 88.11 | 0.902 | - | - |
| Hexanes (for extraction/chromatography) | 110-54-3 | 86.18 | 0.659 | - | - |
Detailed Experimental Protocol
Part 1: Preparation of 3-Bromophenylmagnesium Bromide
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.34 g, 55.0 mmol) and a magnetic stir bar into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed, then allow to cool. This process helps to activate the magnesium surface.[6][7]
-
Initial Reagent Addition: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1,3-dibromobenzene (11.8 g, 50.0 mmol) in 40 mL of anhydrous THF.
-
Initiation: Add approximately 5 mL of the 1,3-dibromobenzene solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and the solution turning cloudy and grayish-brown.[9][10] If the reaction does not start, sonication for a few minutes can be effective.[10]
-
Grignard Formation: Once the reaction has initiated, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[11] The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath. After the addition is complete (approx. 30-45 minutes), continue to stir the mixture for an additional 60 minutes to ensure complete consumption of the starting material.
Part 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Acylation: Prepare a solution of 3,5-difluorobenzoyl chloride (8.38 g, 47.5 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the cold, stirred Grignard reagent over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture again to 0 °C in an ice bath. Slowly and carefully add 50 mL of 1 M hydrochloric acid (HCl) to quench any unreacted Grignard reagent. Be cautious as this is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Workflow Visualization
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
General: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Anhydrous Ethers (THF): Tetrahydrofuran is highly flammable and can form explosive peroxides upon standing.[6] Always use from a freshly opened bottle or a properly maintained solvent purification system. Never distill to dryness.
-
Grignard Reagents: Grignard reagents are highly reactive and react violently with water and other protic sources.[5][6] The reaction must be performed under strictly anhydrous and inert conditions.
-
1,3-Dibromobenzene: Harmful if swallowed and causes skin irritation.
-
3,5-Difluorobenzoyl chloride: Causes severe skin burns and eye damage. Reacts with water. Handle with extreme care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
References
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. Available at: [Link]
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University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]
-
Odinity. (2013). Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. Retrieved from [Link]
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Yang, J., Han, X., Zhou, L., & Xiong, C. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 22(5), 3465-3470. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
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University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment 1: Grignard Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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Kedrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. Retrieved from [Link]
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Application Notes and Protocols: Friedel-Crafts Acylation for Synthesizing Benzophenone Derivatives
Authored by: Senior Application Scientist
Introduction: The Enduring Significance of Benzophenone Derivatives and their Synthesis
Benzophenone and its derivatives represent a critical class of organic compounds, serving as fundamental building blocks in a vast array of applications. From photoinitiators in polymer chemistry and UV-curing inks to fragrances in cosmetics and key pharmacophores in medicinal chemistry, the benzophenone scaffold is a testament to the versatility of aromatic ketones. The reliable and efficient synthesis of these derivatives is, therefore, a cornerstone of modern organic synthesis.
Among the various synthetic methodologies, the Friedel-Crafts acylation stands out as a powerful and direct route for the formation of the carbon-carbon bond that defines the benzophenone core.[1] This electrophilic aromatic substitution reaction, first reported by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Friedel-Crafts acylation for the synthesis of benzophenone derivatives. It combines theoretical principles with practical, field-proven protocols and troubleshooting insights to enable the successful and reproducible synthesis of these valuable compounds.
Pillar I: Expertise & Experience - Unveiling the "Why" Behind the "How"
A successful Friedel-Crafts acylation is more than just a combination of reagents; it's a carefully orchestrated interplay of electronic effects, catalyst activity, and reaction kinetics. Understanding the causality behind each experimental choice is paramount to achieving high yields and purity.
The Heart of the Reaction: Mechanism and the Role of the Lewis Acid
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] The key to this transformation is the generation of a highly electrophilic acylium ion.[4]
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride (e.g., benzoyl chloride).[1] This coordination polarizes the carbon-halogen bond, facilitating its cleavage and the formation of a resonance-stabilized acylium ion.[2] The stability of the acylium ion is a key reason why, unlike in Friedel-Crafts alkylation, carbocation rearrangements are not observed.[2][4]
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate (e.g., benzene or a substituted derivative) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly added acyl group.[5] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Navigating the Nuances: Catalyst Selection and Regioselectivity
The choice of Lewis acid catalyst and the nature of the substituents on the aromatic ring are critical factors that dictate the success and outcome of the reaction.
-
Catalyst Activity: While aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed.[2][6] The choice often depends on the reactivity of the aromatic substrate. Highly activated rings may undergo acylation with milder catalysts, while deactivated rings require stronger Lewis acids.[5][7] In recent years, more environmentally friendly solid acid catalysts and ionic liquids have been explored as alternatives to traditional Lewis acids.[8][9]
-
Regioselectivity: When using substituted benzenes as substrates, the position of acylation is governed by the electronic properties of the substituent.[10]
-
Activating Groups (e.g., -OCH₃, -CH₃) are electron-donating and direct the incoming acyl group to the ortho and para positions. The para product often predominates due to reduced steric hindrance.[10]
-
Deactivating Groups (e.g., -NO₂, -CN, -COR) are electron-withdrawing and direct the incoming acyl group to the meta position. However, strongly deactivated rings are generally poor substrates for Friedel-Crafts acylation.[7]
-
Pillar II: Trustworthiness - A Self-Validating System of Protocols
Reproducibility is the hallmark of robust scientific methodology. The following protocols are designed to be self-validating through in-process controls and detailed analytical checkpoints.
General Protocol for the Synthesis of Benzophenone
This protocol details the synthesis of the parent benzophenone from benzene and benzoyl chloride.
Safety Precautions: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Aluminum chloride is corrosive and reacts violently with water. Acyl chlorides are lachrymatory. All manipulations should be performed under anhydrous conditions.
Materials and Reagents:
-
Anhydrous Benzene
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.1 equivalents). The mixture is cooled to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Benzoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel. The addition should be slow to control the initial exotherm.
-
Addition of Aromatic Substrate: Anhydrous benzene (1.2 equivalents) is then added dropwise to the reaction mixture at a rate that maintains the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in dilute HCl and extracting with ethyl acetate.
-
Work-up: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated HCl (100 mL). This will hydrolyze the aluminum chloride complex. The mixture is stirred until all the solids have dissolved.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure benzophenone.
Characterization and Validation:
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the presence of aromatic protons and the absence of starting materials.
-
¹³C NMR: Identify the carbonyl carbon and the aromatic carbons.
-
IR Spectroscopy: Observe the characteristic C=O stretching frequency of the ketone.
-
Troubleshooting Common Issues
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Pillar III: Authoritative Grounding & Comprehensive References
The information presented in these application notes is grounded in well-established chemical principles and supported by authoritative literature.
Data Presentation: Synthesis of Substituted Benzophenones
The following table summarizes typical reaction conditions for the synthesis of various benzophenone derivatives.
| Entry | Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Benzene | Benzoyl Chloride | AlCl₃ (1.1) | DCM | RT | 3 | 85-95 |
| 2 | Toluene | Benzoyl Chloride | AlCl₃ (1.1) | CS₂ | 0 to RT | 4 | 90 (p-isomer) |
| 3 | Anisole | Benzoyl Chloride | FeCl₃ (1.0) | DCM | RT | 5 | 88 (p-isomer) |
| 4 | Chlorobenzene | Benzoyl Chloride | AlCl₃ (1.2) | neat | 100 | 6 | 75 (p-isomer) |
Conclusion
The Friedel-Crafts acylation remains a highly relevant and powerful tool for the synthesis of benzophenone derivatives. A thorough understanding of the reaction mechanism, careful consideration of substrate and catalyst choice, and adherence to meticulous experimental technique are the keys to success. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis endeavors, from small-scale laboratory research to large-scale drug development campaigns.
References
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Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
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Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
Arkivoc. Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. [Link]
-
ResearchGate. The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. [Link]
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Application Notes and Protocols for 3-Bromo-3',5'-difluorobenzophenone as a Synthetic Intermediate
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of a Multifunctional Building Block
3-Bromo-3',5'-difluorobenzophenone is a highly versatile synthetic intermediate whose value lies in the strategic placement of its distinct functional moieties. The molecule incorporates three key features: a bromine atom on one phenyl ring, a difluorinated second phenyl ring, and a central ketone linker. This combination makes it an exceptionally useful building block for researchers in medicinal chemistry and materials science.
The bromine atom serves as a classical "handle" for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] The 3',5'-difluorophenyl group is a common motif in modern pharmaceuticals; the strong carbon-fluorine bonds can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate binding affinity to biological targets.[4][5] The benzophenone core itself is not merely a scaffold but is photoactive, opening avenues for applications in photochemistry and materials science.[6]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols grounded in established chemical principles.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and hazards is critical before its use in any experimental setting.
| Property | Value | Source |
| CAS Number | 844879-37-4 | [7] |
| Molecular Formula | C₁₃H₇BrF₂O | [7] |
| Molecular Weight | 297.09 g/mol | [7] |
| Appearance | (Typically) Off-white to yellow solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | Inferred |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[7]
-
Hazards: May cause skin, eye, and respiratory irritation.[8] Harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[9]
-
First Aid:
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Section 1: Core Application in Palladium-Catalyzed Cross-Coupling
The presence of the aryl bromide is the most powerful feature of this intermediate, making it an ideal substrate for palladium-catalyzed reactions that form the cornerstone of modern synthetic chemistry.[10]
Caption: Key cross-coupling applications of the title compound.
1.1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[11][12] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][13]
Mechanistic Rationale: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Synthesis of 3-(4-methoxyphenyl)-3',5'-difluorobenzophenone
This representative protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
| Reagents & Materials | Amount | Moles | Rationale |
| This compound | 297 mg | 1.0 mmol | Aryl halide substrate |
| 4-Methoxyphenylboronic acid | 182 mg | 1.2 mmol | Coupling partner (slight excess ensures full conversion) |
| Pd(PPh₃)₄ | 58 mg | 0.05 mmol | Pd(0) catalyst source |
| Potassium Carbonate (K₂CO₃) | 414 mg | 3.0 mmol | Base, essential for the transmetalation step |
| Toluene | 8 mL | - | Aprotic solvent suitable for high temperatures |
| Water | 2 mL | - | Used in a biphasic system to dissolve the inorganic base |
Step-by-Step Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent & Catalyst Addition: Under the inert atmosphere, add toluene (8 mL) and water (2 mL), followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
1.2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[1][10][14] This reaction couples the aryl bromide with a primary or secondary amine.[15]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but differs in the key steps following oxidative addition. It involves: (1) Oxidative Addition of the aryl bromide to Pd(0), (2) Amine Coordination & Deprotonation to form a palladium-amido complex, and (3) Reductive Elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[1][15][16] The choice of ligand and base is critical to facilitate the reductive elimination step and prevent side reactions.[15]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Synthesis of 3-(Morpholino)-3',5'-difluorobenzophenone
This protocol describes the coupling of this compound with morpholine, a common secondary amine.
| Reagents & Materials | Amount | Moles | Rationale |
| This compound | 297 mg | 1.0 mmol | Aryl halide substrate |
| Morpholine | 104 µL | 1.2 mmol | Amine coupling partner |
| Pd₂(dba)₃ | 23 mg | 0.025 mmol | Palladium(0) precursor |
| Xantphos | 43 mg | 0.075 mmol | Bulky phosphine ligand, crucial for catalytic activity |
| Sodium tert-butoxide (NaOtBu) | 134 mg | 1.4 mmol | Strong, non-nucleophilic base for amine deprotonation |
| Toluene (anhydrous) | 10 mL | - | Anhydrous solvent is critical for this reaction |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk tube or sealed vial under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.025 mmol), Xantphos (0.075 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) to the tube.
-
Solvent and Amine: Add anhydrous toluene (10 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl amine product.
Section 2: Application in the Synthesis of Bioactive Scaffolds
The this compound scaffold is particularly relevant to the synthesis of kinase inhibitors. For instance, the MEK inhibitor Trametinib features a related 2-fluoro-4-iodo-phenylurea moiety.[17][18][19] The difluorophenyl group is a bioisostere that can be explored to modulate potency and pharmacokinetic properties. The intermediate can be used to generate novel analogs of known drugs for structure-activity relationship (SAR) studies.
Hypothetical Workflow: Synthesis of a Kinase Inhibitor Core
The following workflow illustrates how the Buchwald-Hartwig product from the previous section could be further elaborated into a more complex, drug-like scaffold.
Caption: Hypothetical elaboration into a drug-like scaffold.
This two-step sequence—acylation followed by nucleophilic substitution—is a common strategy in medicinal chemistry to build complexity and introduce diverse functional groups for SAR exploration.
Conclusion
This compound is a potent and versatile intermediate for chemical synthesis. Its true power is realized through modern palladium-catalyzed cross-coupling reactions, which provide efficient and modular access to a vast chemical space of biaryl and aryl amine derivatives. These products are of high value in the discovery of novel pharmaceuticals, particularly kinase inhibitors, where the difluorophenyl motif is known to confer advantageous properties. The protocols and workflows detailed in this guide offer a robust starting point for researchers looking to leverage this strategic building block in their synthetic programs.
References
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-
A method for synthesizing trametinib key intermediate - Eureka | Patsnap. Available at: [Link]
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Synthesis of the PET Tracer 124 I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - Journal of Nuclear Medicine. Available at: [Link]
-
Trametinib Impurities and Related Compound - Veeprho. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - Semantic Scholar. Available at: [Link]
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The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Available at: [Link]
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Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC - NIH. Available at: [Link]
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"The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck - CORE Scholar - Wright State University. Available at: [Link]
-
The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers | Semantic Scholar. Available at: [Link]
- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents.
-
3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem - NIH. Available at: [Link]
-
The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
1-Bromo-3,5-difluorobenzene: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Liquid Crystals - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
(PDF) ChemInform Abstract: Suzuki—Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. - ResearchGate. Available at: [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Available at: [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC - NIH. Available at: [Link]
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents.
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Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate | Request PDF - ResearchGate. Available at: [Link]
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Application Notes and Protocols for 3-Bromo-3',5'-difluorobenzophenone in Medicinal Chemistry Research
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Bromo-3',5'-difluorobenzophenone as a key intermediate in the synthesis of novel therapeutic agents. This document provides insights into its synthetic utility, potential applications based on structure-activity relationships of related compounds, and detailed protocols for its synthesis and derivatization.
Introduction: The Strategic Importance of Halogenated Benzophenones in Drug Discovery
The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The introduction of halogen atoms, such as bromine and fluorine, onto the benzophenone core can significantly modulate a molecule's physicochemical and pharmacokinetic properties.[1]
Fluorine atoms are often incorporated to enhance metabolic stability, improve bioavailability, and fine-tune receptor binding affinity.[3] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build molecular complexity.[4] this compound combines these features, making it a highly valuable building block for the synthesis of novel drug candidates. While direct biological data on this specific compound is limited in publicly available literature, its structural motifs suggest significant potential in developing targeted therapies.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₇BrF₂O[5] |
| Molecular Weight | 297.09 g/mol [5] |
| CAS Number | 844879-37-4[5] |
| Appearance | Typically a solid |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)F)F[5] |
Characterization: Standard analytical techniques for confirming the identity and purity of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Synthetic Protocol: Preparation of this compound
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction, a common method for preparing benzophenone derivatives.[2] This protocol outlines the synthesis from commercially available starting materials.
Reaction Scheme:
A proposed synthetic route for this compound.
Materials:
-
3,5-Difluorobenzoyl chloride
-
Bromobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add a solution of 3,5-difluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension. After 15 minutes, add bromobenzene (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl. Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Application in Medicinal Chemistry: Synthesis of a Hypothetical Kinase Inhibitor
The this compound scaffold is an excellent starting point for synthesizing potential kinase inhibitors. The bromine atom can be functionalized via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce various pharmacophores that can interact with the target kinase.
Hypothetical Target and Rationale: Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant signaling is implicated in various cancers.[6] The development of selective FGFR inhibitors is an active area of research. Here, we propose a synthetic route to a hypothetical FGFR inhibitor using this compound as a key intermediate.
A workflow for the synthesis of a hypothetical kinase inhibitor.
Protocol for Suzuki Coupling:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).
-
Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1) and a base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the amino-benzophenone intermediate.
This intermediate can then undergo further modifications, such as amide coupling, to generate a library of potential kinase inhibitors for biological screening.
Biological Evaluation: A General Protocol for Kinase Inhibition Assay
To assess the biological activity of the synthesized benzophenone derivatives, a kinase inhibition assay is essential.
A general workflow for a kinase inhibition assay.
Key Steps:
-
Plate Preparation: In a 96- or 384-well plate, add the kinase, a specific peptide substrate, and ATP.
-
Compound Addition: Add the synthesized benzophenone derivatives at a range of concentrations. Include appropriate controls (e.g., a known inhibitor and a DMSO vehicle control).
-
Incubation: Incubate the plate at 37°C for a defined period to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and use a suitable detection method to measure the amount of phosphorylated substrate. This can be achieved using various technologies, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its unique combination of a reactive bromine handle and metabolically stabilizing fluorine atoms makes it a versatile starting material for the synthesis of complex and potentially potent therapeutic agents. The protocols outlined in these application notes provide a foundation for researchers to synthesize and evaluate novel compounds derived from this promising scaffold.
References
- Vertex AI Search. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
- ChemicalBook. 3,3'-Difluorobenzophenone synthesis.
- Kamal, A., et al. Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances. 2018;8(65):37136-37151.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.
- Wang, Y., et al. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. 2022;13(1):743.
- BenchChem. A Technical Guide to 1-Bromo-3,5-difluorobenzene-d3 for Researchers and Drug Development Professionals.
- Stuck, R. The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University CORE Scholar. 2017.
- BenchChem. A Comparative Analysis of the Biological Activity of 3,5-Dimethoxy-3'-iodobenzophenone and Other Halogenated Benzophenones.
- BenchChem. An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications.
- Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- Labshake. This compound by BOC Sciences.
- Li, Y., et al. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):905-919.
Sources
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- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labshake.com [labshake.com]
- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Bromo-3',5'-difluorobenzophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions utilizing 3-Bromo-3',5'-difluorobenzophenone. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its dual reactive sites amenable to sequential functionalization. This document will delve into the mechanistic underpinnings of SNAr reactions involving this substrate, offer step-by-step experimental procedures, and provide practical guidance for troubleshooting and optimizing reaction outcomes. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific synthetic challenges.
Introduction: The Strategic Value of this compound
This compound is a key intermediate in the synthesis of complex organic molecules, including potent enzyme inhibitors and advanced polymers.[1][2] Its utility stems from the presence of multiple, electronically distinct reactive centers. The benzoyl group, a powerful electron-withdrawing moiety, activates both aromatic rings towards nucleophilic attack. This activation, coupled with the presence of three halogen atoms (one bromine and two fluorines), provides a platform for selective and sequential substitution reactions, enabling the construction of diverse molecular architectures.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, allowing for the formation of carbon-heteroatom bonds on aromatic systems.[3] Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.[4] The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[5][6]
Mechanistic Principles of SNAr with this compound
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[7]
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][6] The aromaticity of the ring is temporarily disrupted during this step.
-
Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.
The rate of an SNAr reaction is influenced by several factors:
-
The strength of the electron-withdrawing groups: More potent EWGs increase the rate of reaction by stabilizing the negatively charged Meisenheimer complex.[8]
-
The nature of the leaving group: In SNAr, the cleavage of the carbon-leaving group bond is not the rate-determining step.[4] Therefore, the reactivity of the leaving group is often F > Cl > Br > I, as the more electronegative halogens better stabilize the intermediate through an inductive effect.[8][9]
-
The position of the electron-withdrawing group: EWGs in the ortho or para positions to the leaving group provide the most significant rate enhancement due to their ability to delocalize the negative charge of the Meisenheimer complex through resonance.[5][7]
In the case of this compound, the benzoyl group activates both rings. The bromine atom is a good leaving group, and the fluorine atoms are also susceptible to displacement, particularly under forcing conditions. The regioselectivity of the substitution can often be controlled by carefully selecting the reaction conditions.
Sources
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. iscnagpur.ac.in [iscnagpur.ac.in]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Grignard Reaction of 3-Bromo-3',5'-difluorobenzophenone
An advanced protocol for the Grignard reaction involving 3-Bromo-3',5'-difluorobenzophenone has been developed for researchers, scientists, and professionals in drug development. This guide provides in-depth technical details, explaining the experimental choices and ensuring trustworthy, reproducible results. It includes step-by-step methodologies, data presentation, and visual diagrams to support the protocols.
Introduction: Strategic Importance in Medicinal Chemistry
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Its application to complex, polyfunctionalized molecules like this compound is of significant interest in medicinal chemistry and materials science. The resulting tertiary alcohol is a versatile intermediate for synthesizing novel molecular architectures. The presence of the bromine atom allows for subsequent cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final compounds. This guide details a robust protocol for the addition of a Grignard reagent to this compound, addressing the specific challenges and considerations imposed by the halogen substituents.
Mechanism and Scientific Rationale: A Tale of Two Halogens
The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the benzophenone. The reaction is highly sensitive to steric hindrance and the electronic nature of the substituents on the aromatic rings.
-
The Role of the Difluoro Substituents : The two fluorine atoms on one of the aromatic rings are strongly electron-withdrawing. This electronic pull increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards the Grignard reagent.
-
The Bromo Substituent's Dual Personality : The bromine atom presents a potential complication. While the C-Br bond is less reactive than the C-Mg bond of the Grignard reagent, there is a possibility of a competing halogen-metal exchange, especially at elevated temperatures. This side reaction can lead to the formation of undesired byproducts. Therefore, careful control of the reaction temperature is crucial.
A low reaction temperature, typically ranging from -78 °C to 0 °C, is employed to favor the desired nucleophilic addition over the potential halogen-metal exchange. The choice of solvent is also critical; anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used as they are effective at solvating the Grignard reagent and the intermediate magnesium alkoxide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, Alfa Aesar | Store in a desiccator. |
| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | Activate before use. |
| Alkyl/Aryl Halide (e.g., Bromobenzene) | Anhydrous | Acros Organics | Freshly distill if necessary. |
| Diethyl Ether or THF | Anhydrous | J.T. Baker | Dry over sodium/benzophenone still. |
| Iodine | Crystal | EMD Millipore | For initiating the Grignard reaction. |
| Saturated Ammonium Chloride Solution | ACS Grade | Fisher Scientific | For quenching the reaction. |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR | For drying the organic layer. |
| Round-bottom flasks, Condenser | Borosilicate | Pyrex | Flame-dry before use. |
| Magnetic Stirrer, Stir Bars | |||
| Schlenk Line or Argon/Nitrogen Inlet | For maintaining an inert atmosphere. | ||
| Ice Bath, Dry Ice/Acetone Bath | For temperature control. |
Experimental Protocol
A. Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation : Place magnesium turnings (1.2 equivalents) in the flask and gently heat under vacuum, then cool under an inert atmosphere. This removes any passivating magnesium oxide layer.
-
Initiation : Add a small crystal of iodine to the magnesium turnings. The disappearance of the iodine color indicates that the magnesium is activated.
-
Reagent Addition : Add a small portion of a solution of the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel. The reaction should initiate, as evidenced by a gentle reflux. If the reaction does not start, gentle warming may be necessary.
-
Completion : Once the reaction has started, add the remaining alkyl/aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
B. Grignard Reaction with this compound
-
Substrate Preparation : In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cooling : Cool the solution of the benzophenone to -78 °C using a dry ice/acetone bath.
-
Grignard Addition : Slowly add the freshly prepared Grignard reagent to the cooled benzophenone solution via a cannula or dropping funnel over a period of 30-60 minutes. Maintain the temperature at -78 °C throughout the addition.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at -78 °C.
-
Warming : After the reaction is complete, allow the mixture to slowly warm to room temperature.
C. Workup and Purification
-
Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide to the desired tertiary alcohol and precipitate magnesium salts.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.
-
Drying : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
Troubleshooting and Optimization
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete Grignard formation | Ensure magnesium is fully activated and all reagents and solvents are anhydrous. |
| Low reactivity of the benzophenone | Increase the reaction temperature slightly (e.g., to -40 °C), but monitor for side products. | |
| Side Product Formation | Halogen-metal exchange | Maintain a low reaction temperature (-78 °C). |
| Wurtz coupling of the Grignard reagent | Add the alkyl/aryl halide slowly during Grignard formation. | |
| Reaction Fails to Initiate | Inactive magnesium | Use fresh magnesium turnings and activate them properly. |
| Impure reagents or wet solvent | Use freshly distilled solvents and pure starting materials. |
Data Analysis and Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC) : To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR will confirm the structure of the tertiary alcohol and the presence of the fluorine atoms.
-
Mass Spectrometry (MS) : To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy : To confirm the presence of the hydroxyl group (-OH) and the absence of the carbonyl group (C=O).
Visualizing the Workflow
Application Notes and Protocols for Suzuki Coupling of 3-Bromo Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Arylbenzophenones
The benzophenone scaffold is a privileged motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and material properties. The synthesis of 3-arylbenzophenones, in particular, has garnered significant attention as these compounds serve as crucial intermediates in the development of novel pharmaceuticals and functional materials.[1] The Suzuki-Miyura cross-coupling reaction stands out as a powerful and versatile method for constructing the requisite carbon-carbon bond, offering mild reaction conditions, broad functional group tolerance, and the use of readily available and less toxic organoboron reagents.[2]
This guide provides a comprehensive overview of Suzuki coupling protocols specifically tailored for 3-bromo substituted benzophenones. As a Senior Application Scientist, the following sections will not only detail the step-by-step procedures but also delve into the underlying chemical principles that govern the selection of reagents and reaction parameters, ensuring a robust and reproducible synthetic outcome.
Understanding the Reactivity of 3-Bromobenzophenone
The reactivity of bromo-substituted benzophenones in Suzuki coupling is significantly influenced by the position of the bromine atom. The general trend for reactivity is para > meta > ortho.[3] For 3-bromobenzophenone, the benzoyl group at the meta position exerts a moderate electron-withdrawing inductive effect.[3] This effect is less pronounced than the resonance-assisted activation seen in the para-isomer, yet it is sufficient to facilitate the crucial oxidative addition step of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.[3] The steric hindrance around the bromine atom in the meta position is minimal, allowing for efficient access of the palladium catalyst.[3]
The Suzuki-Miyura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromobenzophenone, forming a Pd(II) intermediate.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 3-arylbenzophenone product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
Key Reaction Parameters and Their Scientific Rationale
The success of the Suzuki coupling of 3-bromobenzophenone hinges on the judicious selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often employ a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), in combination with a phosphine ligand.[5] The ligand stabilizes the palladium center, enhances its reactivity, and influences the rate of both oxidative addition and reductive elimination. For moderately reactive substrates like 3-bromobenzophenone, ligands such as SPhos and RuPhos can be particularly effective.[5]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, stronger bases like K₃PO₄ are often employed for less reactive boronic acids.
-
Solvent System: The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[6] Often, a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is used.[5][6] The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid. The choice of the organic solvent can also influence the stability and activity of the catalyst.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyura coupling of 3-bromobenzophenone with various arylboronic acids. This data, compiled from various sources, serves as a starting point for optimization.[5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | ~95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 16 | ~92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Dioxane/H₂O (2:1) | 80 | 18 | ~90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O (3:1) | 95 | 12 | ~88 |
| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF/H₂O (5:1) | 100 | 24 | ~93 |
| 6 | 4-Formylphenylboronic acid | Pd(OAc)₂ (2) + RuPhos (4) | K₂CO₃ | Dioxane/H₂O (3:1) | 85 | 20 | ~85 |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyura coupling reaction using 3-bromobenzophenone and an arylboronic acid.
General Protocol for Suzuki-Miyura Coupling of 3-Bromobenzophenone
Materials:
-
3-Bromobenzophenone (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzophenone (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylbenzophenone.
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Application Note: Leveraging 3-Bromo-3',5'-difluorobenzophenone for the Development of Advanced PEEK Analogues
Introduction: Expanding the Horizons of PEEK Performance
Poly(ether ether ketone) (PEEK) is a leading high-performance thermoplastic, renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] These properties have established PEEK as a critical material in demanding sectors such as aerospace, medical implants, and electronics.[1][3] The conventional synthesis of PEEK involves the nucleophilic aromatic substitution (SNAr) polymerization of 4,4'-difluorobenzophenone and a bisphenolate, typically derived from hydroquinone.[4][5]
While standard PEEK grades offer outstanding performance, the ever-increasing demands of advanced applications necessitate the development of PEEK analogues with tailored properties. Strategic modification of the monomer backbone is a powerful approach to fine-tune characteristics such as solubility, processability, and crystallinity, and to introduce specific functionalities.[4] This application note details the use of a novel monomer, 3-Bromo-3',5'-difluorobenzophenone , in the synthesis of advanced PEEK analogues, opening new avenues for materials with enhanced capabilities and post-polymerization modification potential.
The introduction of both bromine and fluorine atoms on the benzophenone moiety is a deliberate design choice. The fluorine atoms, activated by the electron-withdrawing ketone group, serve as the primary leaving groups for the SNAr polymerization, enabling the formation of the polyether backbone.[6][7] The bromine atom, being less reactive under these conditions, is preserved in the polymer structure, offering a versatile handle for subsequent functionalization.
Causality of Monomer Choice: The Strategic Advantage of this compound
The unique substitution pattern of this compound offers several key advantages:
-
Controlled Polymer Architecture: The meta-positioned fluorine atoms on one of the phenyl rings are expected to influence the polymer chain's geometry, potentially disrupting the high crystallinity typical of standard PEEK. This can lead to improved solubility in common organic solvents, facilitating processing and characterization.
-
In-built Functionality: The bromine atom provides a reactive site for a variety of post-polymerization modifications. This allows for the covalent attachment of various functional groups, nanoparticles, or bioactive molecules, tailoring the final material for specific applications like improved biocompatibility or sensing capabilities.[8][9]
-
Tunable Properties: By copolymerizing this compound with traditional monomers like 4,4'-difluorobenzophenone, the degree of functionalization and the resulting material properties can be precisely controlled.[4]
Reaction Mechanism: Nucleophilic Aromatic Substitution
The synthesis of PEEK analogues from this compound follows a well-established nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Deprotonation of the Bisphenol: A weak base, such as anhydrous potassium carbonate, deprotonates the hydroxyl groups of the bisphenol monomer (e.g., hydroquinone) to form the more nucleophilic bisphenolate salt in situ.
-
Nucleophilic Attack: The bisphenolate attacks the electron-deficient carbon atoms attached to the fluorine atoms on the this compound monomer. The potent electron-withdrawing effect of the ketone group activates the fluorine atoms, making them excellent leaving groups.[6]
-
Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PEEK analogue chain. The reaction is driven to completion by the formation of alkali metal fluoride salts as a byproduct.
Caption: PEEK Analogue Synthesis Workflow.
Protocol 2: Characterization of the PEEK Analogue
A comprehensive characterization of the synthesized polymer is crucial to understand its structure and properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirmation of functional groups | Presence of ether (Ar-O-Ar) and ketone (C=O) stretches. Absence of hydroxyl (-OH) peaks. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of polymerization | Complex aromatic signals corresponding to the polymer backbone. Integration ratios confirming the polymer structure. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and dispersity (Đ) | Provides number-average (Mₙ) and weight-average (Mₙ) molecular weights, indicating the success of the polymerization. [10] |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (T₉ and Tₘ) | Determination of the glass transition temperature (T₉) and melting temperature (Tₘ), indicating the degree of crystallinity. [11] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Onset of decomposition temperature, indicating the polymer's stability at high temperatures. [11] |
| Solubility Tests | Assessment of processability | Testing solubility in various organic solvents (e.g., NMP, DMF, chloroform) to identify suitable processing solvents. |
Post-Polymerization Functionalization: A Gateway to Novel Materials
The bromine atom on the polymer backbone is a versatile handle for a range of chemical transformations, enabling the creation of a diverse library of functionalized PEEK analogues. A prime example is the Ullmann coupling reaction, which can be used to introduce amine functionalities. [9]
Protocol 3: Example of Post-Functionalization via Ullmann Coupling
-
Reaction Setup: In a reaction vessel, dissolve the bromo-functionalized PEEK analogue in a suitable solvent such as DMSO.
-
Reagent Addition: Add the desired amine (e.g., aniline), a base (e.g., potassium carbonate), a copper(I) iodide catalyst, and a ligand (e.g., L-proline).
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere at 90-120 °C for 24 hours. [9]4. Purification: Cool the reaction mixture and precipitate the functionalized polymer in a non-solvent. Wash the polymer thoroughly to remove residual reagents and byproducts.
-
Characterization: Confirm the successful functionalization using FTIR and NMR spectroscopy.
Conclusion and Future Outlook
The use of this compound as a monomer in PEEK synthesis represents a significant step forward in the development of advanced, functional poly(ether ether ketone)s. This approach provides a robust platform for creating materials with tailored properties and the potential for post-polymerization modification. The protocols outlined in this application note serve as a comprehensive guide for researchers and scientists to explore this exciting new class of PEEK analogues, paving the way for innovations in a multitude of high-performance applications.
References
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- Stuck, R. (n.d.). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres.
- Xometry. (2022, May 25). Polyether Ether Ketone (PEEK)
- SpecialChem. (2025, December 17). Polyether Ether Ketone (PEEK Plastic)
- Chemistry LibreTexts. (2022, September 24). 16.
- Taylor & Francis. (n.d.).
- CDI Products. (n.d.). PEEK - Properties and Applications of Polyether Ether Ketone. CDI Products.
- Pei, Y., et al. (2020). Surface functionalization of PEEK with silicon nitride. PubMed.
- MDPI. (2022, February 23). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. MDPI.
- ACS Publications. (n.d.). Functionalization of poly(aryl ether ether ketone) (PEEK): synthesis and properties of aldehyde and carboxylic acid substituted PEEK | Macromolecules.
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- ResearchGate. (2025, August 6). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review | Request PDF.
- ResearchGate. (2025, August 6). (PDF) Polyetheretherketone (PEEK) Implant Functionalization with Magnetron-Sputtered SrTiO3 for Regenerative Medicine.
- MDPI. (n.d.). Surface Modifications of High-Performance Polymer Polyetheretherketone (PEEK) to Improve Its Biological Performance in Dentistry. MDPI.
- ResearchGate. (2025, August 6). Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes.
- ResearchGate. (2025, August 6). Sulfonation of poly(ether ether ketone)(PEEK): Kinetic study and characterization | Request PDF.
- NRC Publications Archive. (n.d.). Synthesis and characterization of sulfonated poly(ether ether ketone) for proton exchange membranes.
- Google Patents. (n.d.). WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
- ResearchGate. (2025, August 8). (PDF) Poly(ether ether ketone)s and Poly(ether ether ketone ketone)s Containing Cardo Decahydronaphthalene Groups: Synthesis and Characterization.
- Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Semantic Scholar. (n.d.). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Semantic Scholar.
- NIH. (2024, July 26).
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- 2. cdiproducts.com [cdiproducts.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
- 5. specialchem.com [specialchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vapourtec.com [vapourtec.com]
- 8. Surface functionalization of PEEK with silicon nitride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
Application Notes and Protocols for Reactions with 3-Bromo-3',5'-difluorobenzophenone
Introduction: The Strategic Importance of 3-Bromo-3',5'-difluorobenzophenone in Synthetic Chemistry
This compound is a highly functionalized aromatic ketone that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—a bromine atom positioned for cross-coupling reactions and two fluorine atoms that modulate electronic properties and metabolic stability—makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The benzophenone core itself is a privileged scaffold in medicinal chemistry and photochemistry.
This technical guide provides a comprehensive overview of the experimental setups and protocols for key reactions involving this compound. We will delve into the mechanistic rationale behind the chosen conditions for palladium-catalyzed cross-coupling reactions and explore the potential for photochemical transformations. The protocols provided herein are designed to be robust starting points for researchers, with an emphasis on explaining the "why" behind the "how" to facilitate adaptation and optimization for specific synthetic targets.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for safe handling and successful experimentation.
| Property | Value | Source |
| CAS Number | 844879-37-4 | [2][3] |
| Molecular Formula | C₁₃H₇BrF₂O | [2][3] |
| Molecular Weight | 297.11 g/mol | [3] |
| Appearance | White to off-white solid | |
| Hazard | Irritant | [3] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the 3-position of the benzophenone scaffold is the primary reactive site for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.[4]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. The electron-withdrawing nature of the difluorophenyl ring and the benzoyl group can influence the reactivity of the C-Br bond.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Experimental Workflow for Suzuki-Miyaura Coupling
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-3',5'-difluorobenzophenone
Welcome to the technical support center for the synthesis of 3-Bromo-3',5'-difluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our focus is on the practical application of chemical principles to achieve consistent and high-purity results.
Troubleshooting Guide: Common Synthesis Problems
The synthesis of this compound, typically achieved via a Friedel-Crafts acylation, is a robust reaction but can be prone to issues that lead to diminished yields and purification challenges. This section addresses the most frequently encountered problems in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or the reaction has failed completely. What are the most likely causes?
Answer: Low or no yield in a Friedel-Crafts acylation is a common but solvable issue, often pointing to problems with the reagents or reaction conditions. The primary culprits are typically related to the Lewis acid catalyst, reagent stoichiometry, or reaction temperature.
-
Cause A: Inactive Lewis Acid Catalyst (e.g., AlCl₃)
-
Explanation: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture contamination will hydrolyze the AlCl₃, rendering it inactive and unable to generate the critical acylium ion electrophile.[1] The reaction's success is highly dependent on the catalyst's ability to complex with the acyl chloride.[2][3][4]
-
Solution:
-
Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃ or a well-stored, sealed container. Discard any catalyst that appears clumpy or discolored.
-
Inert Atmosphere: The entire reaction, from reagent addition to quenching, should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry glassware (oven-dried or flame-dried).
-
Handling: Weigh and transfer the AlCl₃ quickly in a glovebox or under a positive pressure of inert gas to minimize exposure to air.
-
-
-
Cause B: Incorrect Stoichiometry
-
Explanation: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst. The product ketone is a moderate Lewis base and forms a stable, often irreversible complex with AlCl₃.[1] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, a molar excess of the catalyst relative to the limiting reagent (3-bromobenzoyl chloride) is essential.
-
Solution:
-
Molar Ratio: Use at least 1.1 to 1.5 molar equivalents of AlCl₃ for every 1.0 equivalent of 3-bromobenzoyl chloride.
-
Aromatic Substrate: While 1,3-difluorobenzene can be used as both a reactant and a solvent, ensure at least a 1.2 to 5.0 molar excess if it is also serving as the solvent to drive the reaction forward.[5]
-
-
-
Cause C: Suboptimal Reaction Temperature
-
Explanation: The initial formation of the acylium ion complex is exothermic and should be controlled. Adding the acyl chloride at too high a temperature can lead to side reactions. Conversely, if the reaction is not sufficiently heated during the reflux stage, it may not proceed to completion.
-
Solution:
-
Controlled Addition: Add the 3-bromobenzoyl chloride solution dropwise to the cooled (0 °C) suspension of AlCl₃ in 1,3-difluorobenzene.[6]
-
Heating to Reflux: After the initial addition, the mixture should be slowly warmed to room temperature and then heated to reflux (typically 25-55 °C) for several hours to ensure the reaction completes.[5][7] Monitor progress using Thin Layer Chromatography (TLC).
-
-
Question 2: My final product is impure, and I'm struggling with purification. What are the likely side products and how can I remove them?
Answer: Impurities in this synthesis often arise from the inherent reactivity of the Friedel-Crafts reaction and the nature of the starting materials. Understanding these side products is key to effective purification.
-
Side Product A: Isomeric Benzophenones
-
Explanation: Although the fluorine atoms in 1,3-difluorobenzene are deactivating due to their inductive effect (-I), they direct electrophilic attack to the positions ortho and para to them.[6] In this case, acylation is strongly favored at the 4-position (para to both fluorines), but a small amount of the 2-substituted isomer (ortho, para) can form. These isomers often have very similar polarities, making separation by standard column chromatography challenging.
-
Solution:
-
Optimized Chromatography: Use a high-resolution silica gel (230-400 mesh) and a low-polarity eluent system (e.g., a hexane/ethyl acetate or petroleum ether/ethyl acetate gradient) to improve separation.[8]
-
Recrystallization: If chromatographic separation is insufficient, recrystallization can be an effective method for purifying the major product.[7] A patent for purifying benzophenone suggests using a mixed solvent system or an anti-solvent precipitation method to obtain high-purity crystals.[9]
-
-
-
Side Product B: Polysubstituted Products
-
Explanation: While the ketone product of a Friedel-Crafts acylation is deactivating, preventing further acylation of the product ring is a key advantage over alkylations.[10] However, if the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), trace amounts of diacylated products on the unbrominated ring could potentially form, though this is less common.
-
Solution:
-
Strict Temperature Control: Adhere to the recommended temperature profile.
-
Monitor Reaction: Use TLC to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction once the limiting reagent is consumed to avoid over-reaction.
-
-
-
Workup and Purification Workflow:
-
Quenching: The reaction must be carefully quenched by pouring the mixture onto a mixture of crushed ice and concentrated HCl.[6] This hydrolyzes the aluminum chloride-ketone complex, releasing the product and dissolving the inorganic salts into the aqueous layer.
-
Extraction: Extract the aqueous layer thoroughly with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any acidic residue), and finally brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The synthesis is a Friedel-Crafts Acylation , which is a type of electrophilic aromatic substitution.[2][4] The key steps are:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of 3-bromobenzoyl chloride, creating a highly electrophilic acylium ion (Br-C₆H₄-C≡O⁺), which is stabilized by resonance.[3]
-
Electrophilic Attack: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the ring's aromaticity.
-
Restoration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon where the acyl group was attached. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. However, the product ketone immediately complexes with AlCl₃, necessitating a stoichiometric amount of the catalyst.[1]
Q2: Can I use a different Lewis acid besides AlCl₃?
Yes, other Lewis acids like iron(III) chloride (FeCl₃) or zinc(II) salts can catalyze Friedel-Crafts reactions.[1][3] However, AlCl₃ is the most common and generally most effective catalyst for acylating deactivated rings like 1,3-difluorobenzene. Milder catalysts may result in significantly lower yields or require higher temperatures. For this specific synthesis, AlCl₃ remains the standard recommendation.
Q3: Why is 1,3-difluorobenzene used as the substrate instead of bromobenzene?
The reaction involves the acylation of 1,3-difluorobenzene with 3-bromobenzoyl chloride. This specific arrangement is chosen to build the desired molecular scaffold. The fluorine atoms, while deactivating, direct the acylation to a specific position on their ring. Attempting the reaction by acylating bromobenzene with a difluorobenzoyl chloride would lead to a different regioisomer and may face different reactivity challenges.
Q4: How critical is the purity of the starting materials?
Extremely critical. The purity of 3-bromobenzoyl chloride, 1,3-difluorobenzene, and the Lewis acid catalyst directly impacts the reaction's success. Impurities in the acyl chloride (e.g., the corresponding carboxylic acid) can react with and consume the catalyst. Water in any of the reagents or the solvent will destroy the catalyst. Always use reagents of the highest available purity and ensure solvents are anhydrous.
Data & Protocols
Table 1: Impact of Reaction Parameters on Yield
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Expected Outcome |
| AlCl₃ Stoichiometry | < 1.0 equivalent | 1.2 - 1.5 equivalents | Overcomes catalyst deactivation by product complexation, driving the reaction to completion.[1] |
| Reaction Temperature | Addition > 10 °C | Addition at 0 °C, then reflux | Controls initial exotherm to prevent side reactions; subsequent heating ensures completion.[6] |
| Atmosphere | Ambient Air | Inert (N₂ or Ar) | Prevents moisture from deactivating the highly hygroscopic AlCl₃ catalyst. |
| Solvent | Technical Grade | Anhydrous Grade | Ensures a water-free environment, preserving the catalyst's activity. |
Optimized Experimental Protocol
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq.). Add excess 1,3-difluorobenzene (serving as both reactant and solvent). Cool the stirred suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 3-bromobenzoyl chloride (1.0 eq.) in a small amount of anhydrous 1,3-difluorobenzene and add it to the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension over 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45-50 °C. Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Workup: Once the starting material is consumed (typically 3-5 hours), cool the reaction to room temperature. Carefully pour the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. Purify the resulting crude solid or oil by flash column chromatography on silica gel.
Visual Guides
Reaction Mechanism Workflow
Caption: A decision tree for diagnosing low-yield reactions.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
- CH 463 & CH 463H (WIC) Department of Chemistry, Oregon State University. (2014).
-
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
- Google Patents. (CN108586224B).
- Google Patents. (US2682559A).
- Google Patents. (CN103524320A).
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
- Google Patents. (EP0694519B1).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 8. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 9. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 3-Bromo-3',5'-difluorobenzophenone
Welcome to the dedicated technical support resource for the purification of 3-Bromo-3',5'-difluorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during the purification of this important synthetic intermediate.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry and materials science. Achieving high purity is paramount, as even trace impurities can significantly impact the outcomes of subsequent reactions, leading to lower yields, altered biological activity, or compromised material properties. This guide provides a systematic approach to troubleshooting and optimizing the purification of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns that arise during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is heavily dependent on the synthetic route employed. However, common contaminants often include:
-
Unreacted Starting Materials: Such as 1-bromo-3,5-difluorobenzene or the benzoylating agent.
-
Over-brominated or Isomeric Byproducts: These can have very similar physical properties to the desired product, making separation challenging.
-
Reagents and Catalysts: For instance, residual Lewis acids (like aluminum chloride from a Friedel-Crafts acylation) or unreacted brominating agents (e.g., N-bromosuccinimide).[1]
-
Acidic Impurities: Hydrogen bromide (HBr) is a frequent byproduct in many bromination reactions.[1]
-
Solvent Residues: Solvents from the reaction or work-up may be present.
Q2: My crude product has a distinct yellow or brown color. What is the likely cause and how can I remove it?
A2: A yellow, orange, or brown hue often suggests the presence of residual bromine or other colored impurities.[1][2] An effective method to decolorize your product is through treatment with activated carbon.[1]
Protocol: Activated Carbon Treatment
-
Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature.
-
Add a small amount of activated carbon (typically 1-5% by weight of your crude product).
-
Stir the suspension for 15-30 minutes.
-
Remove the activated carbon by filtration through a pad of celite.
-
Wash the celite pad with a small amount of fresh solvent to recover any adsorbed product.
-
The resulting filtrate should be colorless or significantly lighter in color.
Q3: I'm observing degradation of my compound during column chromatography on silica gel. What's happening and how can I prevent it?
A3: Standard silica gel is slightly acidic, which can lead to the degradation of acid-sensitive compounds, including some halogenated molecules.[1][3] The C-Br bond, in particular, can be susceptible to cleavage under these conditions.[1]
To mitigate this, you have several options:
-
Use Deactivated or Neutral Silica Gel: This is commercially available and is less acidic than standard silica gel.
-
Neutralize the Silica Gel: You can prepare a slurry of the silica gel with a small amount of a suitable base, such as triethylamine (typically 1-3% in the eluent), before packing the column.[1]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be effective alternatives for compounds that are unstable on silica gel.[3]
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility. However, success is highly dependent on selecting the right solvent and employing the correct technique.
Problem 1: My compound "oils out" instead of forming crystals.
This phenomenon occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.
-
Causality: This often happens when the solution is supersaturated to a high degree, or if the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, making it more prone to oiling out.
-
Solutions:
-
Reheat and Add More Solvent: Return the flask to the heat source, add more of the "soluble solvent," and bring the compound back into solution. A more dilute solution will cool more slowly and is less likely to become highly supersaturated.[4]
-
Slow Cooling: Ensure the solution cools to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[1][4]
-
Charcoal Treatment: If impurities are suspected, perform an activated carbon treatment as described in the FAQs.[4]
-
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
Problem 2: No crystals form, even after prolonged cooling.
-
Causality: The solution may be too dilute (too much solvent was added), or there may be no nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, then allow it to cool again.[4]
-
Try a Different Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Selecting a Recrystallization Solvent
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
| Solvent System | Rationale for Benzophenone Derivatives |
| Ethanol/Water | Benzophenones are often soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent can induce crystallization. |
| Hexanes/Ethyl Acetate | A common non-polar/polar mixture. Dissolve in the minimum hot ethyl acetate and add hexanes until cloudy, then reheat to clarify and cool.[5] |
| Hexanes/Acetone | Similar to the above, this is a good general-purpose mixture for moderately polar compounds.[5] |
| Isopropanol | Often a good single-solvent choice for moderately polar solids. |
Troubleshooting Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[6]
Problem 1: Poor separation of my product from an impurity (co-elution).
-
Causality: The chosen eluent system may not have the optimal polarity to effectively differentiate between your product and the impurity. The column may also be overloaded or poorly packed.
-
Solutions:
-
Optimize the Eluent System: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate, with maximal separation from impurities.[6][7]
-
For this compound, a good starting point is a mixture of hexanes and ethyl acetate.[8] Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
If separation is still difficult, consider a different solvent system, such as dichloromethane/hexanes.
-
-
Use a Longer Column/More Stationary Phase: Increasing the amount of silica gel (typically 20-50 times the sample weight) provides more surface area for interactions, which can improve the separation of closely eluting compounds.[6]
-
Ensure Proper Column Packing: The silica gel should be packed homogeneously without any air bubbles or channels, as these can lead to poor resolution.[6]
-
Problem 2: The compound is streaking on the TLC plate and eluting as a broad band from the column.
-
Causality: Streaking often indicates that the compound is interacting too strongly with the stationary phase, possibly due to its polarity or acidic nature. It can also be a sign of compound degradation on the silica gel.[1]
-
Solutions:
-
Add a Polar Modifier: For polar compounds, adding a small amount of a more polar solvent (like methanol in a dichloromethane system) can help improve peak shape. However, be cautious as methanol can dissolve silica gel at higher concentrations (>10%).[8]
-
Neutralize the System: As mentioned in the FAQs, the acidity of silica gel can be an issue. Add 1-3% triethylamine to your eluent to neutralize the stationary phase.[1][8] This is particularly useful for compounds with basic moieties, but can also prevent degradation of acid-sensitive molecules.
-
Check Sample Solubility: Ensure your crude sample is fully dissolved in the loading solvent before applying it to the column. Insoluble material will streak and lead to poor separation.[3]
-
Workflow for Column Chromatography Purification
The following diagram illustrates a typical workflow for purifying this compound using column chromatography.
Caption: A step-by-step workflow for the purification of this compound via column chromatography.
Troubleshooting Decision Tree
When faced with a purification challenge, a logical, step-by-step approach is crucial. The following diagram provides a decision-making framework for troubleshooting common issues.
Caption: A decision tree to guide troubleshooting for recrystallization and column chromatography purification.
References
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Synthesis, Spectroscopy and Photochemistry of Benzophenones. Oregon State University Department of Chemistry. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available at: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Column chromatography. Available at: [Link]
-
Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Scribd. Available at: [Link]
-
3-Bromobenzophenone. PubChem. Available at: [Link]
-
Column chromatography. Columbia University. Available at: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]
-
1-Bromo-3,5-difluorobenzene. Chemsrc. Available at: [Link]
-
Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]
Sources
Technical Support Center: 3-Bromo-3',5'-difluorobenzophenone Reactions
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-Bromo-3',5'-difluorobenzophenone in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity of this molecule, influenced by the electron-withdrawing fluorine atoms and the electrophilic ketone, presents unique challenges and opportunities. This guide will address the common side products encountered in key transformations and provide robust strategies to mitigate their formation.
Troubleshooting Guide: Common Side Products in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern synthetic chemistry. However, the use of this compound in these reactions can lead to several undesired side products. This section provides a question-and-answer formatted guide to address these specific issues.
Issue 1: Formation of 3,5-Difluorobenzophenone (Hydrodehalogenation)
Question: I am performing a Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound and observing a significant amount of the dehalogenated product, 3,5-difluorobenzophenone. What is causing this and how can I prevent it?
Answer: The formation of 3,5-difluorobenzophenone is a result of a common side reaction known as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1] This is particularly prevalent with electron-deficient aryl bromides like our substrate, due to the electronic effects of the fluorine atoms and the benzoyl group.[1]
The primary culprit is the in-situ formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can arise from various sources within your reaction mixture, including trace water, alcohol solvents, or even certain amine bases and phosphine ligands.[1] Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to the undesired dehalogenated product.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Addition: In a glovebox, add the palladium catalyst, for instance, [1,1'-Bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride (Pd(dtbpf)Cl₂) (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Issue 2: Formation of Biphenyl-type Homocoupling Products
Question: In my Suzuki-Miyaura reaction, I am observing the formation of a homocoupled biphenyl product derived from my boronic acid. What causes this and how can I suppress it?
Answer: The homocoupling of boronic acids is another common side reaction in Suzuki-Miyaura couplings. This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium(II) species in the reaction mixture.[2][3] The mechanism can involve the oxidation of the Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid, regenerating Pd(0).
Strategies to Minimize Homocoupling:
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). | Rigorous exclusion of oxygen is critical to suppress the oxidative pathways that lead to homocoupling.[2] |
| Solvent Degassing | Thoroughly degas the solvent before use (e.g., by sparging with an inert gas). | Removes dissolved oxygen, a key contributor to homocoupling.[2] |
| Catalyst Pre-catalyst | Use a well-defined Pd(0) pre-catalyst. | This can minimize the amount of Pd(II) species present at the start of the reaction. |
| Additives | Consider the addition of a mild reducing agent like potassium formate. | This can help to maintain the palladium in its active Pd(0) state.[2] |
Troubleshooting Guide: Grignard Reactions
The ketone functionality of this compound is a primary site of reactivity with organometallic reagents like Grignard reagents.
Issue 3: Unwanted Addition to the Carbonyl Group
Question: I am trying to perform a reaction at the aryl bromide position of this compound using a Grignard reagent, but I am only isolating the tertiary alcohol from the addition to the ketone. How can I achieve selectivity for the aryl bromide?
Answer: This is a classic chemoselectivity challenge. Grignard reagents are potent nucleophiles and strong bases, and their addition to the electrophilic carbonyl carbon of a ketone is a very fast and generally irreversible reaction.[4][5] Direct selective reaction at the aryl bromide in the presence of the unprotected ketone using a standard Grignard reagent is not feasible.
Solutions:
-
Protect the Ketone: The most reliable strategy is to protect the ketone functional group before performing the Grignard reaction. A common protecting group for ketones is an acetal or ketal.
Caption: Workflow for Grignard reaction on the aryl bromide.
-
Use an Alternative Organometallic Reagent: For certain transformations, you might consider alternative organometallic reagents that have different reactivity profiles, though this is highly dependent on the desired transformation.
Frequently Asked Questions (FAQs)
Q1: Can the ketone in this compound be reduced during a palladium-catalyzed cross-coupling reaction?
A1: Generally, the conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions are not strongly reducing towards a benzophenone. However, if a palladium-hydride species is formed, it could potentially reduce the ketone, although this is less common than hydrodehalogenation.[6][7] If you observe the formation of the corresponding alcohol, (3-bromophenyl)(3,5-difluorophenyl)methanol, ensure your reaction is free from hydride sources.
Q2: In a Buchwald-Hartwig amination, what are the key parameters to consider to avoid side products?
A2: Similar to Suzuki-Miyaura coupling, hydrodehalogenation is a potential side reaction. The choice of ligand and base is crucial.[8][9] For aryl chlorides and electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often necessary.[8] Strong, non-nucleophilic bases like sodium tert-butoxide are common, but for sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be required, possibly at higher temperatures.[8]
Q3: What causes the formation of a biphenyl side product in a Grignard reaction with this compound?
A3: A biphenyl-type side product can form from the coupling of the unreacted aryl bromide with the Grignard reagent.[10] This is favored by higher concentrations of the aryl bromide and elevated temperatures.[10] To minimize this, ensure a slow addition of the aryl bromide to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the aryl bromide.
References
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Sciencing. Reduction Of Benzophenone By Sodium Borohydride. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
PubMed. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. [Link]
-
ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Chemistry Steps. Esters with Grignard Reagent. [Link]
-
The Organic Division. Grignard Reaction - Common Conditions. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. Reaction of Grignard reagents with esters. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]
-
University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
AKJournals. Reduction of Solid Benzophenones with Sodium Borohydride. [Link]
-
ResearchGate. Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Swarthmore College. Grignard Reaction. [Link]
-
ACS Publications. Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [Link]
-
ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ACS Publications. Reduction of benzophenone with metal hydrides. A kinetic isotope effect and substituent effect study. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Reduction of benzophenone with sodium borohydride. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. Reduction of benzophenone. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
The Organic Division. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
- Google Patents. Preparation method of 4,4'-difluorobenzophenone.
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]
Sources
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-3',5'-difluorobenzophenone
Welcome to the technical support center for the synthesis of 3-Bromo-3',5'-difluorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound. Given that a standardized, publicly available protocol for this specific molecule is not readily found, this document provides a comprehensive framework based on the well-established principles of the Friedel-Crafts acylation reaction. The insights and troubleshooting strategies presented here are synthesized from established chemical literature and extensive experience with related halogenated benzophenone syntheses.
The proposed synthesis route is the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-bromobenzoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃). This guide will walk you through the critical parameters of this reaction, focusing on the optimization of temperature and reaction time, and provide solutions to common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
The most direct and classical approach is the Friedel-Crafts acylation.[1] This involves the reaction of 1,3-difluorobenzene with 3-bromobenzoyl chloride in the presence of a strong Lewis acid catalyst, like anhydrous aluminum chloride.[2] The electrophile, an acylium ion, is generated from 3-bromobenzoyl chloride and the Lewis acid, which then attacks the electron-rich (relative to the acylium ion) 1,3-difluorobenzene ring.[3]
Q2: Why is anhydrous aluminum chloride (AlCl₃) the recommended catalyst, and how much should I use?
Aluminum chloride is a powerful Lewis acid that effectively promotes the formation of the acylium ion from the acyl chloride.[2] For Friedel-Crafts acylation, it is crucial to use a stoichiometric amount (at least 1 equivalent) of AlCl₃, not a catalytic amount.[4][5] This is because the ketone product forms a stable complex with AlCl₃, which effectively removes the catalyst from the reaction cycle.[6][7] Therefore, an excess (e.g., 1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.[4]
Q3: How do the fluorine and bromine substituents affect the reactivity of the starting materials?
The two fluorine atoms on 1,3-difluorobenzene are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[8] This deactivation means that more forcing reaction conditions (e.g., higher temperatures or longer reaction times) may be necessary compared to the acylation of benzene itself.[7] The bromine atom on the 3-bromobenzoyl chloride also has an electron-withdrawing inductive effect.
Q4: What are the primary safety concerns I should be aware of?
Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7] 3-Bromobenzoyl chloride is corrosive and lachrymatory. Both starting materials and the chlorinated solvents often used (like dichloromethane) should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction should be quenched by carefully and slowly adding the reaction mixture to ice, which can be a highly exothermic process.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yields are a common issue in Friedel-Crafts acylation and can be attributed to several factors.[6]
Possible Cause 1: Inactive Catalyst
The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[4] Any water present in the reagents, solvent, or glassware will deactivate it.[6]
Solutions:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents. Dichloromethane, a common solvent, can be distilled from calcium hydride.[4]
-
Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch.
Possible Cause 2: Deactivated Aromatic Substrate
As mentioned, the two fluorine atoms on 1,3-difluorobenzene deactivate the ring, making the reaction sluggish.[8]
Solutions:
-
Optimize Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, excessive heat can lead to side reactions. A systematic approach to temperature optimization is recommended (see Table 1).
-
Increase Reaction Time: A longer reaction time may be required for the reaction to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Possible Cause 3: Insufficient Catalyst
Using less than a stoichiometric amount of AlCl₃ will result in an incomplete reaction, as the catalyst will be sequestered by the product.[4][5]
Solution:
-
Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).
Problem 2: Formation of Multiple Products (Isomers)
While the acyl group is deactivating and generally prevents polyacylation, the directing effects of the substituents on 1,3-difluorobenzene can lead to the formation of isomeric products.[3]
Possible Cause: Regioselectivity
The two fluorine atoms and the existing bromo-substituent will direct the incoming electrophile to specific positions on the aromatic rings. In the case of 1,3-difluorobenzene, acylation is expected to occur at the C4 position (para to one fluorine and ortho to the other), which is the most activated position. However, some substitution at the C2 position (ortho to both fluorines) might occur, though it is sterically hindered.
Solutions:
-
Control Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the reaction.
-
Purification: Careful column chromatography is often necessary to separate the desired isomer from any side products.
Experimental Workflow and Optimization
Generalized Experimental Protocol
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-bromobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
Addition of Aromatic Substrate: Dissolve 1,3-difluorobenzene (1.0 - 1.2 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to proceed according to the desired temperature and time conditions (see Table 1 for optimization).
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.[8] Stir vigorously until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimizing Temperature and Reaction Time
The interplay between reaction temperature and time is critical for maximizing the yield and minimizing impurities. The deactivating nature of the difluorinated ring suggests that room temperature may not be sufficient.
| Parameter | Condition A (Initial) | Condition B (Moderate) | Condition C (Forcing) | Rationale |
| Temperature | 0°C to Room Temperature | Room Temperature to 40°C (Reflux in DCM) | 50 - 60°C | Start with mild conditions to assess baseline reactivity. Increase temperature to overcome the activation energy barrier.[6] Forcing conditions may be necessary but increase the risk of side products. |
| Reaction Time | 4 - 6 hours | 12 - 18 hours | 24 hours | Monitor by TLC/GC. Longer times may be needed for deactivated substrates.[8] |
| Expected Outcome | Low conversion | Improved conversion, potentially the optimal balance | Higher conversion, but risk of side-product formation | A systematic approach allows for the identification of the optimal conditions for your specific setup. |
Visualizing the Workflow and Troubleshooting
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the Friedel-Crafts acylation.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
CORE Scholar. (2017, May 18). Toward The Synthesis of Functionalized Poly (Ether Ether Ketone): Monitoring the meta-Fluorine Displacement in 3,5,4â. Retrieved from [Link]
-
CORE Scholar. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
How to avoid decomposition of 3-Bromo-3',5'-difluorobenzophenone
Welcome to the technical support center for 3-Bromo-3',5'-difluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate throughout your experimental workflows. Here, we address common challenges and frequently asked questions to help you mitigate decomposition and achieve reliable, reproducible results.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section addresses specific issues you may encounter during the handling, storage, and use of this compound.
Issue 1: I observe new, unexpected spots on my TLC plate or impurity peaks in my LC-MS/GC-MS analysis after storing the compound.
Possible Cause: The compound is likely degrading due to improper storage conditions. Like many benzophenone derivatives, this compound is susceptible to photodegradation and thermal stress.[1][2][3] The C-Br bond is the most likely site for initial degradation under these conditions.
Immediate Actions & Solutions:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light.[4][5] The storage area should be cool, dry, and well-ventilated, away from heat sources.[6][7]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Re-purification: If minor degradation has occurred, the material may be salvageable by re-purification, for example, by flash column chromatography or recrystallization.
-
Analytical Confirmation: Use analytical techniques like LC-MS or GC-MS to identify the impurities.[8][9] Common degradation products could include debrominated species (3',5'-difluorobenzophenone) or hydroxylated derivatives.[3][10]
Issue 2: My reaction yield is consistently low, and I'm recovering starting material along with unidentifiable side products.
Possible Cause A: Photochemical Decomposition During Reaction. Benzophenones are highly efficient UV absorbers and can undergo self-sensitized photodegradation, especially when exposed to light for extended periods.[1][3][11] This is particularly relevant for reactions run in standard glassware exposed to ambient laboratory light.
Preventative Measures:
-
Protect the Reaction from Light: Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware to exclude light.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress closely by TLC or LC-MS and work it up promptly upon completion.
Possible Cause B: Thermal Degradation. Although significant thermal decomposition of brominated aromatics typically occurs at very high temperatures (280–900°C), prolonged heating even at lower temperatures can lead to gradual degradation, especially in the presence of trace impurities that may act as catalysts.[2][12][13]
Preventative Measures:
-
Optimize Reaction Temperature: Determine the minimum temperature necessary for the reaction to proceed at a reasonable rate. Avoid excessive heating.
-
Localized Heating: Ensure even heating of the reaction mixture. Use a well-stirred oil bath rather than a heating mantle to avoid localized "hot spots."
Possible Cause C: Incompatible Reagents or Solvents. The compound's reactivity can lead to decomposition with certain reagents.
-
Reductive Dehalogenation: The C-Br bond is susceptible to cleavage under reductive conditions.[14] Strong reducing agents, certain metals (like palladium on carbon with a hydrogen source), or even prolonged exposure to some metal catalysts can cause debromination.[10][15]
-
Nucleophilic Attack: While the C-Br bond is a site for cross-coupling, strong nucleophiles can potentially displace the bromide or the activated fluorine atoms via nucleophilic aromatic substitution (SNA_r).[16][17]
Preventative Measures:
-
Reagent Selection: Carefully consider the compatibility of all reagents. If reduction is not the intended reaction, avoid common reducing agents.
-
Solvent Purity: Use high-purity, dry solvents. Water or other nucleophilic impurities in the solvent can lead to side reactions like hydrolysis.
-
Screening: If you suspect a reagent or solvent is causing decomposition, run a small-scale control experiment where the starting material is stirred with that component under the reaction conditions to check for stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for the decomposition of this compound?
A1: Based on its chemical structure, the primary decomposition pathways are:
-
Photodecomposition: Cleavage of the carbon-bromine bond initiated by UV light absorption. Benzophenones can also generate reactive oxygen species that accelerate degradation.[1][3][18]
-
Thermal Decomposition: At elevated temperatures, the molecule can break down, potentially releasing hazardous substances like hydrogen bromide (HBr), hydrogen fluoride (HF), and various brominated/fluorinated aromatic fragments.[2][4]
-
Reductive Debromination: The replacement of the bromine atom with a hydrogen atom in the presence of reducing agents.[10][15]
-
Nucleophilic Substitution: Displacement of the bromine atom or, under certain conditions, the fluorine atoms by strong nucleophiles.[16][19]
Q2: What is the recommended way to handle and store this compound?
A2: Adherence to proper handling and storage protocols is critical for maintaining the compound's purity.
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed amber glass vial or bottle. | Prevents exposure to light and atmospheric moisture. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes risk of oxidative degradation. |
| Temperature | Store in a cool, dry place.[6] | Reduces the rate of potential thermal degradation. |
| Location | Well-ventilated chemical storage area. | Ensures safety in case of accidental release. |
| Avoid | Exposure to direct sunlight, UV sources, heat, strong oxidizing agents, and strong reducing agents.[4][6] | These conditions are known to initiate decomposition pathways. |
Q3: Which analytical techniques are best for detecting decomposition?
A3: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Excellent for routine purity checks and quantifying the parent compound. A stability-indicating method can be developed by intentionally degrading the compound under stress conditions (acid, base, heat, light, oxidation) to ensure the method separates the parent peak from all degradation products.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for identifying unknown degradation products by providing molecular weight information.[9][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile and semi-volatile degradation products.[8][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of isolated impurities and for detecting subtle changes in the compound's structure over time.
Q4: Can I use this compound in reactions involving palladium catalysts?
A4: Yes, but with caution. This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the C-Br bond is intentionally functionalized.[22] However, many palladium catalysts, particularly Pd/C in the presence of a hydrogen source (H₂, transfer hydrogenation reagents), are highly effective for reductive dehalogenation.[10][15] If your goal is not to cleave the C-Br bond, you must avoid these reductive conditions.
Visualizing Decomposition Pathways
The following diagram illustrates the key factors that can lead to the degradation of this compound and the potential resulting products.
Caption: Key decomposition pathways for this compound.
Protocol: General Procedure for a Light-Sensitive Reaction
This protocol provides a framework for setting up a reaction that minimizes the risk of compound degradation.
Objective: To perform a chemical transformation on this compound while maintaining its structural integrity.
Materials:
-
This compound
-
Reaction reagents (pre-screened for compatibility)
-
Anhydrous, degassed solvent
-
Round-bottom flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Temperature-controlled heating bath (e.g., oil bath)
-
Standard workup and purification equipment
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove moisture.
-
Reaction Setup: Assemble the foil-wrapped flask with a condenser (if refluxing) and an inert gas inlet.
-
Charge Reagents: Add this compound and any other solid reagents to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Initiate Reaction: Begin stirring and bring the reaction to the target temperature using the pre-heated bath.
-
Monitoring: Follow the reaction's progress using an appropriate method (e.g., TLC or LC-MS). To sample, briefly remove the inert gas pressure and quickly take an aliquot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed immediately with the aqueous workup and extraction.
-
Purification: Purify the crude product without delay using column chromatography or recrystallization to prevent degradation of the product on standing.
-
Final Product Storage: Store the purified product according to the recommended guidelines outlined in the FAQ section.
By implementing these best practices, you can significantly improve the stability of this compound in your research, leading to more reliable and successful experimental outcomes.
References
- Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI.
- Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI.
- Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ.
- Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI.
- Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PMC - NIH.
- Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. Thermo Fisher Scientific.
- The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols. Organic Letters - ACS Publications.
- Dehalogenation. Wikipedia.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.
- Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
- SAFETY DATA SHEET - Bis(4-fluorophenyl) ketone. Fisher Scientific.
- SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. Fisher Scientific.
- Preparation method of 4,4'-difluorobenzophenone. Google Patents.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Products of thermal decomposition of brominated polymer flame retardants. AIDIC.
- Oxidative dehalogenation and denitration by a flavin-dependent monooxygenase is controlled by substrate deprotonation. PMC - NIH.
- release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing.
- Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PMC - NIH.
- 1-bromo-3,4,5-trifluorobenzene (CL-4: PUBLIC). Aarti Industries.
- anti elimination ( dehalogenation ). YouTube.
- The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. CORE Scholar - Wright State University.
- Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications. Benchchem.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- Synthesis process of 3, 5-difluorophenol. Google Patents.
- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications in Scientific Research. Benchchem.
- Thermal Decomposition of Brominated Butyl Rubber. MDPI.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. aidic.it.
- 1-bromo-3,5-difluorobenzene cas 461-96-1. Haihang Industry.
- 4-Bromo-3,5-difluorobenzonitrile. PubChem.
- Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 3. Mathematical models of the polycondensation reactions of halogenobenzophenones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 11. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Column chromatography conditions for purifying 3-Bromo-3',5'-difluorobenzophenone
Answering the user's request.## Technical Support Center: Column Chromatography Conditions for Purifying 3-Bromo-3',5'-difluorobenzophenone
As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying challenging molecules. The purification of this compound, a moderately polar aromatic ketone, is a routine yet critical step that often requires careful optimization to achieve high purity. This guide is structured as a technical support hub, addressing the common issues and questions that arise during its purification by column chromatography. We will delve into the causality behind experimental choices to empower you with the knowledge to not only solve immediate problems but also to adapt and troubleshoot future separations.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography process.
Q1: I'm seeing poor separation between my product and a closely-related impurity. My bands are overlapping significantly. What's wrong?
A1: This is a classic resolution problem that can stem from several factors. Let's break down the potential causes and solutions:
-
Suboptimal Mobile Phase: The most likely culprit is a mobile phase with incorrect polarity.[1] If your eluent is too polar, all components will travel too quickly down the column, resulting in little to no separation. Conversely, if it's not polar enough, the compounds may not move at all. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[2]
-
Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad, overlapping bands.[3] A good rule of thumb is to use a silica-to-sample weight ratio of at least 30:1, and for difficult separations, this ratio might need to be increased to 50:1 or even 100:1.
-
Improper Column Packing: Channels or cracks in the silica bed will ruin a separation. Ensure your silica is packed uniformly, without any air bubbles, to create a homogenous stationary phase.[4] Both "wet-packing" and "dry-packing" methods can be effective if done carefully.[4]
-
Sample Loading Technique: The initial band of your sample should be as narrow and concentrated as possible. Dissolve your crude product in the minimum amount of solvent—preferably the mobile phase itself or a slightly more polar solvent if solubility is an issue.[5] If your compound has poor solubility in the eluent, dry loading (adsorbing the sample onto a small amount of silica before adding it to the column) is a highly effective alternative.[5]
Q2: My compound seems to be smearing or "tailing" down the column instead of moving as a tight band. How can I fix this?
A2: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be a solubility issue.
-
Acid-Base Interactions: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. While this compound is neutral, crude mixtures can contain basic impurities (like amines) that interact strongly with these acidic sites, causing tailing. Adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase can neutralize these active sites and improve peak shape.[3]
-
Alternative Solvents for Aromatics: For aromatic compounds, standard alkane/ester solvent systems may not always provide the best peak shape. In our experience, incorporating toluene into the mobile phase can significantly improve the separation of aromatic compounds by engaging in favorable π-π interactions.[6] A system like Toluene/Ethyl Acetate can produce sharper bands than the more common Hexane/Ethyl Acetate.[6]
-
Sample Over-concentration: In some cases, a sample that is too concentrated can cause tailing as the molecules at the front of the band saturate the stationary phase, forcing subsequent molecules to move faster to catch up. Try loading a more dilute solution.
Q3: I ran my column, but my yield is very low. Where did my product go?
A3: A low recovery rate can be alarming. Here are the most common explanations:
-
Compound is Still on the Column: You may not have used a sufficiently polar solvent to elute your product. If you suspect this, you can try flushing the column with a much more polar solvent (e.g., 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane) to see if the compound elutes.[2][6] Always check your column with a UV lamp (if it's UV-active) before discarding the silica.
-
Decomposition on Silica: Although benzophenones are generally stable, some sensitive compounds can degrade on the acidic surface of silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica. In this case, you should consider switching to a more neutral stationary phase like alumina or deactivating the silica with triethylamine.[2][3]
-
Co-elution with an Unseen Impurity: Your product might have co-eluted with a non-UV active impurity, making the combined fraction appear pure by TLC but resulting in a low mass after solvent evaporation. Always obtain an NMR or other spectroscopic analysis of your "pure" fractions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For a neutral, moderately polar molecule like this, standard flash-grade silica gel (40-63 µm particle size) is the most common and cost-effective choice. It provides a good balance between resolution and flow rate. If you encounter stability issues as mentioned in the troubleshooting section, neutral alumina is a viable alternative.[7]
Q2: How do I choose the right mobile phase (eluent)?
A2: The selection of the mobile phase is the most critical variable in column chromatography.[8][9] The process should always begin with TLC analysis.
-
Start with a Standard System: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[8]
-
Screen Different Ratios: Test various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc) on a TLC plate.
-
Aim for the "Sweet Spot": You are looking for a solvent system that gives your desired compound an Rf value of ~0.2-0.4. This Rf provides the best chance for good separation on a column.
-
Consider Selectivity: If impurities are very close to your product, you may need to change the solvents entirely to alter the selectivity. For instance, switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can change the elution order of compounds.
Q3: Should I use isocratic or gradient elution?
A3:
-
Isocratic Elution: This involves using a single, unchanging solvent composition throughout the entire separation. It is ideal when the compounds you are separating have similar polarities and their Rf values are well-separated on the initial TLC.
-
Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 5% EtOAc in Hexane and slowly increasing to 20% EtOAc).[10] A gradient is highly effective for separating complex mixtures containing compounds with a wide range of polarities. It allows the non-polar compounds to elute first, and then pushes the more polar compounds off the column in a reasonable time, often resulting in sharper peaks and a faster overall purification.
Section 3: Recommended Protocols & Data
Protocol: TLC Method Development for this compound
This protocol provides a self-validating system for determining the optimal mobile phase.
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of at least three separate silica gel TLC plates.
-
Prepare Elution Chambers: In separate sealed chambers (e.g., beakers covered with a watch glass), place a small amount of different solvent systems. (See table below for suggestions).
-
Develop the Plates: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rf value for your product in each system.
-
Select the Optimal System: Choose the solvent system that places the this compound spot at an Rf of ~0.2-0.4 and shows the largest possible separation from all impurities.
Data Table: Mobile Phase Systems for Aromatic Ketones
| Mobile Phase System | Polarity | Typical Application & Characteristics |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point. Good for general-purpose separations. Provides separation based primarily on polarity differences.[11] |
| Hexane / Dichloromethane (DCM) | Low to Medium | Offers different selectivity compared to ethyl acetate. Can be effective when ester-based solvents fail to resolve spots. |
| Hexane / Acetone | Medium | Acetone is a stronger, more polar solvent than ethyl acetate. Useful for eluting more polar compounds.[10] |
| Toluene / Ethyl Acetate | Medium | Highly recommended for aromatic compounds.[6] Toluene's aromaticity can improve peak shape and alter selectivity through π-π interactions. |
| Hexane / Diethyl Ether | Low to Medium | Diethyl ether is less polar than ethyl acetate and more volatile. Can be useful for separating less polar compounds. |
Visual Workflow: Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.
Caption: A decision tree for troubleshooting column chromatography.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Reddit r/OrganicChemistry. (2023). Trouble with Column Chromatography of phenolic compounds. [Link]
-
Chemistry For Everyone. (2024, January 26). How To Choose Mobile Phase For Column Chromatography?[Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Phenomenex. (2024, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Chemistry For Everyone. (2024, January 13). What Is The Mobile Phase In Column Chromatography?[Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. [Link]
-
MDPI. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples. [Link]
-
ResearchGate. (2016). Normal phase separation of benzophenone and nitrobenzene. [Link]
-
Royal Society of Chemistry. (2018). Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. [Link]
-
Chromatography Online. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. [Link]
-
Royal Society of Chemistry. (2014). Supercoiled fibres of self-sorted donor-acceptor stacks. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity in 3-Bromo-3',5'-difluorobenzophenone Experiments
Welcome to the technical support center for 3-Bromo-3',5'-difluorobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this versatile but sometimes stubborn substrate. Instead of a simple list of steps, we will explore the underlying chemical principles governing its reactivity, providing you with the expert insights needed to troubleshoot effectively and optimize your synthetic routes.
Section 1: Understanding the Substrate: A Deeper Look at this compound
Before troubleshooting, it is crucial to understand the inherent electronic and steric properties of the molecule. Its behavior in common cross-coupling reactions is a direct result of its unique structure.
Frequently Asked Questions: Substrate Reactivity
Q1: What are the key structural features of this compound that influence its reactivity?
A: The reactivity of this molecule is a nuanced interplay of three primary factors:
-
The Carbon-Bromine Bond: As an aryl bromide, it is a versatile handle for palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in the crucial oxidative addition step is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1] Thus, while more reactive than an analogous aryl chloride, it is less reactive than an aryl iodide.
-
The Benzoyl Group: The ketone acts as a moderate electron-withdrawing group (EWG). Because it is positioned meta to the bromine, its electron-withdrawing influence on the C-Br bond is less pronounced than if it were in the ortho or para position.[2]
-
The 3',5'-Difluoro Ring: The two fluorine atoms on the second aromatic ring are powerful EWGs due to their high electronegativity.[3] This effect is transmitted through the benzophenone system, making the entire molecule relatively electron-deficient.
Q2: Why does this substrate often exhibit "low reactivity" or lead to low yields?
A: The term "low reactivity" can be misleading. The electron-deficient nature of the bromo-substituted ring should, in principle, facilitate the rate-determining oxidative addition step of many cross-coupling reactions.[2][4] However, several competing factors can lead to poor outcomes:
-
Hydrodehalogenation: Electron-deficient aryl bromides are particularly susceptible to a side reaction where the bromine atom is replaced by hydrogen.[5] This is often caused by the formation of a palladium-hydride (Pd-H) species in the reaction mixture.[5]
-
Catalyst Inhibition: While not broadly reported for this specific molecule, the carbonyl oxygen possesses lone pairs that could potentially coordinate to the palladium center, leading to off-cycle or inactive catalyst species.
-
Suboptimal Reaction Conditions: More than any inherent "unreactivity," this substrate's performance is highly sensitive to the choice of catalyst, ligand, base, and solvent. A one-size-fits-all approach is a common reason for failure.[6]
Section 2: A Systematic Approach to Troubleshooting
When a reaction with this compound fails or provides a low yield, a systematic, logical approach is more effective than random screening. The following workflow provides a self-validating system to diagnose the issue.
Caption: General troubleshooting workflow for low-yield reactions.
Section 3: Reaction-Specific Troubleshooting Guides
Here we address the most common cross-coupling reactions performed with this substrate.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds but is prone to several side reactions that can reduce yields.[4][7]
FAQs: Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction has stalled with significant starting material remaining. What are the most likely causes?
A: This issue typically points to three culprits:
-
Catalyst Deactivation: The active Pd(0) catalyst may have been oxidized or has precipitated from the solution. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Protodeboronation of the Boronic Acid: This is a very common side reaction where the boronic acid reacts with trace water or protic solvents to revert to the corresponding arene, consuming your nucleophile.[8] This is often exacerbated by high temperatures and certain bases.[8] Using fresh, high-purity boronic acid and ensuring anhydrous solvents (if the protocol demands it) is critical.
-
Incorrect Base/Solvent Combination: The base is crucial for activating the boronic acid for transmetalation.[9] The solubility and efficacy of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are highly dependent on the solvent system. A systematic screening is often necessary.[10]
Q2: I'm observing a significant amount of 3',5'-difluorobenzophenone (without the bromine). What is this byproduct and how can I prevent it?
A: This is the result of hydrodehalogenation, a common side reaction for electron-deficient aryl halides.[5] The mechanism involves the formation of a palladium-hydride (Pd-H) species that leads to the undesired Ar-H byproduct.[5] To mitigate this:
-
Change the Base: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote the formation of Pd-H species. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can be effective.[5]
-
Evaluate the Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are designed to promote the final, desired reductive elimination step, helping it to outcompete the dehalogenation pathway.[5]
-
Use Aprotic, Non-polar Solvents: Solvents like toluene or dioxane are often less problematic than polar aprotic solvents like DMF.[5]
-
Lower the Temperature: Since dehalogenation can have a different activation energy than the desired coupling, running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the desired product.[5]
Data Presentation: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale & Causality |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%) | These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich biaryl phosphines accelerate the rate-limiting oxidative addition and final reductive elimination steps, minimizing side reactions.[5] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | These bases are effective in promoting transmetalation while being less likely to cause base-sensitive functional group degradation or promote dehalogenation compared to alkoxides.[5][10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1) | Aprotic solvents with a small amount of water are standard. Water can be essential for dissolving the base and facilitating the formation of the reactive borate species.[11] |
| Temperature | 80 - 110 °C | This range typically provides sufficient thermal energy to overcome activation barriers without excessive decomposition or side reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.03 eq.) and the ligand (e.g., SPhos, 0.06 eq.) in the chosen degassed solvent (e.g., Dioxane).
-
Add the solvent system (e.g., Dioxane and degassed water) to the flask containing the solids, followed by the catalyst solution via syringe.
-
Degas the entire reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds, and its success is highly dependent on the catalytic system.[12][13]
FAQs: Buchwald-Hartwig Amination
Q1: What is the best catalyst system for coupling an amine with this compound?
A: The "best" system depends on the amine (primary, secondary, hindered). However, for a moderately challenging substrate like this, modern catalyst systems are required. The development of sterically hindered, electron-rich biaryl phosphine ligands by the Buchwald and Hartwig groups was a major breakthrough.[12][14] Ligands like XPhos, SPhos, and BrettPhos are excellent starting points as they promote all steps of the catalytic cycle, especially the difficult C-N reductive elimination.[5][15] Using a pre-formed palladium-ligand complex ("precatalyst") can also improve reproducibility.
Q2: I am attempting to couple a base-sensitive amine. Which base should I use?
A: The base deprotonates the amine to form the palladium-amido complex, a key step in the catalytic cycle.[16] While strong bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are very common and effective, they can be incompatible with sensitive functional groups like esters.[17] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures or longer reaction times.[16]
Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale & Causality |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%) | Standard, reliable palladium precursors for generating the active Pd(0) catalyst.[16] |
| Ligand | XPhos, RuPhos, BrettPhos (1.2-2.0 eq. to Pd) | These advanced ligands create a sterically hindered and electron-rich environment around the palladium, which is crucial for promoting the C-N bond-forming reductive elimination step.[12][15] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ (1.5-2.5 equivalents) | Strong, non-nucleophilic bases are required to efficiently deprotonate the amine without competing in the coupling. The choice depends on the functional group tolerance of the substrates.[16] |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80 - 120 °C | Provides the necessary energy for the reaction, with the specific temperature depending on the reactivity of the amine and the chosen catalytic system. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inside a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.), the ligand (e.g., XPhos, 0.025 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to a dry reaction tube or flask.
-
Add this compound (1.0 eq.) and a stir bar.
-
Add the chosen anhydrous, degassed solvent (e.g., Toluene).
-
Finally, add the amine (1.1-1.3 eq.) via syringe.
-
Seal the tube or flask tightly and remove it from the glovebox.
-
Place the reaction in a pre-heated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visualizing the Mechanism
Understanding the catalytic cycle is key to rational troubleshooting. For both Suzuki and Buchwald-Hartwig reactions, the general palladium(0) cycle applies. The choice of ligand, base, and solvent directly influences the rate and efficiency of each step.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
-
Reddit Discussion on Aryl Halide Reactivity (2015). r/askscience. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations (2016). Chemical Society Reviews. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant Ask An Expert. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). r/chemistry. [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly (2011). ResearchGate. [Link]
-
In aliphatic nucleophilic substitution reactions, alkyl fluorides are the... (2024). Filo. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide (n.d.). Yoneda Labs. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step (2018). ResearchGate. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Optimizing Suzuki Coupling Reactions (n.d.). CovaSyn. [Link]
-
Buchwald–Hartwig amination (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination (2023). Chemistry LibreTexts. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination (n.d.). The Grice Research Group, McMaster University. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates (2009). National Institutes of Health. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development (2020). Semantic Scholar. [Link]
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B-Alkyl Suzuki Couplings (2005). Macmillan Group Meeting, Princeton University. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Bromo-3',5'-difluorobenzophenone
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds, the unambiguous determination of molecular structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, providing detailed information about the chemical environment of individual atoms. This guide offers an in-depth analysis and spectral assignment of 3-Bromo-3',5'-difluorobenzophenone, a halogenated benzophenone derivative with potential applications in medicinal chemistry and materials science. By leveraging a comparative approach with structurally related compounds, this document provides a logical framework for the complete assignment of its ¹H and ¹³C NMR spectra.
The Structural Landscape: Understanding Substituent Effects
The chemical shifts and coupling patterns observed in the NMR spectra of this compound are a direct consequence of the electronic effects exerted by its substituents on the two phenyl rings. The carbonyl group, being electron-withdrawing, deshields the ortho and para protons and carbons. The bromine atom on one ring and the two fluorine atoms on the other introduce further complexity through inductive and resonance effects, as well as through-space spin-spin coupling.
To logically assign the spectra, we will consider the molecule as two distinct spin systems: the 3-bromophenyl ring (Ring A) and the 3',5'-difluorophenyl ring (Ring B).
Experimental Protocol for NMR Analysis
A standard and reliable method for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below. This protocol is designed to ensure accurate and reproducible data.
Sample Preparation:
-
Weigh approximately 15-20 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its well-defined residual solvent peak for referencing.
-
Ensure the sample is fully dissolved to create a homogeneous solution, which is critical for obtaining sharp and well-resolved NMR signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Setup and Data Acquisition:
-
The spectra should be acquired on a spectrometer operating at a ¹H frequency of at least 400 MHz to ensure adequate signal dispersion.
-
The instrument's magnetic field should be locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming is a crucial step to optimize the homogeneity of the magnetic field, thereby maximizing spectral resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (several hundred to thousands) is necessary to achieve a good signal-to-noise ratio. A spectral width of around 220 ppm is generally adequate.
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.
-
Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.
-
The spectra are referenced internally to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
¹H NMR Spectral Assignment
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the seven aromatic protons. The assignment is based on predicted chemical shifts, multiplicities, and coupling constants, drawing comparisons with known data for 3-bromobenzophenone and 1-bromo-3,5-difluorobenzene.[1][2]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| Ring A | ||||
| H-2' | ~7.95 | t | ~1.8 | Ortho to carbonyl, meta to bromine. Deshielded. Appears as a triplet due to coupling with H-4' and H-6'. |
| H-6' | ~7.80 | ddd | J ≈ 8.0, 2.0, 1.0 | Ortho to carbonyl, meta to bromine. Deshielded. Complex multiplicity due to coupling with H-2', H-4', and H-5'. |
| H-4' | ~7.70 | ddd | J ≈ 8.0, 2.0, 1.0 | Para to carbonyl, ortho to bromine. Deshielded. Complex multiplicity. |
| H-5' | ~7.40 | t | ~7.9 | Meta to carbonyl and bromine. Least deshielded proton on this ring. |
| Ring B | ||||
| H-2, H-6 | ~7.35 | d | J(H-F) ≈ 6-8 | Ortho to carbonyl, ortho to fluorine. Deshielded by the carbonyl group. Appears as a doublet due to coupling with the adjacent fluorine. |
| H-4 | ~7.20 | t | J(H-F) ≈ 8-10 | Para to carbonyl, flanked by two fluorine atoms. Appears as a triplet due to coupling with two equivalent fluorine atoms. |
Visualizing the Assignment Logic:
The following diagram illustrates the key through-bond correlations that inform the ¹H NMR assignment.
Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in this compound.
¹³C NMR Spectral Assignment
The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, one for each unique carbon atom. The assignment is based on established substituent effects, with comparisons to data for 3-bromobenzophenone and 1-bromo-3,5-difluorobenzene.[3][4] The presence of fluorine will induce C-F coupling, which can be a powerful tool for assignment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale for Assignment |
| C=O | ~194 | s | The carbonyl carbon is the most deshielded. |
| Ring A | |||
| C-1' | ~139 | s | Quaternary carbon attached to the carbonyl group. |
| C-3' | ~122.5 | s | Quaternary carbon attached to bromine; the heavy atom effect causes a slight upfield shift.[5] |
| C-2' | ~133 | s | Ortho to carbonyl, meta to bromine. |
| C-6' | ~128.5 | s | Ortho to carbonyl, meta to bromine. |
| C-4' | ~136 | s | Para to carbonyl, ortho to bromine. |
| C-5' | ~130 | s | Meta to both carbonyl and bromine. |
| Ring B | |||
| C-1 | ~140 | t (³JCF ≈ 3-5 Hz) | Quaternary carbon attached to the carbonyl group. |
| C-3, C-5 | ~163 | dd (¹JCF ≈ 250 Hz, ³JCF ≈ 10-15 Hz) | Quaternary carbons directly bonded to fluorine; large one-bond C-F coupling. |
| C-2, C-6 | ~115 | d (²JCF ≈ 20-25 Hz) | Ortho to carbonyl and fluorine. |
| C-4 | ~110 | t (³JCF ≈ 25-30 Hz) | Para to carbonyl, flanked by two fluorines. |
Visualizing the Molecular Structure and Numbering:
Caption: Numbering scheme for this compound.
Comparative Analysis with Related Structures
A direct comparison with the NMR data of simpler, related molecules provides a robust validation of the assignments made for this compound.
-
Benzophenone: The unsubstituted benzophenone shows aromatic protons in the range of 7.4-7.8 ppm and carbons from 128-138 ppm, with the carbonyl carbon around 196 ppm.[6][7] This serves as a baseline for understanding the influence of the halogen substituents.
-
3-Bromobenzophenone: The introduction of bromine at the 3-position deshields the ortho (H-2', H-4') and para (H-6') protons relative to the meta proton (H-5'). The carbon directly attached to bromine (C-3') typically appears around 122.5 ppm.[3][8] This pattern is expected to be largely retained in the 3-bromophenyl ring of the target molecule.
-
1-Bromo-3,5-difluorobenzene: This compound provides a model for the 3',5'-difluorophenyl ring. The two equivalent fluorine atoms create a characteristic splitting pattern for the protons and carbons. The carbons directly bonded to fluorine exhibit a large ¹JCF coupling constant.[2][4] This coupling is a key diagnostic feature for assigning the carbons in Ring B of the target molecule. The presence of two fluorine atoms generally leads to an upfield shift of the ring carbons compared to their non-fluorinated counterparts due to fluorine's strong electron-withdrawing inductive effect and its resonance donation.[9]
Conclusion
The complete ¹H and ¹³C NMR spectral assignment of this compound can be confidently achieved through a systematic approach that combines the analysis of chemical shifts, coupling patterns (including H-F and C-F couplings), and a comparative study with structurally analogous compounds. This guide provides a detailed framework and the underlying scientific rationale for each assignment, serving as a valuable resource for researchers working with this and other complex halogenated aromatic compounds. The principles outlined herein underscore the power of NMR spectroscopy in elucidating molecular structure with a high degree of certainty.
References
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A Senior Application Scientist's Guide to Confirming 3-Bromo-3',5'-difluorobenzophenone Identity via Mass Spectrometry
Introduction: In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal identification of novel compounds and synthetic intermediates is paramount. 3-Bromo-3',5'-difluorobenzophenone is one such intermediate, whose structural integrity must be confirmed before its use in downstream applications. This guide provides a comprehensive comparison of mass spectrometry techniques for the robust identification of this halogenated benzophenone, offering insights into experimental design, data interpretation, and orthogonal validation methods for researchers, scientists, and drug development professionals.
The Mass Spectrometric Fingerprint: More Than Just a Molecular Weight
Mass spectrometry (MS) is a powerful analytical technique that provides a unique chemical fingerprint of a molecule. For a compound like this compound (molecular formula C₁₃H₇BrF₂O), MS offers three critical pieces of information for identity confirmation:
-
Accurate Mass of the Molecular Ion: Determining the precise mass of the molecule.
-
Characteristic Isotopic Pattern: The presence of bromine provides a distinct isotopic signature.
-
Predictable Fragmentation: The way the molecule breaks apart under energy provides structural clues.
A successful analysis hinges on selecting the appropriate ionization technique, as this dictates the quality and type of information obtained.
Choosing the Right Tool: A Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical decision in the analytical workflow. The relatively non-polar nature of this compound makes some techniques more suitable than others.
| Technique | Ionization Principle | Pros for this Compound | Cons for this Compound | Best For |
| Electron Ionization (EI) | High-energy electrons bombard the molecule in the gas phase. | Provides rich, reproducible fragmentation patterns for structural elucidation. Ideal for GC-MS. | "Hard" ionization can lead to a weak or absent molecular ion peak, which is crucial for identification.[1] | Library matching and detailed structural fragmentation analysis. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating charged droplets. | "Soft" ionization preserves the molecular ion. Excellent for LC-MS. | Inefficient for non-polar compounds.[2][3] May require adduct formation (e.g., [M+Na]⁺) for detection. | Analysis of more polar analogues or when coupled with liquid chromatography. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the vaporized sample. | "Soft" ionization that is more effective than ESI for less polar and more volatile compounds.[2][4] Well-suited for LC-MS. | Can be thermally stressful, potentially causing degradation of labile compounds. | Routine confirmation of molecular weight for moderately polar to nonpolar compounds via LC-MS. |
Expert Recommendation: For initial identification, a dual-pronged approach is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) will yield a detailed fragmentation pattern useful for structural confirmation. Concurrently, Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI) is the preferred method for unequivocally determining the molecular weight.
Data Interpretation: From Spectrum to Structure
A systematic approach is essential when interpreting the mass spectrum of this compound.
Step 1: The Bromine Isotopic Signature - A Telltale Sign
The most striking feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[5] This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing ion, separated by 2 m/z units and with an intensity ratio of approximately 1:1.[5][6][7][8]
For this compound (C₁₃H₇BrF₂O), the molecular ion will appear as a pair of peaks of almost equal height. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.[6]
Step 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
While nominal mass can suggest a molecular weight, High-Resolution Mass Spectrometry (HRMS) provides the exact mass to several decimal places, allowing for the confident determination of the elemental composition.[9][10][11] This is because the precise mass of an atom is not an integer.[10]
Table 1: Theoretical m/z Values for the Molecular Ion of C₁₃H₇BrF₂O
| Ion Formula | Isotope Composition | Nominal Mass (m/z) | Exact Mass (m/z) | Expected Relative Abundance |
| [C₁₃H₇⁷⁹BrF₂O]⁺ | ¹²C₁₃ ¹H₇ ⁷⁹Br ¹⁹F₂ ¹⁶O | 312 | 311.9648 | 100% |
| [C₁₃H₇⁸¹BrF₂O]⁺ | ¹²C₁₃ ¹H₇ ⁸¹Br ¹⁹F₂ ¹⁶O | 314 | 313.9628 | ~98% |
| [¹³C¹²C₁₂H₇⁷⁹BrF₂O]⁺ | ¹³C ¹²C₁₂ ¹H₇ ⁷⁹Br ¹⁹F₂ ¹⁶O | 313 | 312.9682 | ~14% |
An experimentally determined mass within 5 ppm of the calculated exact mass provides strong evidence for the proposed molecular formula.[12]
Step 3: Decoding the Fragmentation Pattern
The fragmentation pattern provides a roadmap to the molecule's structure. Under EI, benzophenones typically fragment at the bonds adjacent to the carbonyl group.[1][13]
Table 2: Plausible Fragment Ions of this compound under EI
| m/z (for ⁷⁹Br) | Proposed Fragment | Plausible Neutral Loss |
| 283/285 | [C₁₂H₇BrF₂]⁺ | CO |
| 193 | [C₇H₄BrO]⁺ | C₆H₃F₂ |
| 175/177 | [C₆H₄Br]⁺ | C₇H₃F₂O |
| 125 | [C₆H₃F₂O]⁺ | C₇H₄Br |
| 115 | [C₆H₃F₂]⁺ | C₇H₄BrO |
The presence of these fragments, especially the characteristic acylium ions, helps to confirm the connectivity of the substituted phenyl rings to the central carbonyl group.
Caption: Proposed EI fragmentation of this compound.
Orthogonal Verification: The Role of NMR Spectroscopy
While mass spectrometry is excellent for determining molecular formula and key structural motifs, it cannot definitively establish the substitution pattern on the aromatic rings. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
-
¹H NMR: Will show the chemical shifts and coupling patterns of the seven protons on the aromatic rings.
-
¹³C NMR: Will identify the 13 distinct carbon environments.
-
¹⁹F NMR: Will confirm the presence and environment of the two fluorine atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning which protons and carbons are connected, confirming the 3-bromo and 3',5'-difluoro substitution pattern.[14]
NMR provides the constitutional isomer information that MS alone cannot.[15]
Experimental Protocols
Protocol 1: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Examine the total ion chromatogram for the main peak. Analyze the mass spectrum of this peak for the molecular ion (m/z 312/314) and the fragmentation pattern described in Table 2.
Protocol 2: LC-MS with Atmospheric Pressure Chemical Ionization (APCI)
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to ~1 µg/mL for injection.
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Ion APCI.
-
Mass Range: Scan from m/z 100 to 500.
-
Vaporizer Temperature: 400 °C.[4]
-
Data Acquisition: Acquire full scan data in high-resolution mode (>10,000).
-
-
Data Analysis: Extract the ion chromatogram for the theoretical exact mass of the protonated molecule [M+H]⁺ (m/z 312.9726 and 314.9705). Confirm that the measured mass is within 5 ppm of the theoretical value and that the isotopic pattern shows a ~1:1 ratio for the M and M+2 peaks.
Caption: Overall workflow for the confirmation of this compound.
Conclusion and Best Practices
Confirming the identity of this compound requires a multi-faceted analytical approach. Mass spectrometry serves as the primary tool for determining the molecular formula and key structural features.
Key Takeaways:
-
Dual-Technique Approach: Utilize both GC-EI-MS for fragmentation data and LC-APCI-HRMS for accurate mass and molecular ion confirmation.
-
Isotopic Pattern is Key: The ~1:1 M/M+2 peak ratio is the most definitive evidence for the presence of a single bromine atom.
-
HRMS is Essential: High-resolution mass spectrometry provides the necessary mass accuracy to confirm the elemental composition, distinguishing it from other potential isobaric compounds.
-
NMR is Non-Negotiable: For absolute certainty of the isomeric structure, NMR spectroscopy is required as an orthogonal technique.
By combining these techniques and following a logical interpretive workflow, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
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Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
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Suzuki, O., & Hattori, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]
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Study.com. (n.d.). Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
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Chegg. (2022, February 7). Solved Assign the H-NMR spectrum of benzophenone provided to. [Link]
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Navigating the PEEK Synthesis Landscape: A Guide to Alternatives for Functionalized Poly(ether ether ketone) Production
For researchers and professionals in advanced materials and drug development, Poly(ether ether ketone) (PEEK) is a cornerstone polymer, prized for its exceptional thermal stability, chemical inertness, and mechanical robustness. The synthesis of PEEK, however, is not a monolithic process. The choice of monomers, particularly the activated dihalobenzophenone, is a critical determinant of the final polymer's properties and potential for further functionalization.
This guide addresses the nuanced topic of selecting alternatives for PEEK synthesis, with a specific focus on moving beyond the standard paradigms to create functionalized polymers. We will begin by addressing the specific query regarding 3-Bromo-3',5'-difluorobenzophenone , a monomer designed for introducing reactive sites, and then broaden our scope to a comprehensive comparison of established alternative synthetic strategies. Our objective is to provide not just protocols, but a deeper understanding of the causality behind monomer selection and its impact on polymer characteristics.
The Role of Functionalized Monomers: The Case for this compound
The conventional synthesis of PEEK proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4,4'-difluorobenzophenone and a bisphenolate, typically derived from hydroquinone.[1][2] The selection of a monomer like this compound signifies a deliberate move towards creating a functionalized PEEK. In this molecule, the fluorine atoms at the 3 and 5 positions are still susceptible to nucleophilic attack by the bisphenolate to form the polyether linkages. The key feature, however, is the bromine atom at the 3' position. This halogen can serve as a reactive handle for post-polymerization modification, allowing for the covalent attachment of various functional groups, such as other polymers, bioactive molecules, or moieties that enhance solubility or other specific properties.
The use of isomers of difluorobenzophenone, such as 3,5-difluorobenzophenone, also serves a similar purpose by introducing a pendant benzoyl group that can be a site for functionalization.[3][4] This approach allows for the tailoring of PEEK's properties beyond what is achievable with the standard linear polymer.
Core Synthetic Pathways: A Comparative Analysis
While the use of specialized, functionalized monomers like this compound is a valid strategy for specific applications, a broader understanding of the fundamental alternative synthetic routes is essential for any researcher in this field. The two primary pathways for PEEK synthesis are the nucleophilic and electrophilic routes.
The Nucleophilic Aromatic Substitution (SNAr) Route: The Industry Standard and Its Variations
This is the most common and commercially established method for producing high molecular weight PEEK.[1][2] The reaction involves the polycondensation of an activated dihaloaryl monomer with an aromatic bisphenolate.
a) The Standard Monomers: 4,4'-Difluorobenzophenone and Hydroquinone
The workhorse of PEEK synthesis, this combination yields a highly crystalline, robust polymer with excellent thermal and mechanical properties.[5] The fluorine atoms are highly activated towards nucleophilic substitution by the electron-withdrawing ketone group.
b) Alternative Activated Dihaloaryl Monomers
To modulate the properties of PEEK, particularly its crystallinity and solubility, researchers have explored the use of different isomers of difluorobenzophenone.
-
3,5-Difluorobenzophenone and 2,4-Difluorobenzophenone: The use of these meta- and ortho-substituted isomers disrupts the symmetry of the polymer backbone, leading to a reduction in crystallinity and, consequently, an increase in solubility in common organic solvents.[3][6] This can be highly advantageous for processing and for creating PEEK analogues with tailored thermal properties. For instance, PEEK analogues synthesized with 3,5-difluorobenzophenone have shown lower glass transition and melting temperatures compared to standard PEEK.[6]
-
Dichlorobenzophenones: While less reactive than their fluoro-counterparts, dichlorobenzophenones can be used for PEEK synthesis. However, achieving high molecular weight polymers is more challenging due to the lower reactivity of the chlorine leaving group.[3]
c) Alternative Dihydroxy Monomers
The bisphenol component can also be varied to fine-tune the properties of the resulting PEEK.
-
4,4'-Dihydroxybenzophenone: Incorporating this monomer results in a poly(ether ketone ketone) (PEKK) type structure, which can alter the thermal and mechanical properties of the polymer.[7][8]
-
Substituted Hydroquinones: The use of substituted hydroquinones, such as methylhydroquinone, can also disrupt chain packing and reduce crystallinity.[9]
The Electrophilic (Friedel-Crafts) Route: A Divergent Path
An alternative to the nucleophilic route is the electrophilic Friedel-Crafts acylation.[10] This method typically involves the reaction of an aromatic diacid chloride with an aromatic ether in the presence of a Lewis acid catalyst. This route avoids the use of expensive and highly reactive difluoro-monomers. However, it generally produces PEEK with a lower molecular weight and a broader molecular weight distribution compared to the nucleophilic route.[10]
Comparative Data: Monomers, Conditions, and Polymer Properties
| Synthetic Route | Benzophenone Monomer | Co-monomer | Typical Conditions | Polymer Molecular Weight | Key Polymer Properties |
| Nucleophilic (Standard) | 4,4'-Difluorobenzophenone | Hydroquinone | High temp. (e.g., 320°C), polar aprotic solvent (e.g., diphenyl sulfone), weak base (e.g., K₂CO₃)[11] | High | High crystallinity, high Tm, excellent mechanical strength, low solubility[2] |
| Nucleophilic (Isomeric) | 3,5-Difluorobenzophenone or 2,4-Difluorobenzophenone | Hydroquinone | Similar to standard, may use lower temperatures | Moderate to High | Reduced crystallinity, increased solubility, lower Tg and Tm, allows for functionalization[3][6] |
| Electrophilic | Not directly used; synthesis via diacid chlorides (e.g., terephthaloyl chloride) | Aromatic ethers (e.g., diphenyl ether) | Lewis acid catalyst (e.g., AlCl₃), organic solvent | Low to Moderate | Lower thermal stability, broader molecular weight distribution[10] |
Experimental Protocols
Standard Nucleophilic Synthesis of PEEK
This protocol provides a representative example of the synthesis of PEEK using 4,4'-difluorobenzophenone and hydroquinone.
Materials:
-
4,4'-Difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diphenyl sulfone (DPS)
-
High-purity Nitrogen or Argon
-
Acetone, Deionized water, Isopropanol (for purification)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Condenser
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: In a thoroughly dried three-necked flask, charge diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate. The molar ratio of DFBP to HQ can be slightly adjusted to control the molecular weight.[11]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to eliminate oxygen and moisture. Maintain a gentle flow of nitrogen throughout the reaction.[5]
-
Polymerization:
-
Gradually heat the reaction mixture with constant stirring. A typical temperature profile would be:
-
180-200°C for 1-2 hours
-
250°C for 1 hour
-
320°C for 2-3 hours[11]
-
-
The viscosity of the mixture will increase as the polymerization proceeds.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The solid polymer will be mixed with diphenyl sulfone and inorganic salts.
-
Grind the solid mixture into a fine powder.
-
Wash the powder sequentially with hot acetone, hot deionized water, and isopropanol to remove the solvent and salts.[11]
-
Dry the purified PEEK powder in a vacuum oven at 120-150°C.
-
Synthesis of PEEK Analogue using 3,5-Difluorobenzophenone
The procedure is similar to the standard synthesis, with the following modifications:
-
Monomer Substitution: Replace 4,4'-difluorobenzophenone with 3,5-difluorobenzophenone. Copolymers can also be synthesized by using a mixture of 4,4'- and 3,5-difluorobenzophenone.[6]
-
Reaction Temperature: The reaction temperatures may be adjusted based on the desired molecular weight and the specific ratio of monomers used.
Visualizing the Synthetic Pathways
Nucleophilic Aromatic Substitution (SNAr) Route
Caption: Nucleophilic synthesis of PEEK.
Electrophilic (Friedel-Crafts) Route
Caption: Electrophilic synthesis of PEEK.
Conclusion
The synthesis of PEEK is a versatile process that can be tailored to yield polymers with a wide range of properties. While the use of functionalized monomers like this compound offers a direct route to reactive polymers, a thorough understanding of the broader alternatives is crucial for innovation. The choice between the robust, high-molecular-weight nucleophilic route and the alternative electrophilic pathway, as well as the selection of isomeric or substituted monomers, allows the Senior Application Scientist to fine-tune the characteristics of the final PEEK material to meet the demanding requirements of advanced applications. This guide serves as a foundational resource for making informed decisions in the synthesis and application of this remarkable class of high-performance polymers.
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4,4'-Dihydroxybenzophenone. In Wikipedia. Retrieved from [Link]
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Synthesis of 4,4'-dihydroxy-benzophenone. PrepChem.com. Retrieved from [Link]
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Ewing, Z. B. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University. Retrieved from [Link]
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Ewing, Z. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. CORE Scholar. Retrieved from [Link]
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NEW FOCUS ON PEEK. Zeus. Retrieved from [Link]
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Schematic illustration of PEEK surface functionalization. ResearchGate. Retrieved from [Link]
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How do you make PEEK material?. PEEKCHINA. Retrieved from [Link]
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PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. VTechWorks. Retrieved from [Link]
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Full article: Surface functionalization of poly(ether ether ketone) by wet-chemical modification with carboxylic acids and diamine. Taylor & Francis Online. Retrieved from [Link]
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Polyether ether ketone. In Wikipedia. Retrieved from [Link]
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Functionalization of poly(aryl ether ether ketone) (PEEK): synthesis and properties of aldehyde and carboxylic acid substituted PEEK. ACS Publications. Retrieved from [Link]
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Stuck, R. (2017). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University. Retrieved from [Link]
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Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Semantic Scholar. Retrieved from [Link]
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Surface Modifications of High-Performance Polymer Polyetheretherketone (PEEK) to Improve Its Biological Performance in Dentistry. MDPI. Retrieved from [Link]
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Toward The Synthesis of Functionalized Poly (Ether Ether Ketone): Monitoring the meta-Fluorine Displacement in 3,5,4'-Trifluorobenzophenone. CORE Scholar. Retrieved from [Link]
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CHEMICAL COMPATIBILITY OF PEEK. Zeus. Retrieved from [Link]
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Synthesis of a biocompatible benzophenone-substituted chitosan hydrogel as novel coating for PEEK with extraordinary strong antibacterial and anti-biofilm properties. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of Novel Derivatives from 3-Bromo-3',5'-difluorobenzophenone
For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel molecule is only the beginning. The crucial, non-negotiable next step is the unequivocal confirmation of its chemical structure. This is particularly true for derivatives of complex scaffolds like 3-Bromo-3',5'-difluorobenzophenone, a building block whose unique electronic and steric properties make it a valuable starting point for new therapeutic agents and materials.[1][2] An error in structural assignment can invalidate years of subsequent research, from structure-activity relationship (SAR) studies to clinical trials.
This guide provides an in-depth, objective comparison of the modern analytical techniques required to confidently elucidate the structures of novel derivatives from this fluorinated and brominated scaffold. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures scientific integrity.
The Analytical Challenge: Why These Derivatives Require a Multi-Faceted Approach
Derivatives of this compound present a unique set of analytical hurdles. The presence of multiple halogen atoms (F, Br) and aromatic rings creates a complex system where subtle changes can be difficult to detect. Key challenges include:
-
¹⁹F NMR Activity: The two fluorine atoms provide a highly sensitive NMR probe, but their strong coupling to nearby ¹H and ¹³C nuclei can complicate spectra, requiring advanced techniques to decipher.[3]
-
Bromine Isotopic Pattern: Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a characteristic M/M+2 isotopic signature in mass spectrometry, which is a powerful diagnostic tool but must be correctly interpreted.[4][5]
-
Positional Isomerism: When synthesizing derivatives, reactions may not be perfectly regioselective. It is critical to confirm the exact position of newly introduced functional groups on the aromatic rings.
-
Stereochemistry: If chiral centers are introduced, determining the absolute configuration is paramount, as different enantiomers or diastereomers can have drastically different biological activities.
A single analytical technique is insufficient to address these challenges. A robust, orthogonal approach combining mass spectrometry, multinuclear NMR, and, when necessary, X-ray crystallography is the only path to unambiguous confirmation.
An Integrated Workflow for Structural Elucidation
The following section details a logical, stepwise workflow for moving from a newly synthesized, crude product to a fully validated chemical structure.
Step 1: Foundational Analysis with Liquid Chromatography-Mass Spectrometry (LC-MS)
The first analytical task is to confirm the molecular weight and assess the purity of the synthesized compound. LC-MS is the workhorse for this, providing two critical pieces of information in a single, rapid analysis.
-
Causality: We use LC-MS first because it is fast, requires minimal sample, and immediately answers the most fundamental question: "Did I make a compound of the correct mass?" The chromatography component (LC) separates the target molecule from unreacted starting materials, byproducts, and impurities, providing an initial purity assessment. The mass spectrometry (MS) component then provides the molecular weight.
-
Method Comparison: For benzophenone derivatives, Electrospray Ionization (ESI) is often the preferred method as it is a "soft" ionization technique that typically keeps the molecule intact, showing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). The presence of the bromine atom provides a definitive isotopic signature.[6][7] The peak corresponding to the molecular ion (M) and the peak at two mass units higher (M+2) should have nearly equal intensity, a hallmark of a monobrominated compound.
Table 1: Hypothetical LC-MS Data for a Novel Derivative
| Parameter | Result | Interpretation |
| Retention Time (RT) | 4.25 min | Elution time of the main peak. |
| Purity (at 254 nm) | >98% | Indicates a relatively pure compound, suitable for NMR. |
| Observed Mass [M+H]⁺ | 452.0, 454.0 | Confirms the molecular weight. |
| Isotopic Ratio (M:M+2) | ~1:1 | Confirms the presence of a single bromine atom. |
Step 2: Piecing the Puzzle Together with NMR Spectroscopy
While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the atomic connectivity, painting a detailed picture of the molecular structure. For these specific derivatives, a suite of NMR experiments is essential.[8][9][10]
-
Expert Insight: Relying solely on a ¹H NMR is insufficient. The complexity arising from ¹H-¹⁹F and long-range couplings necessitates a 2D NMR approach to build confidence in the structural assignment.[11][12]
Core NMR Experiments & Their Comparative Value:
| Experiment | Information Gained | Why It's Critical for These Derivatives |
| ¹H NMR | Shows the chemical environment and connectivity of protons. | Essential for initial assessment, but coupling to ¹⁹F can complicate splitting patterns. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule. | C-F coupling provides direct evidence of fluorine-bound carbons. |
| ¹⁹F NMR | Directly observes the fluorine atoms. | The most direct confirmation of the difluoro-substitution pattern. Chemical shifts are highly sensitive to the local electronic environment. |
| 2D COSY | Shows which protons are coupled to each other (typically through 2-3 bonds). | Helps trace out proton networks within each aromatic ring. |
| 2D HSQC | Correlates each proton to the carbon it is directly attached to. | Links the proton and carbon skeletons together. |
| 2D HMBC | Correlates protons and carbons over longer ranges (2-4 bonds). | This is the key experiment. It establishes the final connectivity between different fragments of the molecule, confirming how substituents are attached to the benzophenone core.[9] |
The logical relationship between these experiments is crucial for assembling the final structure.
Caption: Integrated 2D NMR workflow for structural elucidation.
Step 3: The Gold Standard: Single-Crystal X-ray Crystallography
In many cases, especially when stereochemistry is involved or when the NMR data is ambiguous, a definitive, incontestable proof of structure is required. Single-crystal X-ray crystallography provides this ultimate confirmation.[13][14]
-
Trustworthiness: This technique is considered the "gold standard" because it provides a direct, three-dimensional image of the molecule as it exists in the solid state.[15][16] It yields precise bond lengths, bond angles, and, most importantly, the absolute configuration of all stereogenic centers. The presence of a "heavy" atom like bromine in the structure significantly aids in the determination of this absolute configuration.[17]
-
Performance Comparison: While powerful, crystallography is not a high-throughput technique. Its primary limitation is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to grow. It is therefore not a replacement for MS and NMR but rather the final, validating step when absolute certainty is required, such as for a patent filing or before advancing a compound into late-stage development.
Table 2: Comparison of Information from Key Analytical Techniques
| Technique | Primary Information | Strengths | Limitations |
| LC-MS | Molecular Weight & Purity | Fast, high-throughput, requires minimal sample, bromine pattern is diagnostic. | Provides no connectivity or 3D information. |
| NMR | Atomic Connectivity (2D Structure) | Detailed structural information, non-destructive, works in solution. | Can be complex to interpret, requires more sample than MS, gives no solid-state info. |
| X-Ray | Absolute 3D Structure | Unambiguous, provides bond lengths/angles, absolute stereochemistry.[13][15] | Requires a high-quality single crystal, which can be difficult to obtain. |
Detailed Experimental Protocols
To ensure reproducibility and adherence to best practices, the following standardized protocols are provided.
Protocol 1: LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 0.1 mg/mL stock solution.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Scan Range: 100 – 1000 m/z.
-
Data Analysis: Integrate the UV chromatogram to assess purity. Analyze the mass spectrum of the main peak to confirm the molecular weight and check for the characteristic 1:1 bromine isotopic pattern.
-
Protocol 2: Full NMR Characterization
-
Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[18][19]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is advantageous for complex molecules.[20]
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Acquire standard 2D COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the spectral width to cover all relevant signals.
-
-
Data Processing & Analysis (per ACS Guidelines[21]):
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra: Use the residual solvent peak for ¹H and ¹³C. For ¹⁹F, an external standard may be used.
-
Integrate the ¹H spectrum.
-
Analyze the COSY spectrum to identify coupled proton systems.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Systematically analyze the HMBC cross-peaks to establish long-range connections and piece together the final molecular structure. Correlate all data to ensure a self-consistent assignment.
-
Caption: Self-validating workflow for structural confirmation.
Conclusion
The structural confirmation of novel derivatives from this compound is a rigorous process that demands a synergistic and hierarchical use of modern analytical techniques. An initial, rapid LC-MS screen validates molecular weight and purity, paving the way for an in-depth 2D NMR analysis that pieces together the molecular framework. For cases requiring absolute proof of 3D structure and stereochemistry, single-crystal X-ray crystallography serves as the ultimate arbiter. By following this integrated and self-validating workflow, researchers can ensure the highest level of scientific integrity and build a foundation of trust in their data, which is essential for advancing discoveries in drug development and materials science.
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Analytical methods for assessing the purity of 3-Bromo-3',5'-difluorobenzophenone
An In-Depth Comparative Guide to Analytical Methods for Purity Assessment of 3-Bromo-3',5'-difluorobenzophenone
Authored by a Senior Application Scientist
Introduction
This compound is a key intermediate in the synthesis of complex pharmaceutical compounds. As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy.[1][2] Impurities, which can originate from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological effects or reduce the yield and quality of subsequent synthetic steps.[3] Therefore, the deployment of robust, accurate, and reliable analytical methods for purity assessment is a cornerstone of quality assurance in the drug development pipeline.[4][5]
This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select the most appropriate methodology for their specific needs.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as whether it is for routine quality control or comprehensive impurity profiling.[6] this compound is a moderately polar, thermally stable molecule with a strong UV chromophore, making it amenable to several analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is the workhorse of the pharmaceutical industry for purity analysis.[7] Its high resolving power, sensitivity, and versatility make it the default choice for separating a main component from structurally similar impurities.
Causality of Method Design (Expertise & Experience): The selection of a C18 column is based on its hydrophobic nature, which provides excellent retention for the moderately nonpolar benzophenone core.[8][9] A mobile phase of acetonitrile and water is chosen for its miscibility and UV transparency. Acetonitrile is a strong organic solvent that effectively elutes the analyte from the C18 column. A gradient elution is often preferred over an isocratic method in development as it provides better resolution for a wider range of potential impurities with varying polarities, from unreacted starting materials to more polar degradation products.[8] UV detection at 254 nm is selected because the benzophenone structure inherently possesses strong absorbance in this region of the UV spectrum.[8][9]
Experimental Protocol: High-Resolution Gradient RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation:
-
Accurately weigh and dissolve ~10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute this stock solution to a final concentration of 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[10]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35 °C.[8]
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
Data Presentation: Expected HPLC Performance
| Parameter | This compound | Potential Impurity 1 (e.g., Isomer) | Potential Impurity 2 (e.g., Starting Material) |
| Retention Time (RT) | ~12.5 min | ~11.8 min | ~7.2 min |
| Resolution (Rs) | - | > 2.0 (relative to main peak) | > 2.0 (relative to main peak) |
| Peak Asymmetry (As) | 0.9 - 1.2 | 0.9 - 1.3 | 0.9 - 1.4 |
| Purity (Area %) | >99.0% | <0.15% | <0.15% |
Visualization: HPLC Experimental Workflow
Caption: HPLC experimental workflow for purity assessment.
Gas Chromatography (GC)
GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile impurities.[11][12] Given that this compound is thermally stable, GC offers a high-efficiency separation based on boiling point and polarity.[12]
Causality of Method Design (Expertise & Experience): A nonpolar capillary column (like a DB-1 or HP-5ms) is chosen because it separates compounds primarily based on their boiling points, which is ideal for resolving isomers or related compounds of the benzophenone family.[13] A Flame Ionization Detector (FID) is used for its robustness and wide linear range for quantifiable organic compounds. For impurity identification, coupling the GC to a Mass Spectrometer (MS) is invaluable, as it provides structural information based on fragmentation patterns.[14][15] The choice of a splitless injection ensures maximum sensitivity for trace impurity analysis.[16]
Experimental Protocol: GC-FID Purity Analysis
-
Instrumentation: A standard gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and a capillary column.[13]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like acetone or ethyl acetate.[10]
-
Vortex to ensure homogeneity and transfer to a GC vial.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[16]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.[16]
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Detector Temperature (FID): 310 °C.
-
Data Presentation: Expected GC-FID Performance
| Parameter | This compound | Potential Volatile Impurity (e.g., Precursor) |
| Retention Time (RT) | ~11.2 min | ~6.5 min |
| Area % | >99.0% | <0.15% |
| Limit of Detection (LOD) | ~0.01% | ~0.01% |
Visualization: GC Experimental Workflow
Caption: GC experimental workflow for purity assessment.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an exceptionally accurate quantitative tool.[18][19]
Causality of Method Design (Expertise & Experience): The ¹H qNMR method with an internal standard is chosen for its high accuracy.[20] A certified internal standard (like maleic acid or dimethyl sulfone) is used, which has a known purity and contains protons that resonate in a clear region of the spectrum, away from the analyte's signals.[21] A deuterated solvent (like DMSO-d₆) is used to avoid overwhelming the spectrum with solvent signals. Critical acquisition parameters, such as a long relaxation delay (D1) and a calibrated 90° pulse, are essential to ensure that all signals are fully relaxed between scans, which is a prerequisite for accurate integration and quantification.[20]
Experimental Protocol: ¹H qNMR with Internal Standard
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Vortex thoroughly and transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Pulse Program: Standard 1D proton experiment.
-
Flip Angle: Calibrated 90° pulse.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum with an exponential multiplying factor (line broadening) of ~0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:[21] Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Data Presentation: Expected qNMR Results
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Signal Used | Aromatic proton (e.g., singlet at ~7.8 ppm) | Olefinic protons (singlet at ~6.3 ppm) |
| Number of Protons (N) | 1 (example) | 2 |
| Mass (m) | ~15 mg | ~5 mg |
| Molecular Weight (MW) | 297.09 g/mol | 116.07 g/mol |
| Calculated Purity | \multicolumn{2}{l | }{>99.0%} |
Caption: Decision-making process for analytical method selection.
Validation of Analytical Methods
Any method used for purity determination in a regulated environment must be validated according to ICH guidelines to ensure it is reliable, precise, and accurate.
[22]Summary of Key Validation Parameters
| Validation Parameter | HPLC | GC | qNMR |
| Specificity | Baseline resolution of analyte from all known impurities and degradants. | Separation of analyte from volatile impurities. | Resolved signals for analyte and internal standard. |
| Linearity | R² > 0.999 over a range (e.g., 50-150% of nominal concentration). | R² > 0.999 over the working range. | Inherently linear. |
| Accuracy (% Recovery) | 98.0 - 102.0% for spiked samples. | 98.0 - 102.0% for spiked samples. | Not applicable (primary method). |
| Precision (% RSD) | Repeatability < 1.0%; Intermediate Precision < 2.0%. | Repeatability < 1.5%; Intermediate Precision < 2.5%. | Repeatability < 0.5%. |
| Limit of Quantitation (LOQ) | Typically < 0.05% of nominal concentration. | Typically < 0.05% of nominal concentration. | ~0.1-1% depending on analyte. |
| Robustness | Method performance is unaffected by small, deliberate changes in flow rate, temperature, mobile phase composition. | Method performance is unaffected by small, deliberate changes in flow rate, oven temperature ramp. | Method performance is unaffected by minor variations in sample preparation. |
Conclusion and Expert Recommendation
No single analytical method can provide a complete picture of a compound's purity. A comprehensive and trustworthy assessment of this compound relies on an integrated, multi-technique approach.
-
For Routine Quality Control: A validated RP-HPLC method is the recommended primary tool due to its high resolution, sensitivity, and robustness for quantifying known and unknown impurities.
-
For Orthogonal Verification and Volatile Impurities: GC-FID serves as an excellent orthogonal method to confirm the purity values obtained by HPLC and is superior for detecting volatile impurities that may not be observed by LC methods.
-
For Absolute Purity and Reference Standard Qualification: ¹H qNMR is the gold standard. It should be used to establish the absolute purity of a reference standard lot, which can then be used to accurately quantify impurities in routine HPLC or GC analysis.
By strategically combining these methods, researchers and drug development professionals can build a self-validating system that ensures the purity, quality, and consistency of this compound, thereby safeguarding the integrity of the entire drug manufacturing process.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?[Link]
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EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Charde, M.S. et al. Analytical method validation: A brief review. [Link]
-
PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]
-
Czaplicka, M. et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. National Institutes of Health. [Link]
-
SIELC Technologies. Separation of 1-Bromo-3,5-difluorobenzene on Newcrom R1 HPLC column. [Link]
-
Journal of Chromatography A. Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. [Link]
- Google Patents. A simultaneous detection method of benzophenone and its analogues.
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OSHA. Benzophenone Method no: PV2130. [Link]
-
Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]
-
University of Cambridge. Quantitative NMR Spectroscopy. [Link]
-
KoreaScience. (2020). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. [Link]
-
PubChem. 3-Bromobenzophenone. National Institutes of Health. [Link]
-
Teledyne Labs. What is Gas Chromatography?[Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
-
ACS Omega. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
NIST. 4,4'-Difluorobenzophenone. [Link]
- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
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A Comparative Analysis of Brominated vs. Chlorinated Benzophenone Analogues: A Guide for Researchers
This guide provides an in-depth comparative analysis of brominated and chlorinated benzophenone analogues for researchers, scientists, and drug development professionals. Moving beyond a simple catalogue of properties, this document delves into the causal relationships between halogen substitution and the physicochemical, toxicological, and environmental characteristics of these compounds. By synthesizing current research and providing detailed experimental protocols, this guide aims to equip scientists with the knowledge to make informed decisions in their research and development endeavors.
Introduction: The Influence of Halogenation on Benzophenone's Core Structure
Benzophenone, a simple aromatic ketone, serves as a versatile scaffold in numerous applications, from UV filters in personal care products to building blocks in pharmaceutical synthesis. The introduction of halogen atoms—specifically bromine and chlorine—onto its phenyl rings dramatically alters its molecular properties and, consequently, its biological and environmental interactions. This guide will explore the nuanced differences imparted by bromination versus chlorination, providing a framework for understanding and predicting the behavior of these analogues.
Physicochemical Properties: A Tale of Two Halogens
The nature of the halogen substituent (bromine vs. chlorine) and its position on the phenyl ring significantly influence the physicochemical properties of the benzophenone molecule. These properties, in turn, dictate the compound's solubility, stability, and potential for bioaccumulation.
Key Physicochemical Parameters
A summary of key physicochemical properties for representative brominated and chlorinated benzophenone analogues is presented below.
| Property | Brominated Analogues (e.g., 4-Bromobenzophenone) | Chlorinated Analogues (e.g., 4-Chlorobenzophenone) | Causality and Implications |
| Molecular Weight | Higher | Lower | The larger atomic mass of bromine results in a higher molecular weight, which can influence diffusion rates and volatility.[1] |
| Melting Point | Generally higher and influenced by isomer position. For example, the melting point of 4-bromobenzophenone is 358.0 K, while 2-bromobenzophenone is 318.0 K.[2] | Generally lower than brominated counterparts. For example, the melting point of 4-chlorobenzophenone is 78 °C (351.15 K).[3] | The larger size and greater polarizability of the bromine atom can lead to stronger intermolecular forces (van der Waals and dipole-dipole interactions), resulting in higher melting points. The position of the halogen also plays a critical role in crystal lattice packing.[2] |
| Solubility | Generally lower in aqueous solutions and higher in nonpolar organic solvents. | Generally more soluble in aqueous solutions compared to brominated analogues, but still largely soluble in organic solvents like ethanol and ether.[3] | The increased lipophilicity ("fat-loving" nature) of brominated compounds, due to the larger and more polarizable bromine atom, leads to lower water solubility and a higher octanol/water partition coefficient (LogP). This has significant implications for environmental partitioning and bioaccumulation. |
| Spectroscopic Properties (FT-IR) | The C=O stretching vibration frequency is influenced by the bromine position, decreasing as the bromine atom moves further from the carbonyl group.[2] | The C=O stretching frequency is also affected by chlorine substitution, though direct comparative data with brominated analogues is less readily available in the initial search. | The electron-withdrawing or -donating effects of the halogen, and its position, can alter the electron density around the carbonyl group, thereby shifting its characteristic vibrational frequency. |
Toxicological Profiles: A Focus on Endocrine Disruption
A significant area of concern for halogenated benzophenones is their potential to act as endocrine-disrupting chemicals (EDCs). Both brominated and chlorinated analogues have been implicated in interfering with hormonal systems.
Chlorinated Benzophenones: Byproducts of Disinfection
Research has extensively documented the formation of chlorinated benzophenones as byproducts of the chlorination of benzophenone-based UV filters (like BP-1 and BP-3) in swimming pools and wastewater treatment plants.[4][5][6]
-
Enhanced Endocrine Activity: Studies have shown that chlorinated byproducts can exhibit significantly higher antiandrogenic activity than their parent compounds.[5][6] For instance, monochlorinated and dichlorinated products of Benzophenone-1 (BP-1) showed greater antiandrogenic activity in yeast two-hybrid assays than BP-1 itself.[5] This is attributed to increased hydrophobic interactions with the androgen receptor ligand-binding domain.[5][6]
-
Mechanism of Action: These compounds can interfere with the synthesis, metabolism, and cellular responses of natural hormones.[7] Exposure to some benzophenones has been linked to hormonal cycle alterations and an increased risk of uterine fibroids and endometriosis in humans.[8][9]
Brominated Benzophenones: From Flame Retardants to Environmental Contaminants
Brominated benzophenones are often found as components of novel brominated flame retardants (NBFRs).[10] Like their chlorinated counterparts, they are persistent in the environment and can bioaccumulate.[11]
-
Toxicity Concerns: While comprehensive comparative toxicological data is still emerging for many brominated benzophenones, the broader class of brominated flame retardants is known to cause adverse effects, including hormone disruption, genotoxicity, and behavioral modifications.[10]
-
Formation of Brominated Byproducts: In environments where both benzophenone UV filters and bromide ions are present (e.g., chlorinated seawater swimming pools), the formation of brominated disinfection byproducts occurs.[12][13] These brominated byproducts are often considered to be more toxic than their chlorinated analogues.[12][13]
The following diagram illustrates the general pathway for the formation of halogenated benzophenone byproducts.
Caption: Formation of halogenated benzophenone byproducts and their toxicological implications.
Environmental Fate and Persistence
The environmental persistence and fate of halogenated benzophenones are critical considerations for their overall risk assessment.
-
Photostability: Benzophenones are generally designed to be photostable.[14] However, their halogenated derivatives can exhibit different photostability profiles. For instance, a dichloro-derivative of BP-3 was found to be less stable in water under UV-A irradiation than the parent compound.[4] The presence of benzophenones can also influence the photodegradation of other co-existing pollutants.[15]
-
Biodegradability: Like many halogenated organic compounds, both brominated and chlorinated benzophenones generally have limited biodegradability and are persistent in the environment.[11] This persistence allows for their accumulation in various environmental compartments, including water, soil, and biota.[16]
-
Bioaccumulation: The lipophilic nature of these compounds, particularly the brominated analogues, leads to a tendency to bioaccumulate in organisms.[14] This biomagnification up the food chain can pose a significant risk to ecosystems and human health.
The following workflow outlines a typical experimental approach for assessing the environmental fate of these compounds.
Caption: Experimental workflow for assessing the environmental fate of halogenated benzophenones.
Experimental Protocols for Comparative Analysis
To facilitate a direct and objective comparison between brominated and chlorinated benzophenone analogues, standardized experimental protocols are essential.
Protocol 1: Comparative Analysis of Endocrine-Disrupting Potential using a Yeast Two-Hybrid Assay
Objective: To quantify and compare the antiandrogenic activity of a panel of brominated and chlorinated benzophenone analogues.
Methodology:
-
Yeast Strain: Utilize a genetically modified Saccharomyces cerevisiae strain co-expressing the human androgen receptor (AR) and a reporter gene (e.g., β-galactosidase) under the control of an androgen-responsive element.
-
Compound Preparation: Prepare stock solutions of the test compounds (brominated and chlorinated benzophenones) and a known antiandrogen (e.g., flutamide) as a positive control in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, expose the yeast cells to a range of concentrations of the test compounds in the presence of a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT).
-
Include appropriate controls: vehicle control (DMSO), DHT-only control, and positive control.
-
Incubate the plates at 30°C for a specified period (e.g., 24-48 hours).
-
-
Data Acquisition: Measure the reporter gene activity (e.g., using a colorimetric substrate for β-galactosidase like ONPG).
-
Data Analysis:
-
Normalize the reporter gene activity to the DHT-only control.
-
Plot the dose-response curves for each compound.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound. A lower IC₅₀ value indicates greater antiandrogenic activity.
-
Causality Explanation: This assay directly measures the ability of the test compounds to interfere with the binding of a natural androgen to its receptor, a key mechanism of endocrine disruption. By comparing the IC₅₀ values, a quantitative ranking of the antiandrogenic potency of the different halogenated analogues can be established.
Protocol 2: Determination of Photodegradation Rates
Objective: To compare the photostability of brominated and chlorinated benzophenone analogues in an aqueous solution.
Methodology:
-
Sample Preparation: Prepare aqueous solutions of the test compounds at a known concentration in a photochemically transparent buffer (e.g., phosphate buffer).
-
Irradiation:
-
Place the solutions in quartz cuvettes.
-
Expose the samples to a controlled source of UV radiation (e.g., a xenon lamp with appropriate filters to simulate sunlight).
-
Maintain a constant temperature throughout the experiment.
-
Take aliquots at regular time intervals.
-
-
Analysis:
-
Analyze the concentration of the parent compound in each aliquot using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) of each compound using the formula: t½ = 0.693 / k.
-
Causality Explanation: This protocol provides a quantitative measure of how quickly each compound breaks down under light exposure. Differences in photodegradation rates can be attributed to the influence of the halogen substituent on the electronic structure of the molecule and its susceptibility to photochemical reactions.
Conclusion and Future Directions
The substitution of bromine or chlorine onto the benzophenone scaffold profoundly impacts its physicochemical properties, toxicological profile, and environmental fate. While both classes of halogenated benzophenones raise concerns regarding their persistence and endocrine-disrupting potential, the available evidence suggests that the formation of brominated byproducts may pose a greater toxicological risk.
Further research is needed to conduct direct, side-by-side comparative studies across a broader range of brominated and chlorinated analogues. The standardized protocols provided in this guide offer a framework for such investigations. A deeper understanding of the structure-activity relationships governing the properties of these compounds is crucial for the rational design of safer alternatives in pharmaceuticals, personal care products, and industrial applications.
References
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Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 3-Bromo-3',5'-difluorobenzophenone
For the discerning researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis or analysis. The final chapter, its proper disposal, is a critical juncture where safety, regulatory compliance, and environmental stewardship converge. This guide provides an in-depth, procedurally-focused directive on the safe and compliant disposal of 3-Bromo-3',5'-difluorobenzophenone, a halogenated aromatic ketone. Our aim is to transcend mere instruction and instill a deep-seated understanding of the principles that govern the responsible management of this and similar chemical entities.
Hazard Assessment: Understanding the Adversary
Before any handling or disposal protocol can be devised, a thorough understanding of the inherent hazards of this compound is paramount. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, we can infer its potential hazards based on its structural motifs—a brominated and fluorinated benzophenone core—and available safety data for analogous compounds.
Key Hazard Considerations:
-
Halogenated Organic Compound: As a brominated and fluorinated organic molecule, it is classified as a halogenated waste.[1][2] Halogenated compounds are of particular environmental concern due to their potential for persistence and the formation of hazardous byproducts upon improper incineration.
-
Irritant Properties: Safety data for this compound and similar structures consistently indicate that it should be considered an irritant.[3] Direct contact may cause skin and eye irritation.[1]
-
Inhalation and Ingestion: While specific data is limited, it is prudent to assume that inhalation of dust or ingestion of the compound may be harmful.[1]
-
Environmental Hazards: Discharge into the environment must be strictly avoided.[1]
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 844879-37-4 | [1][2][4] |
| Molecular Formula | C₁₃H₇BrF₂O | [1] |
| Molecular Weight | 297.09 g/mol | [1] |
| Hazard Class | Irritant | [3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process. The following workflow is designed to ensure safety and compliance at every stage.
Figure 1: A logical workflow for the proper disposal of this compound.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, the appropriate PPE must be donned. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary. All handling of the solid material should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation: Preventing Hazardous Cocktails
Proper segregation of chemical waste is a cornerstone of safe and cost-effective disposal.
-
Designated Halogenated Waste Stream: this compound must be disposed of in a designated container for solid halogenated organic waste .
-
Avoid Commingling: Never mix halogenated waste with non-halogenated waste streams. The presence of halogens significantly increases the complexity and cost of disposal, often requiring high-temperature incineration.
-
Incompatibilities: Do not mix this compound with strong oxidizing agents or strong bases in the same waste container, as this could lead to unforeseen chemical reactions.
Containerization and Labeling: Clarity is Key
The container used for waste accumulation must be appropriate for the type of waste and clearly labeled.
-
Container Selection: Use a robust, leak-proof container with a secure lid, compatible with solid chemical waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. The accumulation start date must also be clearly visible.
Temporary Storage: A Safe Haven for Waste
Accumulated waste must be stored safely pending collection by a licensed disposal vendor.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed within a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Ventilation: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible chemicals.
Arranging for Disposal: The Final Hand-off
Disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow Institutional Protocols: Adhere strictly to your organization's procedures for requesting a hazardous waste pickup.
-
Provide Complete Information: When arranging for disposal, provide accurate and complete information about the waste, including its chemical composition and quantity.
Spill Management: Preparedness is Paramount
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
For Small Spills (in a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: As outlined in section 2.1.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to cover the spilled solid.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills (or spills outside a fume hood):
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Isolate the Area: Close the doors to the laboratory and prevent re-entry.
-
Contact EHS: Notify your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Conclusion: A Commitment to Responsible Science
The proper disposal of this compound is a testament to a laboratory's commitment to safety and environmental responsibility. By understanding the hazards, adhering to a systematic disposal workflow, and being prepared for unforeseen incidents, researchers can ensure that the final stage of a chemical's lifecycle is managed with the same rigor and precision as its application in their work. This proactive approach not only ensures regulatory compliance but also fosters a culture of safety that is the bedrock of scientific excellence.
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-3',5'-difluorobenzophenone
As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Bromo-3',5'-difluorobenzophenone is foundational. However, innovation and safety are inextricably linked. This guide moves beyond a simple checklist to provide a comprehensive operational and safety protocol for handling this compound. My aim here is to instill a deep, causal understanding of why these procedures are critical, ensuring that every action you take in the lab is deliberate, informed, and safe.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable.[1][2] this compound is an aromatic ketone, and its halogenated structure necessitates careful handling. Based on data from analogous compounds and safety data sheets (SDS), the primary risks involve contact with skin, eyes, and the respiratory system. The compound is a solid, meaning the generation of dust during handling is a primary route of exposure.
Key hazards include skin and eye irritation, and potential irritation to the respiratory tract.[3][4][5] Harmful effects may also occur if the compound is swallowed or comes into prolonged contact with the skin.
Table 1: Hazard Profile Summary
| Hazard Type | Description | Rationale and Primary Concern |
| Skin Irritation | Causes skin irritation upon contact.[4] | The halogenated organic nature of the compound can disrupt skin barriers, leading to irritation. Dermal absorption is a potential route for systemic exposure. |
| Eye Irritation | Causes serious eye irritation.[4] | Fine dust particles or splashes can cause significant damage to the sensitive tissues of the eye. |
| Respiratory Irritation | May cause respiratory tract irritation.[3] | Inhaling airborne dust can irritate the mucous membranes of the nose, throat, and lungs. |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Systemic toxicity is a concern, underscoring the need to prevent all routes of exposure. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. For this compound, our strategy is to create a complete barrier against dust and potential splashes.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6][7] They provide a full seal around the eyes, which standard safety glasses do not, offering superior protection against airborne dust and accidental splashes.[7][8] When there is a higher risk of splashing, such as during transfers of solutions, a full-face shield should be worn in addition to goggles.[7][9]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are your primary line of defense.[9] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[10] For prolonged handling or when cleaning spills, consider double-gloving. After handling, remove gloves properly to avoid contaminating your skin and wash your hands thoroughly.[1][9]
-
Lab Coat: A clean, buttoned lab coat provides a critical barrier to protect your skin and clothing from contamination.[1][6] Ensure the sleeves are long enough to cover your wrists, creating an overlap with your gloves.
-
-
Respiratory Protection:
-
Engineering Controls: All handling of this compound solid, including weighing and transferring, must be performed inside a certified chemical fume hood.[1][6] This is the most effective way to control the inhalation of hazardous dust.
-
Respirators: If engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator may be required.[11][12] However, for standard laboratory-scale operations, a properly functioning fume hood is the preferred control measure.
-
Table 2: PPE Requirements for Handling this compound
| Body Area | Primary PPE | Secondary/Situational PPE |
| Eyes | Chemical Splash Goggles | Face Shield (worn over goggles) |
| Hands | Nitrile Gloves | Double-gloving for extended use |
| Body | Long-Sleeved Lab Coat | N/A for standard lab use |
| Respiratory | Chemical Fume Hood | NIOSH-approved respirator |
Operational Plan: Step-by-Step Handling Procedure
This protocol ensures that safety is integrated into every step of the workflow.
-
Preparation:
-
Verify that the chemical fume hood is operational and the airflow is adequate.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
Ensure a chemical spill kit is accessible.
-
-
Handling and Use (inside the fume hood):
-
Carefully open the container, avoiding any puff of dust.
-
When weighing the solid, use a spatula and handle it gently to minimize dust generation.
-
If transferring the solid, use a powder funnel.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
Visual Workflow: Chemical Handling Process
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Contingency and Disposal Plan
Spill Management
For a small spill inside a fume hood:
-
Alert personnel in the immediate area.
-
Use a spill kit with an inert absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[14]
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[12][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12][13]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]
Waste Disposal
All waste materials contaminated with this compound are considered hazardous waste.[14]
-
Collect all contaminated solids (e.g., unused product, absorbent materials from spills, contaminated gloves) in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain or in general waste.[13][14]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[14]
By adhering to these protocols, we ensure that our pursuit of scientific advancement is conducted with the highest standards of safety and professional responsibility.
References
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. Available at: [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). Available at: [Link]
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Personal Protective Equipment. US Environmental Protection Agency (EPA). Available at: [Link]
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Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Available at: [Link]
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Protective Equipment. American Chemistry Council. Available at: [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
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Choosing The Correct PPE. University of California, Merced Environmental Health & Safety. Available at: [Link]
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Personal Protective Equipment (PPE). Princeton University Environmental Health and Safety. Available at: [Link]
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- 4. fishersci.com [fishersci.com]
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- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
